Ethyl 2-(4-bromophenyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBIRCJWQMENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-(4-bromophenyl)propanoate
Ethyl 2-(4-bromophenyl)propanoate is a halogenated aromatic ester that serves as a pivotal intermediate in the landscape of organic synthesis. Its structural architecture, featuring a reactive bromine atom on a phenyl ring, a chiral center at the α-position of the ester, and a modifiable ester group, makes it a highly valuable precursor for the construction of complex molecular frameworks. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity profile, and applications, with a focus on the underlying principles that govern its utility in the laboratory and in the synthesis of high-value compounds.
Core Chemical Identity and Physicochemical Characteristics
The fundamental properties of a compound dictate its behavior in both reactive and non-reactive environments. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference point for laboratory use.
Compound Identification
A clear identification is the first step in ensuring experimental accuracy and safety.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(4-bromophenyl)propanoate | [1] |
| CAS Number | 111914-79-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |
| Molecular Weight | 257.13 g/mol | [1][3] |
| Canonical SMILES | CCOC(=O)C(C)C1=CC=C(Br)C=C1 | [1] |
| InChI Key | WHNBIRCJWQMENU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
These properties are critical for designing experimental setups, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Significance & Implications |
| Purity | Typically >95% - 97% | High purity is essential for minimizing side reactions and ensuring reproducibility in synthetic applications.[1][3] |
| LogP | 3.425 | This value indicates a significant degree of lipophilicity, suggesting good solubility in non-polar organic solvents and potential for bioavailability in biological systems.[1] |
| Solubility | Soluble in various organic solvents (e.g., alcohols, esters, ketones).[4] Limited solubility in water.[4] | Solubility dictates the choice of reaction media and extraction solvents. Its low water solubility facilitates separation from aqueous phases during workup. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, influencing its solvation properties.[1] |
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. Understanding the expected spectral data is a self-validating system for confirming the identity and purity of Ethyl 2-(4-bromophenyl)propanoate.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is one of the most powerful tools for structural confirmation. The predicted spectrum for this molecule in CDCl₃ would exhibit the following key signals:
-
~7.45 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the bromine atom. Their chemical shift is downfield due to the deshielding effect of the aromatic ring and the electron-withdrawing bromine.
-
~7.25 ppm (d, 2H): A doublet for the two aromatic protons meta to the bromine atom.
-
~4.15 ppm (q, 2H): A quartet representing the two methylene (-O-CH₂ -CH₃) protons of the ethyl group. The splitting into a quartet is due to coupling with the adjacent methyl group (3 protons + 1 = 4).
-
~3.65 ppm (q, 1H): A quartet for the single benzylic proton (-CH (CH₃)-). Its splitting is caused by coupling to the adjacent methyl group.
-
~1.50 ppm (d, 3H): A doublet for the three methyl protons on the propanoate backbone (-CH(CH₃ )-). The signal is split into a doublet by the adjacent benzylic proton.
-
~1.20 ppm (t, 3H): A triplet corresponding to the three terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester. It is split into a triplet by the adjacent methylene group (2 protons + 1 = 3).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. Approximately 9 unique signals would be expected:
-
~173 ppm: Carbonyl carbon (C=O) of the ester.
-
~140 ppm: Aromatic carbon attached to the propanoate group.
-
~132 ppm: Aromatic carbons ortho to the bromine.
-
~129 ppm: Aromatic carbons meta to the bromine.
-
~121 ppm: Aromatic carbon attached to the bromine.
-
~61 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
~45 ppm: Benzylic methine carbon (-C H(CH₃)-).
-
~18 ppm: Methyl carbon of the propanoate backbone (-CH(C H₃)-).
-
~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester functional group.
-
~3000-2850 cm⁻¹: Absorption bands corresponding to the C-H stretching of the aliphatic (sp³) carbons in the ethyl and methyl groups.
-
~1600-1450 cm⁻¹: Multiple peaks for the C=C stretching vibrations within the aromatic ring.
-
~1250-1000 cm⁻¹: Strong C-O stretching vibrations associated with the ester linkage.
-
~1010 cm⁻¹: A moderate peak indicating the C-Br stretch on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion Peak (M+): A prominent feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 256 and m/z 258. This isotopic signature is a definitive confirmation of the presence of a single bromine atom.
Synthesis and Reactivity Profile
The synthetic utility of Ethyl 2-(4-bromophenyl)propanoate stems from its specific reactive sites, which can be manipulated with high selectivity.
General Synthesis Workflow
The most direct and common synthesis is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid. This method is reliable and scalable.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 2-(4-bromophenyl)propanoic acid (1.0 eq) in absolute ethanol (acting as both solvent and reactant), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heating: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the catalyst with a weak base like saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved via vacuum distillation or column chromatography if necessary.
Core Reactivity and Mechanistic Insights
The molecule's reactivity is centered on three key areas: the ester, the aromatic ring, and the benzylic position. The bromine atom is particularly significant as it serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation.
Key Reaction Pathways:
-
Ester Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. This is often a necessary step in multi-step syntheses where the ester serves as a protecting group for the carboxylic acid.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most valuable reactive site for drug development applications. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, effectively replacing the bromine with a new aryl, heteroaryl, or alkyl group.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing nitrogen-containing functionalities.
-
The causality behind this reactivity lies in the oxidative addition of the C-Br bond to a Pd(0) catalyst, initiating the catalytic cycle. This step is highly efficient and allows for the construction of complex molecular architectures that would be difficult to assemble otherwise.
Applications in Research and Drug Development
Ethyl 2-(4-bromophenyl)propanoate is not merely a laboratory chemical; it is a validated and trusted building block in the synthesis of pharmaceutically relevant compounds.[5][6]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The "profed" family of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Flurbiprofen, contains a 2-arylpropanoic acid motif. This molecule provides a direct and modifiable template for synthesizing analogs of these drugs. The bromine atom allows for late-stage functionalization, enabling the creation of diverse compound libraries for screening and structure-activity relationship (SAR) studies.[6]
-
Scaffold for Medicinal Chemistry: In drug discovery, the ability to rapidly generate a library of related compounds is paramount. The reliable reactivity of the C-Br bond in cross-coupling reactions allows medicinal chemists to systematically vary the substituent at the 4-position of the phenyl ring, exploring how changes in electronics, sterics, and functionality impact biological activity.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of new herbicides and pesticides often involves the synthesis of complex organic molecules. This compound can serve as an intermediate in the production of agrochemicals.[6]
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of ingestion, seek immediate medical attention.[1]
Conclusion
Ethyl 2-(4-bromophenyl)propanoate is a compound of significant synthetic value. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile make it an indispensable tool for chemists in both academic and industrial research. The strategic placement of the bromine atom provides a reliable handle for advanced synthetic transformations, cementing its role as a key intermediate in the development of pharmaceuticals and other high-value specialty chemicals.
References
-
Ivy Fine Chemicals. (n.d.). ethyl 2-(4-broMophenyl)-2-Methylpropanoate [CAS: 32454-36-7]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-(4-BroMo-phenyl)-propionic acid Methyl ester CAS#: 83636-46-8. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2018). PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[2-(4-bromophenoxy)phenoxy]propanoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(4-bromophenyl)-2-oxoethyl propionate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]
-
Filo. (2024). Interpretaion of HNMR of ethyl propanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Cheméo. (n.d.). Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0). Retrieved from [Link]
-
Patsnap Eureka. (2025). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]
-
EPA. (n.d.). Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate Properties. Retrieved from [Link]
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. (n.d.). Methyl 2-(4-bromophenyl)propanoate. Retrieved from [Link]
-
Patsnap Eureka. (2025). Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 4-bromobenzoate. Retrieved from [Link]
Sources
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- 2. 111914-79-5|Ethyl 2-(4-bromophenyl)propanoate|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
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- 5. Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | Benchchem [benchchem.com]
- 6. Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
Ethyl 2-(4-bromophenyl)propanoate molecular structure and weight
Topic: Ethyl 2-(4-bromophenyl)propanoate Molecular Structure and Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-(4-bromophenyl)propanoate (CAS: 111914-79-5) is a critical chiral building block in medicinal chemistry, serving as a structural precursor to 2-arylpropionic acid NSAIDs (e.g., flurbiprofen, ibuprofen analogs) and a versatile substrate for palladium-catalyzed cross-coupling reactions. This guide provides a rigorous analysis of its molecular structure, isotopic weight distribution, and a validated synthesis protocol, designed for application scientists requiring high-purity intermediates for drug discovery.
Molecular Identity & Structure Analysis[1]
Core Structure
The molecule consists of a propanoate ester motif substituted at the
Key Identifiers:
-
IUPAC Name: Ethyl 2-(4-bromophenyl)propanoate[1]
-
CAS Number: 111914-79-5 (Racemic)
-
SMILES: CCOC(=O)C(C)c1ccc(Br)cc1
-
InChIKey: WHNBIRCJWQMENU-UHFFFAOYSA-N[2]
Molecular Weight & Isotopic Distribution
Due to the significant natural abundance of Bromine isotopes (
Formula:
| Isotope Combination | Monoisotopic Mass (Da) | Abundance | Notes |
| 256.0099 | ~50.7% | Base Peak (M) | |
| 258.0078 | ~49.3% | M+2 Peak | |
| Average Molecular Weight | 257.12 g/mol | N/A | For Stoichiometry |
Critical Note for MS Analysis: When calculating exact mass for HRMS, ensure you select the
peak (256.0099) for calibration, not the average weight.
Structural Visualization & Connectivity
The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the reactive centers for downstream derivatization.
Figure 1: Functional connectivity of Ethyl 2-(4-bromophenyl)propanoate.[3][4]
Validated Synthesis Protocol
Methodology: Acid-Catalyzed Fischer Esterification
Rationale: While
Reagents & Equipment[6]
-
Precursor: 2-(4-bromophenyl)propanoic acid (1.0 equiv)
-
Solvent/Reagent: Absolute Ethanol (Excess, solvent)
-
Catalyst: Conc.
(0.1 equiv) or Thionyl Chloride ( , 1.2 equiv) -
Apparatus: Round-bottom flask, reflux condenser, drying tube (
).
Step-by-Step Workflow
-
Activation/Solvation: Dissolve 10.0 g (43.6 mmol) of 2-(4-bromophenyl)propanoic acid in 50 mL of absolute ethanol.
-
Catalyst Addition:
-
Option A (Standard): Add 0.5 mL conc.
dropwise. -
Option B (Faster): Cool to 0°C, add 3.8 mL
dropwise, then warm to room temp.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The acid spot (
) should disappear, replaced by the ester ( ). -
Workup:
-
Concentrate ethanol under reduced pressure.
-
Dilute residue with
or . -
Wash sequentially with sat.
(to remove trace acid) and Brine. -
Dry over anhydrous
and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica, 5% EtOAc in Hexanes).
Figure 2: Workflow for the Fischer Esterification synthesis.[3][5]
Characterization Data
To validate the synthesis, the following spectral data should be observed.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.44 | Doublet ( | 2H | Ar-H (ortho to Br) |
| 7.18 | Doublet ( | 2H | Ar-H (meta to Br) |
| 4.10–4.18 | Multiplet (Quartet) | 2H | |
| 3.66 | Quartet ( | 1H | Ar-CH ( |
| 1.46 | Doublet ( | 3H | Ar-CH( |
| 1.22 | Triplet ( | 3H |
Carbon NMR ( NMR, 100 MHz, )
-
Carbonyl: ~174.0 ppm (
) -
Aromatic: ~139.5 (ipso), ~131.6 (C-Br ortho), ~129.0 (C-alkyl ortho), ~121.0 (C-Br).
-
Aliphatic: ~60.9 (
), ~45.2 ( -CH), ~18.5 ( ), ~14.1 (Ethyl ).
Applications in Drug Development
This compound is a high-value intermediate for the synthesis of Profens (2-arylpropionic acid NSAIDs).
-
Suzuki-Miyaura Coupling: The Ar-Br bond allows coupling with aryl boronic acids to create biaryl scaffolds (e.g., Flurbiprofen analogs).
-
Enantioselective Resolution: The racemic ester can be subjected to enzymatic kinetic resolution (using Lipases like CAL-B) to yield enantiopure (S)-acids, which are often the biologically active eutomers in this drug class.
References
-
PubChem. Ethyl 2-(4-bromophenyl)propanoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous Methodology). Org. Synth. 2018, 95, 328-344.[6] Available at: [Link]
-
NIST WebBook. Ethyl 2-(4-bromophenyl)acetate (Structural Analog Data). Available at: [Link]
Sources
Ethyl 2-(4-bromophenyl)propanoate CAS number 111914-79-5
A Pivotal Chiral Scaffold for NSAID and API Synthesis
Executive Summary
Ethyl 2-(4-bromophenyl)propanoate (CAS 111914-79-5) represents a critical intermediate in the synthesis of 2-arylpropionic acids, a chemical class dominated by non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Ibuprofen.[1] Distinguished by its 4-bromophenyl moiety and the alpha-methyl chiral center, this compound serves as a dual-functional module: the ester group allows for facile hydrolysis or reduction, while the aryl bromide provides a reliable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the synthesis, mechanistic underpinnings, and application workflows of this compound, designed for researchers requiring high-purity scaffolds for drug discovery.
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Specification |
| IUPAC Name | Ethyl 2-(4-bromophenyl)propanoate |
| CAS Number | 111914-79-5 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point (Predicted) | ~285°C (760 mmHg) / 110-115°C (1 mmHg) |
| Density (Predicted) | ~1.35 g/mL |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water |
| SMILES | CCOC(=O)C(C)C1=CC=C(Br)C=C1 |
Core Synthesis Protocols
High-purity synthesis of Ethyl 2-(4-bromophenyl)propanoate is best achieved through two primary routes. The choice depends on the availability of starting materials and the required scale.
Protocol A: Alpha-Methylation of Ethyl 4-Bromophenylacetate (Precision Route)
This method is preferred for laboratory-scale synthesis (1g – 50g) as it builds the propanoate skeleton de novo from the widely available phenylacetate, allowing precise control over the alkylation step.
-
Reagents: Ethyl 4-bromophenylacetate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), THF (anhydrous).
-
Conditions: Anhydrous, Inert Atmosphere (
or Ar), 0°C to RT.
Step-by-Step Methodology:
-
Enolate Formation: Charge a flame-dried 3-neck flask with NaH (1.1 eq) and anhydrous THF. Cool to 0°C. Dropwise add a solution of Ethyl 4-bromophenylacetate in THF over 30 minutes. Evolution of
gas will be observed. -
Equilibration: Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium enolate. The solution typically turns yellow/orange.
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product will appear as a slightly less polar spot compared to the starting material.
-
Work-up: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the pure product as a clear oil.
Protocol B: Fischer Esterification (Scale-Up Route)
If 2-(4-bromophenyl)propanoic acid is available, direct esterification is the most atom-economical route for multi-kilogram batches.
-
Reagents: 2-(4-bromophenyl)propanoic acid, Ethanol (excess),
(cat.). -
Conditions: Reflux, 6-12 hours.
Step-by-Step Methodology:
-
Dissolve the acid in absolute Ethanol (10 vol).
-
Add concentrated
(0.1 eq) or p-Toluenesulfonic acid (pTSA). -
Heat to reflux (
C). Use a Dean-Stark trap if using a co-solvent (e.g., Toluene) to remove water, driving the equilibrium. -
Monitor by HPLC/TLC until acid consumption is >98%.
-
Concentrate ethanol, neutralize with
, and extract into DCM. Distill under reduced pressure for high purity.
Mechanistic Visualization: Alpha-Methylation Pathway
The following diagram illustrates the electronic flow during the critical C-alkylation step in Protocol A.
Figure 1: Mechanistic pathway for the synthesis via alpha-methylation, highlighting the enolate intermediate.
Applications in Drug Development[4][6][7]
A. Precursor to Profen NSAIDs
Ethyl 2-(4-bromophenyl)propanoate is a structural analog of the "Profen" class. The 4-bromo substituent serves as a placeholder for late-stage diversification.
-
Flurbiprofen Synthesis: Suzuki coupling with phenylboronic acid yields the biphenyl core.
-
Ibuprofen Analogs: Metal-catalyzed alkylation (Kumada or Negishi) can replace the bromide with isobutyl groups (though less common than direct Friedel-Crafts).
B. Suzuki-Miyaura Cross-Coupling Workflow
The aryl bromide is highly activated for Pd-catalyzed coupling, making this molecule an ideal "diversity-oriented synthesis" (DOS) building block.
Standard Coupling Protocol:
-
Catalyst:
or (3-5 mol%). -
Partner: Aryl Boronic Acid (
, 1.5 eq). -
Base:
or (2-3 eq). -
Solvent: Dioxane:Water (4:1) or Toluene:Water.
-
Temp:
C under Argon.
Figure 2: Catalytic cycle for the functionalization of the bromophenyl scaffold via Suzuki coupling.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. The bromide moiety suggests potential alkylating properties, though the ester is the primary reactive group.
-
Storage: Store in a cool, dry place under inert gas (
). Keep away from strong oxidizers and strong bases (to prevent hydrolysis). -
Disposal: Halogenated organic waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12634938, Ethyl 2-(4-bromophenyl)propanoate. Retrieved from [Link]
-
Organic Syntheses (2014). Synthesis of Ethyl 3-(4-bromophenyl)butanoate (Analogous Methodology). Org.[2][3][4][5][6][7] Synth. 2014, 91, 328-337. Retrieved from [Link]
- Google Patents (2012).Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (US20120309973A1).
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An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-(4-bromophenyl)propanoate
Introduction: The Analytical Imperative for Ethyl 2-(4-bromophenyl)propanoate
Ethyl 2-(4-bromophenyl)propanoate, a key intermediate in organic synthesis, demands rigorous analytical characterization to ensure its identity, purity, and suitability for downstream applications, particularly in the realm of pharmaceutical development. Its molecular structure, featuring a chiral center, an ester functional group, and a substituted aromatic ring, presents a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the causality behind the spectral features, we offer a robust framework for its unambiguous identification and quality assessment.
The structural integrity of such molecules is paramount. Spectroscopic techniques are the cornerstones of modern chemical analysis, providing a non-destructive window into the molecular architecture. This document synthesizes data from these core techniques to build a complete and validated analytical profile of Ethyl 2-(4-bromophenyl)propanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR (¹H NMR) provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | 1.20 | Triplet (t) | 3H |
| H-b | 1.48 | Doublet (d) | 3H |
| H-c | 3.65 | Quartet (q) | 1H |
| H-d | 4.10 | Quartet (q) | 2H |
| H-e | 7.25 | Doublet (d) | 2H |
| H-f | 7.45 | Doublet (d) | 2H |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of Ethyl 2-(4-bromophenyl)propanoate is anticipated to display six distinct signals:
-
Ethyl Group Protons (H-a, H-d): The ethyl ester moiety gives rise to a characteristic upfield triplet at approximately 1.20 ppm (H-a) and a downfield quartet around 4.10 ppm (H-d).[1][2][3] The triplet arises because the methyl protons (H-a) are adjacent to the two methylene protons (H-d), splitting the signal into 2+1=3 peaks. Conversely, the methylene protons (H-d) are adjacent to the three methyl protons (H-a), resulting in a 3+1=4 peak quartet. The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.
-
Propanoate Backbone Protons (H-b, H-c): The methyl group on the propanoate chain (H-b) is expected to appear as a doublet around 1.48 ppm, being split by the single methine proton (H-c). The methine proton (H-c) itself will be a quartet, split by the three adjacent methyl protons (H-b), resonating at approximately 3.65 ppm. Its downfield position is influenced by both the adjacent carbonyl group and the aromatic ring.
-
Aromatic Protons (H-e, H-f): The para-substituted benzene ring creates an AA'BB' system, which often simplifies to two doublets. The protons ortho to the bromine atom (H-f) are expected at around 7.45 ppm, while the protons meta to the bromine (H-e) appear slightly upfield at about 7.25 ppm.
Molecular Structure with Proton Assignments
Caption: ¹H NMR assignments for Ethyl 2-(4-bromophenyl)propanoate.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Carbon-13 NMR provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C-a | 14.1 |
| C-b | 21.9 |
| C-c | 44.3 |
| C-d | 60.5 |
| C-g (C-Br) | 120.2 |
| C-f | 128.7 |
| C-e | 131.7 |
| C-h (ipso-C) | 144.8 |
| C=O | 172.2 |
Interpretation of the ¹³C NMR Spectrum:
-
Aliphatic Carbons (C-a, C-b, C-c, C-d): The most upfield signals correspond to the aliphatic carbons. The ethyl methyl carbon (C-a) is expected around 14.1 ppm, and the propanoate methyl (C-b) at approximately 21.9 ppm. The ethyl methylene carbon (C-d), being attached to oxygen, is shifted downfield to ~60.5 ppm. The methine carbon (C-c) is found around 44.3 ppm.
-
Aromatic Carbons (C-e, C-f, C-g, C-h): The aromatic region will show four distinct signals. The carbon atom directly bonded to the bromine (C-g) is shielded and appears around 120.2 ppm. The other aromatic carbons (C-e, C-f, C-h) resonate between 128-145 ppm.[4]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield at approximately 172.2 ppm, which is a characteristic chemical shift for this functional group.[5][6]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-(4-bromophenyl)propanoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3100 | C-H Stretch | Aromatic |
| 2850-2980 | C-H Stretch | Aliphatic |
| ~1735 | C=O Stretch | Ester |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1150-1250 | C-O Stretch | Ester |
| ~1010 | C-Br Stretch | Aryl Halide |
Interpretation of the IR Spectrum:
The IR spectrum provides clear, confirmatory evidence for the key structural features of Ethyl 2-(4-bromophenyl)propanoate:
-
The most prominent and diagnostic peak will be the strong absorbance around 1735 cm⁻¹ , which is characteristic of the C=O stretching vibration of an ester functional group.[7]
-
The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹ and the aromatic C-H stretches above 3000 cm⁻¹.
-
The aliphatic C-H stretching of the ethyl and propanoate groups will be visible in the 2850-2980 cm⁻¹ region.
-
A strong band in the fingerprint region, typically between 1150-1250 cm⁻¹ , corresponds to the C-O stretching vibration of the ester linkage.[7][8]
-
The C-Br bond will show a characteristic absorption at lower wavenumbers, generally around 1010 cm⁻¹ .
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small drop of the neat liquid sample of Ethyl 2-(4-bromophenyl)propanoate directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Ion Identity | Significance |
| 256/258 | [M]⁺ | Molecular Ion (with Br isotopes) |
| 211/213 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 183/185 | [C₇H₄BrO]⁺ | Loss of propanoate side chain |
| 171/173 | [C₇H₆Br]⁺ | Bromotropylium-like ion |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: A key feature will be the molecular ion (M⁺) peak cluster at m/z 256 and 258 . The two peaks of nearly equal intensity are the definitive signature of a molecule containing one bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[9][10]
-
Major Fragmentation Pathways: Electron impact ionization is a high-energy technique that causes the molecular ion to fragment in predictable ways.[11][12]
-
Alpha-cleavage: The most common fragmentation for esters is the loss of the alkoxy group. Cleavage of the C-O bond will result in the loss of an ethoxy radical (•OCH₂CH₃), giving a prominent acylium ion peak cluster at m/z 211/213 .
-
Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the aromatic ring is also favorable, leading to a fragment corresponding to the bromophenyl ring and the carbonyl group.
-
Loss of the Ester Group: Fragmentation can lead to the loss of the entire ethyl propanoate side chain, resulting in a bromophenyl cation at m/z 155/157 .
-
Key Fragmentation Pathways
Caption: Major fragmentation pathways for Ethyl 2-(4-bromophenyl)propanoate in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode, typically over a mass range of m/z 40-400. The standard electron energy for EI is 70 eV.
-
Data Analysis: Identify the chromatographic peak corresponding to Ethyl 2-(4-bromophenyl)propanoate and analyze the associated mass spectrum. Identify the molecular ion and major fragment ions.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For Ethyl 2-(4-bromophenyl)propanoate:
-
MS confirms the molecular formula (C₁₁H₁₃BrO₂) via the molecular ion peak and the presence of bromine.
-
IR confirms the presence of the key ester (C=O, C-O) and bromophenyl (C-Br, aromatic C=C) functional groups.
-
NMR (¹H and ¹³C) puts all the pieces together, confirming the precise connectivity of the atoms, the number of protons and carbons in each distinct environment, and thus validating the complete molecular structure.
This synergistic approach provides a self-validating system where each piece of data corroborates the others, leading to an unequivocal structural assignment and a comprehensive analytical profile essential for research and quality control in drug development.
References
-
PubChem. Ethyl 2-bromo-3-phenylpropanoate | C11H13BrO2. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2. National Center for Biotechnology Information. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns. [Link]
-
NMR spectra 1-13C. [Link]
-
PubChem. Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | C11H13BrN2O2. National Center for Biotechnology Information. [Link]
-
Pearson. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]
-
Filo. Interpretaion of HNMR of ethyl propanoate. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chegg. Solved The ^(1)H NMR spectrum of ethyl propanoate is shown. [Link]
-
ResearchGate. IR spectra of ethyl propanoate. [Link]
-
PubChem. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]
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ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]
-
NIST WebBook. 2-(4-Bromophenyl)propionic acid. [Link]
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Crystle Chemipharma. Ethyl 2-Bromo Propionate. [Link]
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2-Ethylbutyric acid, 4-bromophenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
NIST WebBook. Propanoic acid, 2-bromo-, ethyl ester. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]
-
Doc Brown's Chemistry. H-1 proton nmr spectrum of ethyl acetate. [Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
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- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Strategic Exploitation of the Substituted Phenylpropanoate Scaffold in Medicinal Chemistry
A Technical Guide for Lead Optimization and Synthetic Design
Executive Summary: The C6-C3 Privileged Architecture
In the landscape of medicinal chemistry, the substituted phenylpropanoate (phenylpropionic acid) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Structurally defined by a phenyl ring connected to a carboxylic acid (or ester) via a two-carbon saturated linker (C6-C3), this scaffold serves as the pharmacophore backbone for numerous metabolic regulators, including PPAR agonists (fibrates/glitazars) and GPR40 modulators.
This guide moves beyond basic definition to explore the strategic utility of this scaffold. We will examine how subtle modifications to the propanoate linker and phenyl tail dictate subtype selectivity in nuclear receptors, control metabolic stability against
Structural Architecture & SAR: The Head-Linker-Tail Model
To rationalize the biological activity of phenylpropanoates, we must dissect the molecule into three distinct pharmacophoric zones.
2.1 The Acidic Head (Pharmacodynamic Anchor)
The carboxyl terminus (C1) is the primary anchor, typically engaging in ionic interactions with positively charged residues (e.g., Arginine or Lysine) in the ligand-binding domain (LBD) of targets like PPAR
-
Bioisosterism: While the free acid is active, it is often masked as an ester (prodrug) to improve oral bioavailability (LogP modulation).
-
Alternative Heads: Replacement with a thiazolidinedione (TZD) ring shifts activity towards PPAR
exclusivity (as seen in glitazones), whereas the carboxylic acid favors PPAR or pan-agonist profiles.
2.2 The Propanoate Linker (Conformational Gatekeeper)
The two-carbon chain (C2-C3) is not merely a spacer; it is a tunable control rod.
-
-Substitution (C2): Introduction of methyl or ethyl groups at the
-position is a critical design element.-
Causality: Unsubstituted propanoates are rapid substrates for mitochondrial
-oxidation, leading to short half-lives. -substitution sterically hinders the acyl-CoA dehydrogenase enzyme, extending metabolic stability. -
Stereochemistry: The (S)-enantiomer of
-substituted derivatives often exhibits superior binding affinity compared to the (R)-enantiomer in PPAR targets.
-
2.3 The Phenyl Tail (Hydrophobic Tuning)
The phenyl ring serves as the scaffold for "tail" modifications that probe the hydrophobic pocket of the target protein.
-
Para-substitution: Bulky lipophilic groups (e.g., 4-adamantyl, 4-phenoxyphenyl) at the para position are essential for high-affinity binding in the large hydrophobic cavities of nuclear receptors.
Therapeutic Case Study: Metabolic Regulators (PPARs & GPR40)
The most authoritative application of substituted phenylpropanoates lies in the treatment of metabolic syndrome.
| Target | Mechanism | Key Structural Feature | Representative Outcome |
| PPAR | Lipid Metabolism | Fibrate-like activity (Lower Triglycerides) | |
| PPAR | Insulin Sensitization | Bulky hydrophobic tail + Acidic head | Glitazar-like activity (Lower Glucose) |
| PPAR | Fatty Acid Oxidation | Specific linker conformation | Increased HDL, endurance |
| GPR40 | Insulin Secretion | Biaryl ether tail + Propanoic acid | Glucose-dependent insulin release (e.g., Fasiglifam) |
Critical Insight: Early generation dual agonists (glitazars) often failed due to toxicity. Recent SAR suggests that "unbalancing" the lipophilicity—specifically reducing the LogP of the "tail" while maintaining the phenylpropanoate core—can mitigate off-target hepatotoxicity.
Synthetic Methodologies: The Heck Coupling Approach[1][2][3][4]
While classical Knoevenagel condensation followed by reduction is valid, the Heck-Mizoroki Reaction is the superior method for medicinal chemistry campaigns. It allows for the late-stage introduction of the propanoate chain onto diverse aryl halides, facilitating high-throughput library generation.
Workflow Logic:
-
Coupling: Pd-catalyzed reaction of an aryl iodide/bromide with an acrylate ester.
-
Reduction: Hydrogenation of the resulting cinnamate (alkene) to the propanoate (alkane).
-
Hydrolysis: Saponification of the ester to the active acid.
Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)propanoate
Objective: Synthesize a phenylpropanoate precursor using a ligand-free Pd protocol to minimize heavy metal contamination.
Reagents:
-
4-Iodoanisole (1.0 equiv)
-
Methyl Acrylate (1.5 equiv)
-
Pd(OAc)
(1 mol%) -
Triethylamine (Et
N) (2.0 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 4-Iodoanisole (234 mg, 1.0 mmol) in anhydrous DMF (3 mL).
-
Catalyst Addition: Add Pd(OAc)
(2.2 mg, 0.01 mmol). Note: Pd(II) is reduced in situ to the active Pd(0) species by the alkene/amine. -
Base & Olefin: Add Et
N (280 L) followed by Methyl Acrylate (135 L). -
Reaction: Seal the flask and heat to 100°C for 12 hours. The solution will turn black (Pd black formation) as the reaction nears completion.
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with 1N HCl (to remove amine salts) followed by brine.
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield Methyl 4-methoxycinnamate. -
Reduction (The Critical Step): Dissolve the cinnamate in MeOH. Add 10% Pd/C (5 wt%). Stir under H
balloon (1 atm) for 4 hours. Filter through Celite to yield Methyl 3-(4-methoxyphenyl)propanoate .
Validation:
-
1H NMR (CDCl
): Look for disappearance of alkene doublets (6.3-7.6 ppm) and appearance of triplets at ~2.6 ppm (benzylic) and ~2.9 ppm ( -carbonyl).
Visualization of Pathways
Diagram 1: SAR & Pharmacophore Logic
This diagram illustrates the functional zones of the scaffold and their biological implications.
Caption: Functional dissection of the phenylpropanoate scaffold showing the relationship between structural zones and pharmacodynamic/kinetic outcomes.
Diagram 2: Synthetic Workflow (Heck Route)
This diagram details the modular synthesis strategy.
Caption: Modular synthetic pathway utilizing the Heck reaction for rapid library generation of phenylpropanoate derivatives.
References
-
Miyachi, H., et al. (2003). "Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators."[1] Journal of Medicinal Chemistry, 46(17), 3581-3599.[1] [Link]
-
Nomura, M., et al. (2006). "Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters, 16(17), 4528–4532.[2] [Link]
-
Mikami, S., et al. (2012). "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists."[3] Journal of Medicinal Chemistry, 55(8), 3756-3776.[3] [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. [Link]
-
Negoro, N., et al. (2012). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 1(6), 290–294. [Link]
Sources
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- 2. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of Ethyl 2-(4-bromophenyl)propanoate
[1]
Executive Summary
Ethyl 2-(4-bromophenyl)propanoate (CAS 111914-79-5) is a halogenated ester intermediate frequently employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[1][2] While chemically robust relative to highly reactive acyl halides, its stability is compromised by moisture-induced hydrolysis and potential photolytic dehalogenation.[1] This guide defines the physicochemical baseline, degradation mechanisms, and evidence-based storage protocols required to maintain >98% purity during research and drug development campaigns.
Chemical Identity & Physicochemical Baseline[1][3][4]
Understanding the physical state and molecular properties is the first step in designing a storage protocol. As an ester with a lipophilic bromo-phenyl moiety, this compound exhibits low water solubility but high solubility in organic solvents.[1]
| Property | Specification | Technical Note |
| IUPAC Name | Ethyl 2-(4-bromophenyl)propanoate | - |
| CAS Number | 111914-79-5 | Primary identifier for sourcing.[1][3] |
| Molecular Formula | C₁₁H₁₃BrO₂ | - |
| Molecular Weight | 257.13 g/mol | - |
| Physical State | Viscous Liquid / Low-Melting Solid | Tendency to supercool; may solidify at <10°C. |
| Boiling Point | ~150°C (at reduced pressure) | Extrapolated from methyl ester analogs.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Hydrolytically unstable in aqueous buffers. |
| Purity Standard | ≥ 97.0% (GC/HPLC) | Impurities often include the free acid. |
Stability Profile & Degradation Mechanisms
The stability of Ethyl 2-(4-bromophenyl)propanoate is governed by three primary vectors: hydrolytic cleavage, oxidative stress at the benzylic position, and photolytic instability of the carbon-bromine bond.[1]
Hydrolytic Degradation (Primary Risk)
The ethyl ester linkage is susceptible to acid- or base-catalyzed hydrolysis.[1] While the bulky phenyl group provides some steric protection compared to simple alkyl esters, the presence of atmospheric moisture over time will drive the equilibrium toward the carboxylic acid (2-(4-bromophenyl)propanoic acid) and ethanol.[1]
-
Mechanism: Nucleophilic attack of water at the carbonyl carbon.
-
Indicator: Appearance of a broad O-H stretch in IR (2500–3300 cm⁻¹) or a shift in HPLC retention time.
Photolytic Dehalogenation
Aryl bromides are inherently photosensitive. Exposure to UV light (particularly <300 nm) can homolyze the C-Br bond, generating aryl radicals that abstract hydrogen from the solvent or neighboring molecules.[1]
-
Mitigation: Strict exclusion of light is non-negotiable for long-term storage.[1]
Benzylic Oxidation
The methine proton at the alpha position (benzylic to the aromatic ring and alpha to the carbonyl) is activated. Prolonged exposure to oxygen, especially in the presence of trace metal contaminants or light, can lead to peroxide formation or oxidative cleavage.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation routes that must be inhibited.
Figure 1: Primary degradation pathways including hydrolysis, photolysis, and oxidation.[1]
Storage & Handling Protocols
Based on the degradation mechanisms above, a "Self-Validating" storage system is required.[1] This means the storage conditions themselves act as a barrier to degradation.
Storage Protocol Decision Matrix
The choice of storage condition depends on the intended duration of storage.
| Parameter | Short-Term (<1 Month) | Long-Term (>1 Month) |
| Temperature | Ambient (20–25°C) | Refrigerated (2–8°C) |
| Atmosphere | Tightly capped | Inert Gas Overlay (Argon/Nitrogen) |
| Container | Amber Glass | Amber Glass + Parafilm/Teflon Tape |
| Desiccant | Optional | Recommended in secondary container |
Critical Container Specifications
-
Material: Borosilicate Glass (Type I). Avoid plastics (PE/PP) for long-term storage as esters can leach plasticizers or permeate through the wall.[1]
-
Color: Amber (Actinic) glass is mandatory to prevent photolytic dehalogenation.
-
Closure: Polypropylene cap with a PTFE (Teflon) liner. The PTFE liner provides a chemical barrier that prevents the ester from swelling the cap liner and ensures a gas-tight seal.[1]
Handling Workflow
-
Equilibration: If stored at 2–8°C, allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid/solid surface, which would accelerate hydrolysis.
-
Inerting: After dispensing, backfill the headspace with dry Nitrogen or Argon before resealing.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of vapors (H335).
Visualization: Storage Workflow
Figure 2: Decision tree for storage conditions based on usage timeline.
Quality Control & Analytical Monitoring
To ensure data integrity in drug development, the purity of the starting material must be verified.
HPLC Method (Reverse Phase)
This method separates the ester from the free acid impurity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (Aryl absorption).
-
Expected Result: The ester is more lipophilic and will elute significantly later than the free acid (2-(4-bromophenyl)propanoic acid).[1]
Rapid Purity Check (TLC)
References
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Commercial availability of Ethyl 2-(4-bromophenyl)propanoate
An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)propanoate: Commercial Availability, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-bromophenyl)propanoate (CAS No. 111914-79-5), a key intermediate in pharmaceutical and fine chemical synthesis. The document details its commercial availability, outlines a robust and scalable synthetic protocol via Fischer-Speier esterification, and explores its applications, with a particular focus on its utility as a versatile building block in modern drug discovery. Furthermore, this guide furnishes detailed protocols for quality control and characterization, including predicted spectroscopic data and safety and handling procedures, to support researchers, scientists, and drug development professionals in their work with this compound.
Introduction and Strategic Importance
Ethyl 2-(4-bromophenyl)propanoate is a halogenated aromatic carboxylic acid ester. The presence of the bromine atom at the para position of the phenyl ring imparts significant synthetic utility, rendering the molecule susceptible to a variety of palladium-catalyzed cross-coupling reactions. This functionality, combined with the propanoate moiety, makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). Bromophenyl-containing intermediates are frequently integrated into the development pathways for antibacterial and antiviral drugs due to their structural versatility.[1] The strategic placement of the bromine atom allows for late-stage functionalization, a highly desirable attribute in medicinal chemistry for the generation of compound libraries and the optimization of lead candidates. This guide serves as a practical resource for leveraging this important chemical entity in research and development.
Commercial Availability and Procurement
Ethyl 2-(4-bromophenyl)propanoate is readily available from a number of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities, typically with purities of 97% or higher.
Table 1: Representative Commercial Suppliers
| Supplier | Product Code | Purity | Available Quantities |
| Fluorochem | F841796 | >97% | 1g, 5g, 10g, 25g |
Note: Availability and product codes are subject to change. It is recommended to consult the suppliers' websites for the most current information.
For bulk quantities required for pilot-scale or manufacturing, many suppliers offer custom synthesis and scale-up services.[2] When procuring this material, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Physicochemical and Spectroscopic Properties
While a comprehensive, experimentally determined dataset for Ethyl 2-(4-bromophenyl)propanoate is not centrally published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 2: Physicochemical Properties
| Property | Value (Estimated) | Source/Rationale |
| IUPAC Name | ethyl 2-(4-bromophenyl)propanoate | - |
| CAS Number | 111914-79-5 | - |
| Molecular Formula | C₁₁H₁₃BrO₂ | - |
| Molecular Weight | 257.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Based on analogues |
| Boiling Point | ~300-330 °C at 760 mmHg | Extrapolated from similar compounds like Ethyl 4-(4-bromophenyl)butanoate (330.7°C) |
| Density | ~1.34 g/cm³ | Based on related methyl ester[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water. | General property of similar esters[4] |
| LogP | 3.43 | [2] |
Spectroscopic Characterization (Predicted)
The identity and purity of Ethyl 2-(4-bromophenyl)propanoate can be confirmed using standard spectroscopic techniques. Below are the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group and the substituted phenyl ring.
-
~7.4-7.5 ppm (d, 2H): Two aromatic protons ortho to the bromine atom.
-
~7.2-7.3 ppm (d, 2H): Two aromatic protons meta to the bromine atom.
-
~4.1 ppm (q, 2H): Methylene protons (-O-CH₂-) of the ethyl group.
-
~3.6 ppm (q, 1H): Methine proton (-CH-) adjacent to the phenyl ring and carbonyl group.
-
~1.5 ppm (d, 3H): Methyl protons (-CH-CH₃) of the propanoate moiety.
-
~1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide confirmation of the carbon framework.[5]
-
~173 ppm: Carbonyl carbon (C=O) of the ester.
-
~140 ppm: Aromatic carbon attached to the propanoate group.
-
~132 ppm: Aromatic carbons ortho to the bromine.
-
~130 ppm: Aromatic carbons meta to the bromine.
-
~121 ppm: Aromatic carbon bearing the bromine atom.
-
~61 ppm: Methylene carbon (-O-CH₂) of the ethyl group.
-
~45 ppm: Methine carbon (-CH-) of the propanoate moiety.
-
~18 ppm: Methyl carbon (-CH-CH₃) of the propanoate moiety.
-
~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl group.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will prominently feature the ester carbonyl stretch.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
m/z ~256/258: Molecular ion peak (M⁺).
-
m/z ~183/185: Fragment corresponding to the loss of the ethoxy group (-OCH₂CH₃). This fragment, the 2-(4-bromophenyl)propanoyl cation, is often a prominent peak.[7]
-
Synthesis Protocol: Fischer-Speier Esterification
A reliable and straightforward method for the laboratory-scale synthesis of Ethyl 2-(4-bromophenyl)propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid.[8][9][10] This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.
The overall transformation is as follows:
Figure 1: Overall reaction scheme for the Fischer esterification.
Detailed Step-by-Step Methodology
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-bromophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq), which serves as both a reactant and the solvent. This is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[8]
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes of the aqueous layer).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.
Quality Control and Analytical Workflow
Ensuring the purity and identity of Ethyl 2-(4-bromophenyl)propanoate is critical for its use in sensitive applications like drug synthesis. A standard analytical workflow is outlined below.
Figure 2: A typical quality control workflow for chemical intermediates.
Purity Determination by Gas Chromatography (GC)
A common method for assessing the purity of volatile esters is Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
The purity is determined by the relative peak area of the main component. For identity confirmation, a GC-Mass Spectrometry (GC-MS) system can be used, which will provide the mass spectrum of the eluting peak.
Applications in Drug Development and Organic Synthesis
The primary value of Ethyl 2-(4-bromophenyl)propanoate lies in the reactivity of the C-Br bond. Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide.[11] Ethyl 2-(4-bromophenyl)propanoate is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring.
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
This reaction is widely used in the pharmaceutical industry to construct biaryl scaffolds, which are common motifs in many marketed drugs. The ester functionality of the title compound is generally stable under Suzuki coupling conditions, allowing for the elaboration of the aromatic core before any subsequent modification of the propanoate group is undertaken.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(4-bromophenyl)propanoate.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(4-bromophenyl)propanoate is a commercially available and synthetically valuable building block for the pharmaceutical and fine chemical industries. Its utility is primarily derived from the presence of a reactive aryl bromide moiety, which serves as a handle for a wide array of cross-coupling reactions. This guide provides a comprehensive framework for its procurement, synthesis, characterization, and safe handling, thereby equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.
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PubChem. (n.d.). Ethyl 2-amino-3-(4-bromophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Phthalic acid, 2-(4-bromophenyl)ethyl ethyl ester. Retrieved from [Link]
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Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0). Retrieved from [Link]
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Patsnap. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka. Retrieved from [Link]
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Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. (n.d.). PMC. Retrieved from [Link]
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Comprehensive Safety & Handling Guide: Ethyl 2-(4-bromophenyl)propanoate
Executive Summary & Technical Context
Ethyl 2-(4-bromophenyl)propanoate (CAS: 111914-79-5) is a critical aryl halide intermediate used primarily in the pharmaceutical synthesis of Flurbiprofen and other 2-arylpropionic acid derivatives (NSAIDs).[1][2] Its structural core features an aryl bromide moiety susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and an ethyl ester group prone to hydrolysis.[1][2]
While classified as an irritant and harmful if swallowed, the primary safety risks for researchers lie in its reactivity profile during scale-up .[2] Specifically, Suzuki couplings involving this matrix can exhibit significant exotherms, potentially leading to thermal runaways if not managed with precise engineering controls.[2] This guide synthesizes standard safety protocols with specific operational nuances for drug development workflows.
Physicochemical & Hazard Profile
The following data consolidates current GHS classifications and physicochemical properties. Researchers must treat this compound as a functionalized aryl halide requiring strict containment.[2]
Table 1: Chemical Identity & Properties
| Property | Specification |
| CAS Number | 111914-79-5 |
| IUPAC Name | Ethyl 2-(4-bromophenyl)propanoate |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Physical State | Pale yellow liquid or low-melting solid (Ambient) |
| Boiling Point | ~140–150 °C at reduced pressure (est.[1][2][3][4] based on analogs) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |
| Reactivity Class | Aryl Halide / Ester (Electrophilic) |
Table 2: GHS Hazard Classification (Signal Word: WARNING)
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][5][6] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[2][5][6][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][5][6] |
Operational Safety & Engineering Controls
Ventilation & Containment[2][6]
-
Primary Barrier: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
-
Inert Atmosphere: Due to the sensitivity of downstream catalytic cycles (Pd(0)/Pd(II)), store and handle under Nitrogen (N₂) or Argon (Ar) to prevent oxidative degradation and moisture intrusion, which can hydrolyze the ester.
Personal Protective Equipment (PPE) Matrix
Selection of PPE is based on the permeation resistance against halogenated esters and common reaction solvents (e.g., DMSO, Toluene).
| PPE Type | Standard | Recommendation & Rationale |
| Hand Protection | EN 374 / ASTM F739 | Double Gloving: Inner Nitrile (0.11 mm) + Outer Nitrile or Viton (0.3 mm).[1][2] Rationale: Aromatic esters can permeate thin latex rapidly.[2] |
| Eye Protection | ANSI Z87.1+ | Chemical Goggles. Safety glasses are insufficient due to the risk of splash during liquid transfer.[2] |
| Body Protection | NFPA 2112 | Flame-Resistant Lab Coat. Essential when working with flammable organic solvents in coupling reactions.[1][2] |
| Respiratory | NIOSH N95/P100 | Half-mask with OV/AG cartridges required only if working outside a fume hood (not recommended).[1][2] |
Critical Handling Protocol: Suzuki Coupling Context
The most common application of this compound is in Suzuki-Miyaura cross-coupling to form the biaryl core of Flurbiprofen.[2] This reaction poses a thermal runaway risk if the exotherm is not managed.[2][8][9]
Workflow Visualization
The following diagram outlines the safe operational flow, emphasizing the critical control points (CCPs) for preventing exposure and thermal events.
Figure 1: Operational workflow for Ethyl 2-(4-bromophenyl)propanoate, highlighting the exotherm control point during catalyst addition.
Step-by-Step Protocol
A. Storage & Stability[2][7]
-
Temperature: Store at 2–8°C . Low temperature minimizes ester hydrolysis and transesterification.[2]
-
Environment: Keep under an inert atmosphere (Ar/N₂). Moisture will degrade the ester to the corresponding acid (2-(4-bromophenyl)propanoic acid), altering stoichiometry.[1]
B. Reaction Setup (Exotherm Control)
-
Context: When coupling Ethyl 2-(4-bromophenyl)propanoate with phenylboronic acid using Pd catalysts (e.g., Pd(dppf)Cl₂).[1]
-
Risk: The oxidative addition of the aryl bromide to Pd(0) and subsequent transmetallation can be exothermic.[9] In aqueous/organic mixtures (e.g., DMSO/Water), the Maximum Temperature of Synthesis Reaction (MTSR) can exceed the solvent boiling point.[9][10]
-
Procedure:
-
Dissolve the ethyl ester and boronic acid in the solvent before adding the base or catalyst.[2]
-
Controlled Addition: Add the catalyst (Pd) as a slurry or in small portions at a temperature below 60°C .[2]
-
Active Monitoring: Use an internal temperature probe. If the temperature rises >10°C/min, apply active cooling (ice bath) immediately. Do not rely on reflux to control heat.[2]
-
Emergency Response Procedures
In the event of exposure or release, immediate action is required to mitigate H315/H319/H335 effects.[6][11]
Emergency Logic Tree
Figure 2: Decision logic for emergency response.[1][2][6] Immediate dilution is key for skin/eye contact.[2][11]
Specific Response Actions
-
Eye Contact (H319): Immediately flush with tepid water for 15 minutes .[2] The ester is lipophilic; water alone may not remove it efficiently, so follow up with an isotonic saline wash if available.[2] Seek medical attention.
-
Skin Contact (H315): Remove contaminated clothing.[2][6] Wash skin with soap and water (solubility in water is low, soap is necessary to emulsify the ester).
-
Spill Cleanup:
References
-
Fluorochem. (2024).[2][6][12] Ethyl 2-(4-bromophenyl)propanoate Safety Data Sheet (SDS). Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for Ethyl 2-(4-bromophenyl)propanoate analogs. PubChem.[2] Retrieved from
-
Sperry, J. B., et al. (2018).[2] Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides. Organic Process Research & Development.[2][8] Retrieved from [1]
-
Quick Company. (2024).[2][6] Process For Preparation Of Flurbiprofen.[2] Patent/Process Description. Retrieved from
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Arylpropanoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arylpropanoates and the Power of Palladium Catalysis
Arylpropanoates are a class of organic compounds that form the structural core of numerous biologically active molecules, most notably the profen family of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][2] The efficient and selective synthesis of these motifs is therefore of paramount importance in medicinal chemistry and drug development.[3] Traditional synthetic routes often involve multiple steps and harsh reaction conditions. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, offering a milder, more versatile, and highly efficient pathway to these valuable compounds.[4][5][6]
This application note provides a detailed guide to the palladium-catalyzed α-arylation of esters, a powerful method for the direct formation of the crucial aryl-Cα bond in arylpropanoates. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive, field-proven protocol, and discuss key experimental variables and troubleshooting strategies to ensure successful implementation in your laboratory.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed α-arylation of esters proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, and for troubleshooting suboptimal results.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[4][6] This step is often rate-limiting and is facilitated by electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands, which stabilize the palladium center and promote the reaction.[8][9]
-
Enolate Coordination and Transmetalation (or Deprotonation): In the presence of a base, the ester starting material is deprotonated to form an enolate. This enolate then coordinates to the Pd(II) center, displacing the halide anion in a process analogous to transmetalation. The choice of base is critical; it must be strong enough to deprotonate the ester but not so harsh as to cause side reactions.[7][10]
-
Reductive Elimination: The two organic moieties (the aryl group and the enolate) on the palladium center couple, forming the desired C-C bond of the arylpropanoate product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][11] Reductive elimination is typically favored for sterically hindered complexes.[8]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed α-arylation of esters.
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Advanced Protocol: Ethyl 2-(4-bromophenyl)propanoate as a Scaffold for Biphenyl NSAID Synthesis
Topic: Use of Ethyl 2-(4-bromophenyl)propanoate as a Pharmaceutical Intermediate Content Type: Advanced Application Note & Protocol Guide Audience: Pharmaceutical Chemists, Process Engineers, and Drug Discovery Scientists
Abstract & Strategic Significance
Ethyl 2-(4-bromophenyl)propanoate (CAS: 111914-79-5) serves as a critical electrophilic scaffold in the synthesis of 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens." Its structural value lies in the 4-bromo substituent, which acts as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular attachment of biphenyl or heteroaryl moieties essential for COX-1/COX-2 inhibition.
This guide details the optimized protocol for utilizing this intermediate to synthesize biphenyl-based propionates (analogs of Flurbiprofen and Indoprofen), emphasizing "Green Chemistry" catalysis and rigorous impurity control.
Chemical Profile & Properties
| Property | Specification | Critical Note |
| CAS Number | 111914-79-5 | Verify specific enantiomer requirements (Racemic vs. S-isomer). |
| Molecular Formula | C₁₁H₁₃BrO₂ | MW: 257.12 g/mol |
| Boiling Point | ~110-115 °C (at 1 mmHg) | High vacuum required for distillation. |
| Solubility | Soluble in EtOH, Toluene, DMF | Insoluble in water; requires phase transfer or cosolvent for aqueous coupling. |
| Reactivity | Aryl Bromide (C-Br) | Highly reactive to Pd(0) oxidative addition. |
| Stability | Moisture Sensitive (Ester) | Avoid prolonged exposure to strong aqueous base/acid unless hydrolysis is intended. |
Mechanistic Pathway: The Suzuki-Miyaura Coupling
The transformation of Ethyl 2-(4-bromophenyl)propanoate into a pharmacological active agent typically involves replacing the bromine atom with an aryl group. The Suzuki-Miyaura coupling is the industry standard for this transformation due to its tolerance of the ester functional group and mild conditions.
Reaction Logic[1][2][3][4]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the intermediate.
-
Transmetallation: The aryl boronic acid (e.g., Phenylboronic acid) transfers its organic group to the Palladium center, activated by a base (Carbonate or Hydroxide).
-
Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).
Visualization: Synthetic Workflow
Caption: Synthetic pathway converting the brominated intermediate to the active biaryl acid via Palladium catalysis.
Experimental Protocol: Biaryl Synthesis via Aqueous Suzuki Coupling
Rationale: This protocol utilizes a ligand-free Pd/C system in water, minimizing organic solvent waste and simplifying catalyst recovery, aligned with modern pharmaceutical green chemistry standards.
Materials Required[1][3][4][5][6][7][8][9][10]
-
Substrate: Ethyl 2-(4-bromophenyl)propanoate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: 5% Pd/C (0.05 - 0.1 mol% Pd loading)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: Degassed Water (or Water/Ethanol 1:1 for solubility enhancement)
Step-by-Step Methodology
Phase 1: Coupling Reaction
-
Setup: Charge a 3-neck round-bottom flask with Ethyl 2-(4-bromophenyl)propanoate (10 mmol, 2.57 g) and Phenylboronic acid (12 mmol, 1.46 g).
-
Solvent Addition: Add 20 mL of degassed water (or 1:1 H₂O/EtOH if starting material is insoluble).
-
Expert Tip: Degassing is critical. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts. Sparge with Nitrogen for 15 mins.
-
-
Catalyst & Base: Add Na₂CO₃ (20 mmol, 2.12 g) followed by 5% Pd/C (approx. 50 mg).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) under a nitrogen atmosphere. Stir vigorously.
-
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear within 1-3 hours.
-
-
Filtration: Once complete, cool to room temperature. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with small amounts of Ethanol or Ethyl Acetate.
Phase 2: Workup & Isolation
-
Extraction: If using pure water, the product may oil out. Extract the filtrate with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with Brine (sat. NaCl) to remove boronic acid residues.
-
Drying: Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: The crude Ethyl 2-(4-biphenylyl)propanoate is typically a pale yellow oil. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Phase 3: Hydrolysis to Active Acid (Optional)
-
Saponification: Dissolve the ester from Phase 2 in Ethanol (10 mL). Add 2M NaOH (2 equiv).
-
Heat: Stir at 60°C for 1 hour.
-
Acidification: Cool and acidify to pH 1-2 with 1M HCl. The free acid product will precipitate.
-
Recrystallization: Filter the solid and recrystallize from Ethanol/Water to obtain the pure NSAID analog.
Quality Control & Troubleshooting
Reliable production requires monitoring specific failure modes associated with aryl bromide couplings.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) or poor solubility. | Ensure rigorous N₂ sparging. Switch solvent to Toluene/Water or DMF/Water. |
| Homocoupling (Biaryl) | Excess Boronic acid reacting with itself. | Add Boronic acid slowly or reduce equivalents. Check for O₂ leaks. |
| Dehalogenation | Hydrodehalogenation (Br replaced by H). | Often caused by excessive heating or hydride sources. Lower temp to 60°C. |
| Racemization | Base-catalyzed proton exchange at the chiral center. | Use weaker bases (e.g., K₃PO₄) or lower temperatures. Avoid prolonged exposure to base. |
Diagram: Impurity Management Logic
Caption: Decision tree for troubleshooting common impurities in Suzuki coupling of aryl bromides.
Safety & Handling
-
Hazard Classification: Ethyl 2-(4-bromophenyl)propanoate is classified as Harmful if swallowed (H302) and causes Skin/Eye Irritation (H315/H319) .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.
-
Waste Disposal: Aqueous waste from the Suzuki coupling contains Boron and must be treated as chemical waste. Palladium residues (Celite pad) should be recovered for metal reclamation.
References
-
Suzuki-Miyaura Coupling Mechanism & Applications
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Green Chemistry Synthesis of Flurbiprofen Precursors
-
Zhang, G., et al. (2009). "Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water." Chemical Research in Chinese Universities.
-
-
Safety Data Sheet (SDS)
-
Sigma-Aldrich. "Ethyl 2-(4-bromophenyl)propanoate SDS."
-
-
Chiral Resolution of Profen Precursors
-
Organic Syntheses, Coll. Vol. 10. "(S)-Ethyl 3-(4-bromophenyl)butanoate via Asymmetric Conjugate Addition."
-
Technical Application Note: High-Efficiency Esterification of 2-(4-bromophenyl)propanoic acid
Executive Summary
This guide details the optimized protocols for the methyl esterification of 2-(4-bromophenyl)propanoic acid (CAS: 53086-53-6). This substrate is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen derivatives and serves as a robust scaffold for palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions.
While classical Fischer esterification is viable, this guide prioritizes the Thionyl Chloride (
Strategic Considerations & Chemistry
The transformation involves converting the carboxylic acid moiety into a methyl ester while preserving the integrity of the bromine substituent and the chiral center (if using enantiopure starting material).
Reaction Pathway Analysis
Two primary pathways govern this transformation. The choice depends on scale and moisture sensitivity.
Figure 1: Comparison of esterification pathways. Method A is preferred for purity and yield.
Protocol A: Thionyl Chloride Mediated Methanolysis (Recommended)
Mechanism:
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 2-(4-bromophenyl)propanoic acid | 229.07 | 1.0 | Substrate |
| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | Reagent/Dehydrating Agent |
| Methanol (anhydrous) | 32.04 | Solvent (10-20V) | Solvent/Reactant |
| Dichloromethane (DCM) | 84.93 | N/A | Extraction Solvent |
Step-by-Step Procedure
-
Setup: Equip a dry 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a
drying tube (or line). Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved and . -
Dissolution: Charge the RBF with 2-(4-bromophenyl)propanoic acid (1.0 equiv) and anhydrous Methanol (0.3 M concentration relative to substrate). Cool the solution to 0°C in an ice bath.
-
Activation (Exothermic): Add Thionyl Chloride (1.5 equiv) dropwise via the addition funnel over 15–20 minutes.
-
Critical Control: Maintain temperature <10°C during addition to prevent uncontrolled vigorous off-gassing.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT). Stir for 1 hour.
-
Optional: If TLC indicates incomplete conversion after 1 hour, heat to mild reflux (65°C) for 2 hours.
-
-
Quench & Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess MeOH and
. -
Redissolve the residue in DCM or Ethyl Acetate .
-
Wash the organic layer sequentially with:
-
Saturated
(2x) to neutralize residual acid. -
Brine (1x).
-
-
Dry over anhydrous
, filter, and concentrate to yield the crude oil.
-
Workflow Visualization
Figure 2: Operational workflow for Thionyl Chloride methanolysis.
Protocol B: Acid-Catalyzed Fischer Esterification (Alternative)
Use Case: Large-scale synthesis where
-
Dissolution: Dissolve substrate in Methanol (excess, solvent).
-
Catalyst: Add conc.
(0.1 – 0.5 equiv). -
Reflux: Heat to reflux (65°C) for 4–8 hours.
-
Note: Equilibrium limited. May require longer times or a Dean-Stark trap (if using higher boiling alcohols) to push completion.
-
-
Workup: Similar to Protocol A, but requires careful neutralization of the sulfuric acid catalyst.
Analytical Validation (Self-Validating System)
Upon isolation, the product should be a clear to pale yellow oil. Verify identity using the following markers.
Quantitative Data Table
| Analytic Method | Diagnostic Signal | Assignment | Expected Value |
| Singlet (3H) | 3.65 – 3.68 ppm | ||
| Quartet (1H) | 3.70 – 3.75 ppm | ||
| Doublet (3H) | 1.48 – 1.50 ppm | ||
| Multiplet (4H) | Aromatic Ar-H | 7.10 – 7.45 ppm | |
| IR Spectroscopy | Strong Band | 1735 cm | |
| TLC (Hex:EtOAc 9:[1][4]1) | Retardation Factor | Acid ( |
Troubleshooting Guide:
-
Low Yield? Ensure
is fresh (colorless/pale yellow, not dark red). Old reagent hydrolyzes and loses potency. -
Acid Impurity? If NMR shows a broad singlet >10 ppm, the
wash was insufficient. Repeat the wash.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Furniss, B. S., et al. "Preparation of Esters." Vogel's Textbook of Practical Organic Chemistry.
-
PubChem Compound Summary. "Methyl 2-(4-bromophenyl)propanoate."[5] PubChem CID 11032083.[5] [Link]
-
SpectraBase. "1H NMR Spectrum of 2-Methyl-2-(4-methylphenoxy)propanoic acid derivatives." (Analogous spectral data for propanoic acid esters). [Link]
-
Organic Chemistry Portal. "Fischer Esterification Mechanism and Conditions." [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Methyl 2-bromopropionate(5445-17-0) 13C NMR spectrum [chemicalbook.com]
- 5. Methyl 2-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11032083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of Ethyl 2-(4-bromophenyl)propanoate
Introduction & Scope
Ethyl 2-(4-bromophenyl)propanoate (CAS: 111914-79-5) is a critical pharmacophore intermediate, sharing the 2-arylpropionic acid scaffold common to non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Ibuprofen.[1][2] Its characterization presents a dual challenge:
-
Structural Integrity: Verifying the para-substitution and the integrity of the ethyl ester.
-
Stereochemical Purity: The C2 position is a chiral center.[2] As biological activity is often enantiomer-specific (typically the S-enantiomer for profens), establishing a robust chiral separation method is non-negotiable.[1][2]
This guide provides a self-validating analytical workflow, moving from bulk identification to trace impurity analysis.
Structural Identification (The "Fingerprint")[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive confirmation of carbon connectivity and substitution patterns.[1]
Protocol:
-
Solvent: CDCl₃ (Deuterated Chloroform) is preferred to prevent ester hydrolysis and provide clear chemical shift referencing (
7.26 ppm).[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
H NMR Analysis (400 MHz, CDCl₃)
The spectrum is characterized by three distinct zones: the aromatic region, the chiral methine environment, and the ethyl ester signals.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.44 – 7.40 | Multiplet (AA'BB') | 2H | Ar-H (ortho to Br) | Characteristic "roofing effect" of para-substituted benzenes.[1][2] |
| 7.20 – 7.16 | Multiplet (AA'BB') | 2H | Ar-H (meta to Br) | Shielded relative to protons ortho to the electron-withdrawing Br.[1][2] |
| 4.16 – 4.10 | Quartet ( | 2H | -O-CH₂-CH₃ | Deshielded by oxygen; diagnostic of the ethyl ester.[1][2] |
| 3.66 | Quartet ( | 1H | Ar-CH(CH₃)- | The chiral center.[1][2] Coupled to the adjacent methyl group. |
| 1.46 | Doublet ( | 3H | Ar-CH(CH₃)- | The |
| 1.22 | Triplet ( | 3H | -O-CH₂-CH₃ | Coupled to the methylene protons.[1][2] |
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on neat oil/solid.[1][2]
-
1735 cm⁻¹ (Strong): C=O[1] Stretching (Ester). A shift <1700 cm⁻¹ indicates hydrolysis to the acid.
-
1150–1200 cm⁻¹: C-O-C Stretching.
-
1010 cm⁻¹ / 1070 cm⁻¹: Aryl-Br vibrations (fingerprint region).[1][2]
Mass Spectrometry: Fragmentation & Isotope Analysis[2][3][4]
Objective: Validation of the molecular weight and the bromine isotopic signature.
Protocol: GC-MS (EI Mode)[1][2][3]
-
Inlet Temp: 250°C.
-
Oven: 60°C (1 min)
20°C/min 280°C.
Fragmentation Logic:
-
Molecular Ion (
): You will observe two peaks of nearly equal intensity at m/z 256 and 258 .[1][2]-
Reasoning: Natural bromine exists as
Br (50.7%) and Br (49.3%).[1] This 1:1 "twin peak" signature is the primary confirmation of the aryl bromide.
-
-
Base Peak (m/z 183/185): Loss of the ethoxycarbonyl group (
COOCH₂CH₃, mass 73). -
Tropylium-like Ion (m/z 104): Loss of Br from the base peak (less common in soft ionization but visible in 70eV EI).[1]
Purity Profiling (Reverse Phase HPLC)
Objective: Quantify chemical purity and detect hydrolysis products (Acid impurity).
Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the free acid impurity, improving peak shape).
-
Gradient: 40% B (0 min)
90% B (10 min) 90% B (15 min). -
Detection: UV at 220 nm (high sensitivity) and 254 nm (specificity for aromatic ring).[1]
System Suitability Criteria (Pass/Fail)
-
Resolution (
): between the Main Peak and the Acid Impurity (which elutes earlier due to polarity). -
Tailing Factor (
): .[1][2] -
Precision: RSD
for 6 replicate injections.
Chiral Analysis (Enantiomeric Excess)
Objective: Separate the R and S enantiomers. Challenge: Enantiomers have identical physical properties in achiral environments. A Chiral Stationary Phase (CSP) is required.[1][2][4]
Recommended Protocol: Normal Phase HPLC
Polysaccharide-based columns are the gold standard for profen esters.[2]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.[1][2]
-
Why: The carbamate linkages in the CSP interact via hydrogen bonding and
- stacking with the ester and aromatic ring of the analyte.
-
-
Temp: 25°C.
Calculations:
Visual Workflows
Diagram 1: Analytical Lifecycle
This workflow illustrates the logical progression from synthesis to final release testing.
Caption: Analytical lifecycle from crude synthesis to CoA generation, emphasizing the gatekeeping role of purity analysis before chiral screening.
Diagram 2: Chiral Method Development Strategy
A decision tree for selecting the optimal separation conditions.
Caption: Decision matrix for optimizing chiral separation of 2-arylpropionic esters.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[2] Wiley, 2014.[2] (Standard text for NMR/IR interpretation principles).
-
United States Pharmacopeia (USP) . General Chapter <621> Chromatography. .[1][2] (Source for System Suitability definitions).
-
Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers."[2] Chemical Society Reviews, 2008, 37, 2593-2608.[2] Link (Authoritative source on Polysaccharide columns).[1]
-
PubChem Database. "Ethyl 2-(4-bromophenyl)propanoate - Compound Summary." National Center for Biotechnology Information.[1][2] .[1] (Source for physical identifiers and CAS).
-
Sigma-Aldrich (Merck) .[1][2] "Chiral HPLC Column Selection Guide." .[1][2] (Practical guide for column selection).
Sources
- 1. Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | C11H13BrN2O2 | CID 4330068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(4-bromophenyl)-2-methylpropanoate | 32454-36-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Protocols for Purity Analysis of Ethyl 2-(4-bromophenyl)propanoate
Executive Summary
Ethyl 2-(4-bromophenyl)propanoate (CAS: 111914-79-5) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various agrochemicals. Structurally analogous to ibuprofen esters, its quality control requires rigorous assessment of both chemical purity (absence of hydrolysis products and starting materials) and enantiomeric purity (due to the chiral center at C2).
This guide provides two validated protocols:
-
RP-HPLC (UV): The primary stability-indicating method for quantifying the main ester and its degradation product, 2-(4-bromophenyl)propanoic acid.
-
GC-FID: An orthogonal method for assessing volatile impurities, residual solvents, and process intermediates.
Compound Profile & Critical Quality Attributes (CQAs)
| Property | Specification |
| IUPAC Name | Ethyl 2-(4-bromophenyl)propanoate |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate; Insoluble in Water |
| Chromophores | Benzene ring (UV |
| Key Impurity A | 2-(4-bromophenyl)propanoic acid (Hydrolysis product) |
| Key Impurity B | 4-Bromophenylboronic acid (Synthesis starting material) |
Impurity Fate Mapping
Understanding the origin of impurities is essential for method development. The diagram below illustrates the synthesis and degradation pathways that dictate the separation requirements.
Figure 1: Impurity origin map highlighting the critical need to separate the target ester from its acidic hydrolysis product.
Protocol A: RP-HPLC for Chemical Purity (Stability Indicating)
Objective: This method is designed to separate the neutral ester from the polar acid impurity.
Rationale: Reverse Phase (RP) chromatography on a C18 column is selected. An acidic mobile phase is mandatory to keep the 2-(4-bromophenyl)propanoic acid impurity protonated (
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA (Photodiode Array) or UV-Vis Detector |
| Column | C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm (Trace analysis) and 254 nm (Purity assay) |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient (Elute Target Ester) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
Sample Preparation[2][3][4][5][6]
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL for assay.
Expected Retention Times (Approximate)
-
Impurity A (Acid): ~4.5 - 5.5 min (Elutes early due to polarity).
-
Target (Ester): ~10.5 - 11.5 min (Elutes later due to lipophilicity).
Protocol B: GC-FID for Volatile Impurities
Objective: Quantification of volatile organic impurities and residual solvents (e.g., Ethanol, Toluene) that HPLC might miss. Rationale: Capillary GC with Flame Ionization Detection (FID) provides a universal response for carbon-containing compounds. A non-polar column (5% phenyl) is ideal for separating the ethyl ester from synthesis solvents.
Chromatographic Conditions
| Parameter | Setting |
| Instrument | GC with FID |
| Column | DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.32 mm × 0.25 µm |
| Carrier Gas | Helium or Nitrogen @ 1.5 mL/min (Constant Flow) |
| Inlet | Split/Splitless (Split Ratio 20:1) @ 250°C |
| Detector (FID) | 300°C; |
| Injection Volume | 1.0 µL |
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 60 | 2.0 (Solvent Vent) |
| 15 | 240 | 0.0 |
| 30 | 300 | 5.0 (Bake out) |
Method Development Workflow
The following diagram outlines the decision logic used to select the GC parameters.
Figure 2: Logic flow for selecting GC-FID parameters, prioritizing solvent separation and preventing column overload.
Advanced Characterization: Chiral HPLC
Since the target compound has a chiral center at the alpha-position, chemical purity alone is insufficient for pharmaceutical applications.
-
Column: Chiralcel OJ-RH or Lux Cellulose-1 (Cellulose tris(4-methylbenzoate)).
-
Mode: Reverse Phase Chiral.
-
Mobile Phase: Acetonitrile : Water (60 : 40) isocratic.
-
Significance: Separation of the (R)- and (S)-enantiomers is critical as biological activity often resides in only one enantiomer (typically the S-form for profen derivatives).
System Suitability & Validation Criteria
To ensure the "Trustworthiness" of these protocols (Part 2 of requirements), the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria (HPLC) | Acceptance Criteria (GC) |
| Resolution ( | > 2.0 between Acid Impurity and Ester | > 1.5 between Solvent and Ester |
| Tailing Factor ( | < 1.5 for Main Peak | < 1.2 for Main Peak |
| Precision (RSD) | < 1.0% (n=6 injections) | < 2.0% (n=6 injections) |
| LOD (Limit of Detection) | ~0.05% of target concentration | ~10 ppm |
Troubleshooting Guide
-
Issue: HPLC Acid peak is tailing or splitting.
-
Root Cause: Insufficient buffering or pH >
. -
Fix: Ensure Mobile Phase A is pH 2.5 using Phosphoric Acid. Do not use neutral water.
-
-
Issue: GC Baseline drift at high temperature.
-
Root Cause: Column bleed.
-
Fix: Use "MS-grade" low-bleed columns (e.g., DB-5MS) and condition the column at 300°C for 2 hours before use.
-
-
Issue: Ghost peaks in gradient HPLC.
-
Root Cause: Impurities in the water or organic modifier accumulating on the column during equilibration.
-
Fix: Use HPLC-grade water and run a blank gradient injection to subtract background.
-
References
-
Organic Syntheses. Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate (Related Structure Protocol). Org. Synth. 2018, 95, 328-345. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4330068: Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate. PubChem.[1][2] Available at: [Link][2]
Sources
Application Note: High-Purity Isolation of Ethyl 2-(4-bromophenyl)propanoate via Flash Column Chromatography
Introduction and Significance
Ethyl 2-(4-bromophenyl)propanoate is a valuable synthetic intermediate and building block in medicinal chemistry and materials science.[1] Like many arylpropanoic acid esters, it serves as a precursor for more complex molecular architectures, including non-steroidal anti-inflammatory drugs (NSAIDs) and chiral liquid crystals.[2][3] Following its synthesis, the crude product typically contains unreacted starting materials, catalysts, and various byproducts. Achieving high purity is paramount for subsequent synthetic steps and for accurate characterization of its biological or material properties.
Column chromatography is a fundamental liquid chromatography technique for the purification of chemical compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[4][5] This application note details a robust method for purifying Ethyl 2-(4-bromophenyl)propanoate using silica gel flash chromatography, a rapid and efficient variant of this technique.
The Principle of Separation: Exploiting Polarity
The separation of Ethyl 2-(4-bromophenyl)propanoate from impurities is achieved through normal-phase chromatography. The core principle relies on the polarity differences between the components of the crude mixture.
-
Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is used as the stationary phase. Its surface is covered with hydroxyl (-OH) groups, making it highly polar.[5][6]
-
Mobile Phase: A non-polar or moderately polar solvent, or a mixture of solvents, acts as the mobile phase (eluent).
-
Mechanism: When the crude mixture is introduced into the column, its components adsorb to the silica gel surface. As the mobile phase flows through the column, a continuous process of adsorption and desorption occurs.
-
Non-polar impurities have a weak affinity for the polar silica gel and a high affinity for the non-polar mobile phase. They desorb quickly and travel down the column rapidly.
-
Polar compounds , including our target molecule with its ester functional group, interact more strongly with the silica gel. They are retained on the stationary phase for a longer duration.
-
Highly polar impurities (e.g., any hydrolyzed carboxylic acid byproduct) will be very strongly retained on the silica gel.
-
By carefully selecting the polarity of the mobile phase, we can control the rate at which each component moves, achieving effective separation.
Method Development via Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that allows for the optimization of the mobile phase.[7]
Objective: To find a solvent system where the target compound, Ethyl 2-(4-bromophenyl)propanoate, has a Retention Factor (Rƒ) of approximately 0.2-0.4. This Rƒ value typically provides the best separation on a silica gel column.[8]
Protocol for TLC Analysis:
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Elution: Place the TLC plate in a sealed chamber containing a pre-selected solvent system (eluent). A common starting point for esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 9:1 hexanes:ethyl acetate).[7][9]
-
Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[10]
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots. Since Ethyl 2-(4-bromophenyl)propanoate contains an aromatic ring, it can be easily visualized under a UV lamp at 254 nm.[7]
-
Optimization:
-
If the Rƒ is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Adjust the solvent ratio until the desired Rƒ is achieved with good separation between the target spot and any impurity spots.
-
Detailed Protocol for Flash Column Chromatography
This protocol assumes the purification of approximately 1-2 grams of crude product. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
-
Glass Column: Appropriate size (e.g., 4 cm diameter) with a stopcock.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[11]
-
Mobile Phase: Optimized mixture of hexanes and ethyl acetate determined by TLC.
-
Sand: Washed, neutral sand.
-
Sample: Crude Ethyl 2-(4-bromophenyl)propanoate.
-
Apparatus: Beakers, Erlenmeyer flasks, collection test tubes/flasks, TLC plates and chamber, UV lamp, rotary evaporator.
-
Air/Nitrogen Source: For applying positive pressure (flash chromatography).
Summary of Key Parameters
| Parameter | Value / Description | Rationale |
| Compound Name | Ethyl 2-(4-bromophenyl)propanoate | - |
| Molecular Formula | C₁₁H₁₃BrO₂ | [12] |
| Molecular Weight | 257.13 g/mol | [12] |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for effective separation of moderately polar organic compounds.[2][11] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Offers tunable polarity to first elute non-polar impurities and then the target compound.[9][13] |
| Optimal TLC Rƒ | ~0.3 in the initial eluent | Ensures the compound moves off the column in a reasonable volume without eluting too quickly. |
Step-by-Step Purification Procedure
Step 1: Column Packing (Wet Slurry Method) The wet packing method is superior as it minimizes the chances of trapping air bubbles and cracking the silica bed.[5]
-
Insert a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (approx. 50-100 g for 1 g of crude product) in the least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Clamp the column vertically. With the stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[14]
Step 2: Sample Loading (Dry Loading Method) Dry loading is highly recommended for optimal separation as it introduces the sample in a concentrated band.[8]
-
Dissolve the crude Ethyl 2-(4-bromophenyl)propanoate (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the initial, low-polarity eluent.
-
Open the stopcock and apply gentle, positive pressure to the top of the column to achieve a steady flow rate (approx. 5-10 cm/min drop rate). This is the "flash" aspect of the technique.[5]
-
Begin collecting the eluate in sequentially numbered test tubes or flasks (e.g., 20 mL fractions).
-
If a gradient elution is required (as determined by complex mixtures in TLC), gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 hexanes:ethyl acetate) after collecting a few column volumes of the initial solvent.[11]
Step 4: Monitoring and Analysis
-
Periodically analyze the collected fractions by TLC. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions that contain the pure target compound (single spot at the correct Rƒ).
-
Fractions containing the pure product are combined in a large, pre-weighed round-bottom flask.
-
Fractions containing a mixture of the product and impurities can be combined and re-purified if necessary.
Step 5: Isolation of Pure Product
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
The resulting oil or solid is the purified Ethyl 2-(4-bromophenyl)propanoate. Calculate the final mass and yield.
-
Confirm the purity using analytical techniques such as NMR, GC, or HPLC.[15][16]
Workflow Visualization
The entire purification process can be summarized in the following workflow:
Caption: Workflow for the purification of Ethyl 2-(4-bromophenyl)propanoate.
Troubleshooting and Expert Insights
-
Problem: Streaking on TLC plate.
-
Cause: Sample is too concentrated, or the compound is acidic/basic and interacting too strongly with the silica.
-
Solution: Dilute the sample for spotting. If streaking persists, consider adding a very small amount (e.g., 0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[8][17]
-
-
Problem: Poor separation on the column (overlapping bands).
-
Cause: The chosen eluent is too polar, or the column was packed improperly.
-
Solution: Re-develop the TLC method using a less polar solvent system to achieve greater separation between spots. Ensure the column is packed carefully without air gaps and that the sample is loaded in a very concentrated band.
-
-
Problem: The compound won't elute from the column.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually and systematically increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.
-
References
- Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate - Benchchem. (n.d.).
- Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (n.d.). FULIR.
- Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. (1994). Journal of Pharmaceutical and Biomedical Analysis.
- Column chromatography. (n.d.). iGEM.
- Column Chromatography and its Methods in Separation for Constituents. (2022). Research and Reviews: Journal of Pharmacognosy and Phytochemistry.
- TLC-Thin Layer Chromatography. (2024). OperaChem.
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Supporting Information. (n.d.). AWS.
- Thin Layer Chromatography Determining Solvent. (2020). YouTube.
- Silica Gel for Column Chromatography. (n.d.). NACALAI TESQUE, INC.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- ETHYL 2-(4-BROMOPHENYL)PROPANOATE. (n.d.). Fluorochem.
- Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. (2014). The Royal Society of Chemistry.
- Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study. (2020). Journal of AOAC INTERNATIONAL.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
- Choice of Eluents for TLC? (2020). ResearchGate.
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- 5. rroij.com [rroij.com]
- 6. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
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- 17. researchgate.net [researchgate.net]
Application Note: High-Purity Recovery of Ethyl 2-(4-bromophenyl)propanoate via Optimized Recrystallization
Abstract
This document provides a detailed guide and optimized protocols for the purification of crude Ethyl 2-(4-bromophenyl)propanoate, a key intermediate in pharmaceutical synthesis. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and its impurities.[1][] This application note outlines the fundamental principles of recrystallization, systematic solvent selection strategies, a step-by-step purification protocol, and a comprehensive troubleshooting guide to address common challenges such as low yield or "oiling out". The methodologies described herein are designed to be robust and reproducible, enabling researchers in drug discovery and process development to consistently obtain high-purity Ethyl 2-(4-bromophenyl)propanoate.
Introduction: The Imperative for Purity
Ethyl 2-(4-bromophenyl)propanoate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and potentially introduce toxic by-products into the final drug substance.
Recrystallization stands as one of the most effective and economical methods for purifying solid organic compounds on both laboratory and industrial scales.[] The technique is predicated on the principle that the solubility of a solid in a solvent generally increases with temperature.[3] By dissolving the crude material in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool, the desired compound will crystallize out in a purer form, while the impurities remain dissolved in the surrounding solution (the "mother liquor").
This guide provides the scientific rationale and practical steps to successfully apply this technique to Ethyl 2-(4-bromophenyl)propanoate.
The Science of Recrystallization: A Mechanistic Overview
A successful recrystallization is not merely a procedural sequence; it is the controlled manipulation of solubility equilibria. The ideal solvent is the cornerstone of this process.
The "Ideal" Solvent: A Balance of Properties
The selection of an appropriate solvent is the most critical step and is governed by several key criteria:[3][4][5]
-
Temperature-Dependent Solubility: The compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is what drives the recovery of the product upon cooling.[1][6]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or extremely soluble in the cold solvent (ensuring they remain in the mother liquor during crystallization).[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[5][7]
For Ethyl 2-(4-bromophenyl)propanoate, its ester functionality and brominated aromatic ring confer moderate polarity. Therefore, solvents of similar polarity, such as alcohols, are excellent starting points. The general principle of "like dissolves like" serves as a useful, albeit initial, guide.[7][8]
Supersaturation, Nucleation, and Crystal Growth
As the hot, saturated solution cools, the solubility of the compound decreases, leading to a state of supersaturation .[1] This thermodynamically unstable state is the driving force for crystallization. The process begins with nucleation , the formation of initial, microscopic crystal lattices. This can be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[1][9] Once nucleation sites are established, crystal growth proceeds as more molecules deposit onto the lattice. Slow cooling is crucial as it favors the growth of larger, more perfect crystals, which are less likely to trap impurities.[1][6]
Protocol: Recrystallization of Ethyl 2-(4-bromophenyl)propanoate
This protocol is divided into two phases: a small-scale solvent screening to identify the optimal system, followed by the full-scale purification.
Phase 1: Solvent System Screening
Before committing the bulk of the crude material, it is essential to identify a suitable solvent or solvent pair through small-scale trials.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
|---|---|---|---|
| Ethanol | 78 | Polar | Good starting point. Often used for aromatic esters. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. Aqueous methanol is a common recrystallization solvent for similar compounds.[10] |
| Isopropanol (IPA) | 82 | Polar | Slightly less polar than ethanol; may offer different solubility characteristics. |
| Ethyl Acetate | 77 | Medium Polarity | The ester functionality is similar to the target compound.[11] Often used with a non-polar co-solvent. |
| Hexane | 69 | Non-polar | Likely to have low solubility for the target compound; primarily useful as an "anti-solvent" in a mixed pair (e.g., Ethyl Acetate/Hexane). |
| Water | 100 | Very Polar | The target compound is likely insoluble.[12][13] Can be used as an anti-solvent with a polar organic solvent like ethanol or methanol.[4] |
Screening Protocol:
-
Place ~50 mg of the crude Ethyl 2-(4-bromophenyl)propanoate into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.[3][14]
-
Gently heat the tubes that showed poor room-temperature solubility in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals. If no single solvent is ideal, try a solvent pair (e.g., dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy, then re-heat to clarify before cooling).[7][14]
Phase 2: Bulk Purification Protocol
Workflow Diagram
Caption: Workflow for the purification of Ethyl 2-(4-bromophenyl)propanoate.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., ethanol) to a gentle boil on a hot plate. Add the hot solvent to the crude material in portions, swirling continuously, until the solid has just completely dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[1]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal. Swirl and gently reheat to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper and a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.[1][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.[1][6] Using cold solvent minimizes the loss of the desired product.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air-dry. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point. Ensure the product is completely dry by weighing it to a constant mass.[6]
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. [9][15] | Boil off a portion of the solvent to re-concentrate the solution and attempt to cool again.[15] |
| Supersaturation. [9] | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single "seed" crystal.[1][9] | |
| Product "Oils Out" | The melting point of the solid is lower than the temperature of the solution.[15] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9] Insulating the flask can help.[15] |
| High concentration of impurities depressing the melting point. | Consider a pre-purification step or using the activated charcoal procedure to remove impurities.[15] | |
| Very Low Yield | Too much solvent was used initially.[15] | Check the mother liquor for remaining product. If significant, concentrate the mother liquor to recover a second crop of crystals. |
| Crystals were washed with room-temperature or warm solvent. | Always use ice-cold solvent for washing the collected crystals on the filter.[1] | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and scientifically grounded method for the purification of crude Ethyl 2-(4-bromophenyl)propanoate. By carefully selecting a solvent system and controlling the rates of cooling and crystallization, researchers can effectively remove impurities and obtain a product of high purity suitable for demanding applications in pharmaceutical development. Adherence to the principles and troubleshooting steps outlined will ensure consistent and successful outcomes.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Silversmith, E. F. (1986). Solvent selection for recrystallization: An undergraduate organic experiment.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from University of Calgary Chemistry website.
- Ohlone College. (n.d.). SOP: CRYSTALLIZATION.
- Google Patents. (1993). JPH0592102A - Crystallization method for organic acid or organic acid ester.
- ResearchGate. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- University of South Carolina. (n.d.). Recrystallization and Crystallization.
- BOC Sciences. (n.d.). Recrystallization Techniques.
- San Diego State University. (n.d.). Recrystallization.
- Crystle Chemipharma. (n.d.). Ethyl 2-Bromo Propionate.
- Fluorochem. (n.d.). ETHYL 2-(4-BROMOPHENYL)PROPANOATE.
- MDPI. (2012). Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl).
- Patsnap Eureka. (2025).
- Environmental Protection Agency. (2025). Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate Properties.
- PubChem. (n.d.). Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Organic Syntheses. (n.d.). Procedure for (S)-Ethyl 3-(4-bromophenyl)butanoate.
Sources
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- 11. Reagents & Solvents [chem.rochester.edu]
- 12. crystlechemipharma.com [crystlechemipharma.com]
- 13. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(4-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Ethyl 2-(4-bromophenyl)propanoate
Ethyl 2-(4-bromophenyl)propanoate is a key chemical intermediate, particularly valuable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical agents. Its structure, featuring a chiral center and a reactive bromophenyl group, makes it a versatile building block for more complex molecules. The large-scale synthesis of this compound requires careful consideration of reaction efficiency, scalability, cost-effectiveness, and safety. This guide provides a comprehensive overview of a robust and industrially viable synthetic route, complete with detailed protocols, process optimization strategies, and safety considerations.
Comparative Analysis of Synthetic Routes
Several synthetic pathways to Ethyl 2-(4-bromophenyl)propanoate can be envisaged. However, for large-scale production, a two-step approach starting from readily available commercial materials is the most pragmatic. This route involves:
-
Electrophilic Bromination: The synthesis of the precursor, 2-(4-bromophenyl)propanoic acid, via the bromination of 2-phenylpropanoic acid.
-
Fischer-Speier Esterification: The subsequent acid-catalyzed esterification of 2-(4-bromophenyl)propanoic acid with ethanol to yield the final product.
This approach is favored over methods that might involve more hazardous reagents or generate more waste, making it more aligned with green chemistry principles and industrial safety standards.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of the key compounds is crucial for safe handling and effective process design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Hazards |
| 2-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 265-267 | Corrosive, Causes severe skin burns and eye damage |
| Bromine | Br₂ | 159.81 | 58.8 | Toxic, Corrosive, Environmental Hazard |
| 2-(4-Bromophenyl)propanoic Acid | C₉H₉BrO₂ | 229.07 | Decomposes | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation[1] |
| Ethanol | C₂H₆O | 46.07 | 78.37 | Highly flammable liquid and vapor |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~337 | Corrosive, Causes severe skin burns and eye damage |
| Ethyl 2-(4-bromophenyl)propanoate | C₁₁H₁₃BrO₂ | 257.12 | Not readily available | Harmful if swallowed[2] |
Detailed Synthesis Protocol
The following protocol is designed for large-scale laboratory or pilot plant synthesis.
Part 1: Synthesis of 2-(4-bromophenyl)propanoic Acid
This step involves the selective bromination of 2-phenylpropanoic acid at the para position of the phenyl ring.
Protocol: Bromination of 2-Phenylpropanoic Acid
-
Reactor Setup: Charge a suitable glass-lined or corrosion-resistant reactor with 2-phenylpropanoic acid and water.
-
Neutralization: Slowly add an aqueous solution of sodium carbonate with stirring until a pH of approximately 7 is reached, forming the sodium salt of the carboxylic acid in situ.
-
Bromination: Cool the reaction mixture to 25-35°C. Slowly add bromine to the stirred solution over a period of 2-3 hours, maintaining the temperature within this range. The reaction is typically monitored by gas chromatography (GC) for the consumption of the starting material.
-
Quenching and Acidification: Once the reaction is complete, acidify the mixture with a strong acid such as hydrochloric acid to a pH of 1-2. This will precipitate the 2-(4-bromophenyl)propanoic acid.
-
Isolation: The precipitated solid can be isolated by filtration.
-
Purification: The crude product is washed with water and then can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a white to off-white solid.
Part 2: Synthesis of Ethyl 2-(4-bromophenyl)propanoate via Fischer Esterification
This classic reaction involves the esterification of the carboxylic acid with ethanol using a strong acid catalyst. The equilibrium nature of this reaction necessitates strategies to drive it towards the product.
Protocol: Fischer Esterification
-
Reactor Setup: Charge the reactor with 2-(4-bromophenyl)propanoic acid, a suitable solvent such as toluene, and an excess of ethanol (typically 3-5 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (typically 5-10 mol%) to the stirred mixture. The addition is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-75°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by GC or HPLC until the starting carboxylic acid is consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic phase sequentially with:
-
Water, to remove the bulk of the ethanol and some acid.
-
A dilute aqueous solution of sodium carbonate (e.g., 5-10%) to neutralize any remaining sulfuric acid and unreacted 2-(4-bromophenyl)propanoic acid. Caution: this will evolve CO₂ gas.
-
Water or brine, to remove any residual salts.
-
-
Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent (toluene) and any excess ethanol by rotary evaporation.
-
Purification: The crude ester is then purified by vacuum distillation to yield the final product as a colorless to pale-yellow liquid.
Process Optimization and Mechanistic Insights
Driving the Equilibrium in Fischer Esterification
The Fischer esterification is a reversible reaction.[3] To achieve high yields, the equilibrium must be shifted to the product side. This is achieved by:
-
Using an Excess of a Reactant: In this protocol, an excess of ethanol is used as it is relatively inexpensive and can be easily removed after the reaction.
-
Removal of Water: As water is a product, its removal will drive the reaction forward according to Le Châtelier's principle. In a large-scale setup, this can be achieved using a Dean-Stark apparatus where the water-toluene azeotrope is distilled off, the water separated, and the toluene returned to the reactor.
The Role of the Acid Catalyst
The acid catalyst (H₂SO₄) plays a crucial role in activating the carboxylic acid for nucleophilic attack by the alcohol.[3] The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and forming the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the final product is paramount. A combination of analytical techniques should be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction progress and assessing the purity of the final product.[4][5] The mass spectrum will confirm the molecular weight and provide fragmentation patterns characteristic of the Ethyl 2-(4-bromophenyl)propanoate structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis to determine the purity of the product with high accuracy.[6][7] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) and UV detection would be appropriate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the propanoate chain (a doublet), the methine proton (a quartet), and the aromatic protons.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the ester functional group, typically showing a strong carbonyl (C=O) stretch around 1730 cm⁻¹.
Safety, Environmental, and Green Chemistry Considerations
Safety Precautions:
-
All steps should be performed in a well-ventilated fume hood or a controlled reactor environment.
-
Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
Bromine is highly toxic and corrosive and should be handled with extreme care.
-
Concentrated sulfuric acid is highly corrosive.
-
Ethanol is flammable and should be kept away from ignition sources.
Environmental and Green Chemistry Aspects:
-
Waste Treatment: The aqueous waste streams from the work-up will be acidic or basic and may contain residual organic compounds. They must be neutralized and treated before disposal.[9][10] Flocculation and other methods can be employed for industrial wastewater treatment.[9]
-
Catalyst Choice: While sulfuric acid is effective, it generates acidic waste. For a greener process, the use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or zeolites can be considered.[11] These catalysts are easily separable by filtration, can often be regenerated and reused, and are generally less corrosive.[11]
-
Solvent Selection: Toluene is used in the described protocol, but alternative, less hazardous solvents could be explored. In some cases, the esterification can be run neat using a large excess of the alcohol, eliminating the need for an additional solvent.
-
Process Intensification: Technologies like reactive distillation can combine the reaction and separation steps into a single unit, improving efficiency, reducing energy consumption, and minimizing waste.[12]
Conclusion
The described two-step synthesis of Ethyl 2-(4-bromophenyl)propanoate provides a reliable and scalable method suitable for industrial application. By understanding the underlying chemical principles, optimizing reaction conditions, and adhering to strict safety and environmental protocols, researchers and drug development professionals can efficiently produce this valuable intermediate for the pharmaceutical industry. The adoption of greener catalysts and process intensification technologies offers further opportunities to enhance the sustainability and economic viability of this synthesis.
References
-
2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem. Available at: [Link]
-
SAFETY DATA SHEET - 2-[4-(Bromomethyl)phenyl]propionic acid. Available at: [Link]
-
A method to clean industrial water via esterification: A review | Request PDF - ResearchGate. Available at: [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. Available at: [Link]
-
Study of Esterification Waste water Treatment by Different Flocculants - Juniper Publishers. Available at: [Link]
-
Green Esterification: The Synthesis of Aromas in the Presence of an Acid Resin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]
-
2-(4-bromophenyl)-2-methylpropanoic acid - ChemBK. Available at: [Link]
-
Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate Properties - EPA. Available at: [Link]
-
From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis - Patsnap Eureka. Available at: [Link]
-
2-(4-(Bromomethyl)phenyl)propionic Acid | C10H11BrO2 | CID 2733978 - PubChem. Available at: [Link]
-
Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC. Available at: [Link]
-
5 - Green Chemistry - Royal Society of Chemistry. Available at: [Link]
-
Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals | Request PDF - ResearchGate. Available at: [Link]
-
Recovery and esterification of carboxylic acids from wastewater - TU Delft. Available at: [Link]
-
Waste Treatment - De Dietrich. Available at: [Link]
-
2-(4-bromophenyl)-2-oxoethyl propionate - C11H11BrO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | C11H13BrN2O2 | CID - PubChem. Available at: [Link]
-
Ethyl 2-amino-3-(4-bromophenyl)propanoate | C11H14BrNO2 | CID 4016808 - PubChem. Available at: [Link]
-
Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a - ScienceDirect. Available at: [Link]
-
Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0) - Cheméo. Available at: [Link]
-
Solubility of Ethyl Propanoate in Various Organic Solvents - Patsnap Eureka. Available at: [Link]
-
Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. - Filo. Available at: [Link]
-
High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples - PubMed. Available at: [Link]
-
Ethyl 2-(4-bromophenyl)acetate - the NIST WebBook. Available at: [Link]
-
GHS Hazardous Chemical Information List - Safe Work Australia. Available at: [Link]
-
A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel - PubMed. Available at: [Link]
-
1H NMR Spectrum of ethyl bromide (C2H5Br) - YouTube. Available at: [Link]
-
Identification of Aromatic Fatty Acid Ethyl Esters - TDX. Available at: [Link]
-
Identify products of Propiophenone using nmr - Chemistry Stack Exchange. Available at: [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - ResearchGate. Available at: [Link]
-
GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves - JOCPR. Available at: [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Showing Compound Ethyl (±)-2-ethyl-3-phenylpropanoate (FDB016196) - FooDB. Available at: [Link]
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua - SciSpace. Available at: [Link]
-
GC-MS Analysis, Antibacterial and Antioxidant Potential of Ethyl Acetate Leaf Extract of Senna singueana (Delile) Grown in Kenya - PMC. Available at: [Link]
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- 12. solutions.sulzer.com [solutions.sulzer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-bromophenyl)propanoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Process Optimization
Executive Summary
Welcome to the technical support hub for the synthesis of Ethyl 2-(4-bromophenyl)propanoate . As researchers in drug development, you recognize this molecule as a critical scaffold—structurally homologous to the "profen" class of NSAIDs (e.g., Ibuprofen, Naproxen) and a versatile intermediate for Suzuki-Miyaura cross-couplings via the 4-bromo handle.
This guide addresses the critical failure modes in its synthesis. Unlike generic protocols, we focus on the specific chemoselectivity required to preserve the aryl-bromide motif while establishing the ester functionality. We cover two primary synthetic routes: Acid-Catalyzed Esterification (classical) and Pd-Catalyzed
Module 1: The Acid-Catalyzed Esterification Route
Context: You are converting 2-(4-bromophenyl)propanoic acid to its ethyl ester using Ethanol and an acid catalyst (
Critical Side Reaction 1: Racemization via Enolization
If you are synthesizing a specific enantiomer (e.g., S-isomer), acid-catalyzed esterification poses a severe risk of racemization. The
-
The Mechanism: The reaction proceeds through a planar enol intermediate where the stereochemical information is lost. Upon re-protonation, the proton can attack from either face, resulting in a racemic mixture.
Visualizing the Failure Mode:
Figure 1: Mechanism of acid-catalyzed racemization via the planar enol intermediate.
Troubleshooting Protocol: Preventing Racemization
Issue: "My enantiomeric excess (ee) dropped from 99% to 50%." Solution: Switch to a Steglich Esterification . By avoiding strong Brønsted acids and high heat, you suppress the enolization pathway.
-
Reagents: 1.0 eq Acid, 1.1 eq Ethanol, 1.1 eq DCC (N,N'-Dicyclohexylcarbodiimide), 0.1 eq DMAP.
-
Solvent: Anhydrous
(0 °C). -
Self-Validation:
-
Monitor the formation of Dicyclohexylurea (DCU) precipitate (white solid).
-
Checkpoint: Check optical rotation
immediately after workup.
-
Module 2: Pd-Catalyzed -Arylation Route
Context: You are coupling Ethyl Propionate with 1-bromo-4-iodobenzene (or 1,4-dibromobenzene) using a Palladium catalyst and a base (LiHMDS).
Critical Side Reaction 2: Hydrodehalogenation (Loss of the Br-Handle)
This is the most insidious side reaction. The goal is to couple at the Iodo position (or one Bromo position) while leaving the other Bromo group intact for future chemistry.
-
The Failure: The Palladium catalyst undergoes oxidative addition into the desired C-I bond, but subsequently, a hydride source (often from
-hydride elimination of the enolate or solvent impurities) reduces the complex, replacing the halogen with a Hydrogen. -
Result: You isolate Ethyl 2-phenylpropanoate instead of Ethyl 2-(4-bromophenyl)propanoate.
Critical Side Reaction 3: Homocoupling
Formation of biaryls (4,4'-dibromobiphenyl) occurs if the transmetallation step is slow or if the catalyst disproportionates.
Visualizing the Competitive Pathways:
Figure 2: Catalytic cycle distinguishing the productive pathway from dehalogenation and homocoupling.
Troubleshooting Protocol: Optimizing Chemoselectivity
Issue: "I am losing the bromine atom on the aromatic ring." Solution: Use Sterically Bulky, Electron-Rich Phosphines .
The rate of reductive elimination (forming the C-C bond) must be faster than
Optimized Protocol (Hartwig/Buchwald Conditions):
-
Catalyst:
(1-2 mol %) + (2-4 mol %). -
Base: LiHMDS (Lithium Hexamethyldisilazide). Why? It generates the enolate irreversibly and is non-nucleophilic, preventing ester hydrolysis.
-
Solvent: Toluene or THF (Strictly Anhydrous).
-
Temperature: Room Temperature (if using Iodo-precursor) to 50°C. Avoid reflux to minimize debromination.
-
Self-Validation:
-
GC-MS Checkpoint: Look for M+ peaks at 256/258 (Target with Br isotope pattern).
-
Red Flag: A peak at 178 (Ethyl 2-phenylpropanoate) indicates hydrodehalogenation.
-
Summary of Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Esterification) | Equilibrium limitation (Water presence). | Use a Dean-Stark trap (toluene reflux) or add 3Å Molecular Sieves.[3] |
| Loss of Optical Activity | Acid-catalyzed enolization (Racemization). | Switch to Steglich Esterification (DCC/DMAP) or use enzymatic resolution. |
| Loss of Aryl-Bromide | Pd-catalyzed Hydrodehalogenation. | Switch ligand to |
| Biaryl Impurities | Homocoupling of aryl halide. | Add the aryl halide slowly to the catalyst/enolate mixture; ensure excess enolate. |
| Ortho/Para Mixtures | Friedel-Crafts route used (Non-selective). | Abandon Friedel-Crafts. Use the Pd-catalyzed route for regiospecificity. |
References
-
Fischer Esterification & Water Removal
-
Pd-Catalyzed Alpha-Arylation
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[5][7] "Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society.[7] (Foundational work on P(t-Bu)3 ligands).
-
Organic Chemistry Portal. "Palladium-catalyzed alpha-Arylation of Esters."[7][8][9] Retrieved from
-
PubMed/NIH. "Palladium-catalyzed alpha-arylation of esters."[7][8][9] Retrieved from
-
-
Racemization Mechanisms
(Note: While specific literature on the exact ethyl 2-(4-bromophenyl)propanoate molecule is often proprietary to specific process patents, the mechanistic pathways cited above are chemically homologous to the synthesis of Naproxen and Ibuprofen esters.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 8. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Williamson Ether Synthesis
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the Williamson ether synthesis. This is not just a collection of protocols; it is a troubleshooting resource built on a foundation of mechanistic understanding. Our goal is to empower you to diagnose issues, optimize conditions, and achieve high-yield, clean conversions for your target ether compounds.
Core Principles: A Quick Reference
The Williamson ether synthesis is the workhorse for forming ether linkages, proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] This core principle dictates the entire experimental design.
-
The Mechanism: An alkoxide or phenoxide ion (a strong nucleophile) performs a "backside attack" on an electrophilic carbon atom (typically an alkyl halide), displacing a leaving group in a single, concerted step.[1][4][5]
-
The Key to Success: The reaction's success hinges on favoring this Sₙ2 pathway over the main competing reaction: E2 elimination.[6][7][8]
Caption: The concerted Sₙ2 mechanism of the Williamson ether synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Use this as your first line of defense when experiments do not go as planned.
Q1: My reaction yield is very low, or I'm observing no product formation. What are the most likely causes and how can I fix it?
A low or non-existent yield is a frustrating but common problem, often pointing to a fundamental issue with one of the core reaction components. Use the following flowchart to diagnose the problem systematically.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.[7]
In-depth Causality:
-
Alkyl Halide Structure: The Sₙ2 reaction is exquisitely sensitive to steric hindrance at the electrophilic carbon.[9][10][11] Secondary (2°) halides lead to a mixture of substitution and elimination, while tertiary (3°) halides almost exclusively yield the elimination product because the bulky groups prevent the nucleophile's backside attack.[1][4][8][9]
-
Base Strength: The alkoxide is the true nucleophile, not the alcohol. To generate it in sufficient concentration, the base must be strong enough to deprotonate the alcohol completely. Sodium hydride (NaH) is often used because it irreversibly deprotonates the alcohol, driving the equilibrium forward.[9][12]
-
Reaction Conditions: Typical laboratory syntheses are conducted at 50-100 °C for 1-8 hours.[1][7] Insufficient time or temperature can lead to incomplete conversion.[7]
-
Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are ideal because they solvate the metal cation but leave the alkoxide anion relatively "naked" and highly nucleophilic.[1][3][7] Protic solvents (like water or ethanol) can hydrogen-bond with the alkoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[1][7]
Q2: My analysis shows a significant amount of an alkene byproduct. How can I favor ether formation?
This is a classic case of the competing E2 elimination reaction winning out over the desired Sₙ2 pathway.[6][8] The alkoxide is not only a strong nucleophile but also a strong base. This duality is at the heart of the competition.
Caption: Influence of alkyl halide structure on the reaction pathway.[7]
Strategies to Promote Sₙ2 over E2:
-
Re-evaluate Your Substrates: This is the most critical factor. If you are using a secondary or tertiary alkyl halide, the E2 pathway is inherently favored. The best solution is to redesign the synthesis. For example, to synthesize tert-butyl methyl ether, you must react sodium tert-butoxide with methyl iodide, NOT sodium methoxide with tert-butyl chloride.[1][8]
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature (while allowing for a longer reaction time) will disproportionately slow the rate of elimination, favoring the desired ether product.[7][13]
-
Choose a Less Sterically Hindered Base: While the alkoxide is determined by your target molecule, if you are generating it in situ from an alcohol, avoid excessively bulky bases like potassium tert-butoxide if possible, as they are more prone to act as a base for elimination rather than facilitating nucleophilic attack.[8] Use strong, non-bulky bases like NaH.[8][9]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic route for an asymmetrical ether?
For an asymmetrical ether (R-O-R'), there are two possible synthetic routes:
-
Route A: R-O⁻ + R'-X
-
Route B: R'-O⁻ + R-X
The choice should always be dictated by the principles of the Sₙ2 reaction.[4] Always choose the pathway that utilizes the less sterically hindered alkyl halide. [12][14][15]
Example: Synthesis of Isopropyl Ethyl Ether
-
Route A: Sodium Ethoxide (CH₃CH₂O⁻) + 2-Bromopropane (a 2° halide) -> Major E2 product, low ether yield
-
Route B: Sodium Isopropoxide ((CH₃)₂CHO⁻) + Bromoethane (a 1° halide) -> Preferred Route, Major Sₙ2 product [7][12]
Q2: What is the role of a phase transfer catalyst and when should I use one?
A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[16] In the Williamson synthesis, this typically involves shuttling the water-soluble alkoxide or phenoxide anion into the organic phase where the alkyl halide resides.[1][17] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers (e.g., 18-crown-6).[1]
When to Use a PTC:
-
When using aqueous bases: PTC allows the use of inexpensive and easy-to-handle bases like aqueous NaOH or KOH, eliminating the need for reactive and moisture-sensitive reagents like NaH.[17][18]
-
To improve reaction rates: By bringing the nucleophile into the same phase as the electrophile, the reaction rate can be significantly increased.
-
For improved solubility: When the alkoxide salt has poor solubility in standard aprotic solvents, a PTC can help solubilize it.[1]
Q3: Which solvent is best for the Williamson ether synthesis?
The ideal solvent facilitates the Sₙ2 reaction by solvating the counter-ion (e.g., Na⁺) while leaving the nucleophile (R-O⁻) free and reactive.
| Solvent Class | Examples | Suitability & Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Excellent. These solvents do not have acidic protons and therefore do not form a strong solvation shell around the alkoxide nucleophile, leaving it highly reactive.[1][3][9][19] This leads to faster reaction rates. |
| Polar Protic | Water, Ethanol, Methanol | Poor. These solvents have acidic protons that can hydrogen-bond with the alkoxide, stabilizing it and reducing its nucleophilicity. This significantly slows down the reaction rate.[1][7] |
| Apolar | Toluene, Hexane | Poor. These solvents do not effectively solvate the ionic alkoxide, leading to low solubility and very slow reaction rates.[1][7] |
Experimental Protocols
Protocol 1: General Synthesis of an Alkyl Aryl Ether using NaH
This protocol describes the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane, a classic example using a strong base in an alcohol solvent.
-
Setup: To a 5 mL conical reaction vial equipped with a magnetic spin vane, add 2-naphthol (150 mg, 1.04 mmol) and ethanol (2.5 mL).
-
Alkoxide Formation: Begin stirring and add crushed solid sodium hydroxide (87 mg, 2.18 mmol). Alternative for less acidic alcohols: Use sodium hydride (NaH, 1.1 eq) in an anhydrous polar aprotic solvent like DMF or THF.
-
Heating: Fit the vial with a reflux condenser and heat the solution to a gentle reflux for 10 minutes to ensure complete formation of the sodium naphthoxide.
-
Alkyl Halide Addition: Cool the solution slightly (to ~60 °C) and add 1-bromobutane (0.15 mL, 1.35 mmol) via syringe.
-
Reaction: Reheat the mixture to reflux and maintain for 50-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, cool the vial to room temperature. b. Transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice and ~1 mL of ice-cold water to precipitate the solid product.[4][20]
-
Purification: a. Collect the crude solid by vacuum filtration using a Hirsch or Büchner funnel.[20] b. Wash the solid with a small amount of ice-cold water. c. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Williamson Ether Synthesis using Phase Transfer Catalysis (PTC)
This protocol is adapted from procedures using benzyl chloride and demonstrates the power of PTC to facilitate reactions in a two-phase system, avoiding anhydrous conditions.[17]
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the alcohol or phenol (1.0 eq), benzyl chloride (1.0 eq, the alkyl halide), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).
-
Solvent/Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH). The volume should be sufficient to create a biphasic mixture.
-
Reaction: Heat the biphasic mixture to a gentle reflux (e.g., 70-80 °C) with vigorous stirring. Vigorous stirring is crucial to maximize the interfacial area where the catalysis occurs.
-
Monitoring: Monitor the disappearance of the starting materials by TLC or GC analysis. Reactions are often complete within 1-3 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Dilute with water and an organic solvent (e.g., diethyl ether or ethyl acetate). c. Separate the layers. Wash the organic layer with water and then brine to remove the catalyst and inorganic salts.
-
Purification: a. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter and remove the solvent under reduced pressure. c. The crude ether can be purified by column chromatography or distillation as needed.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
University of Colorado Boulder. Experiment 12 – The Williamson Ether Synthesis. [Link]
-
RSC Publishing. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. [Link]
-
Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]
-
California State University, Los Angeles. Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Chemmunity. (2026, February 10). Williamson Ether Synthesis Review. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
Vaia. Rank the following halides in order of their reactivity in Williamson synthesis. [Link]
-
Pearson. Which of following ethers cannot be made by a Williamson ether synthesis?. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
Reddit. (2025, February 27). Williamson Ether synthesis. [Link]
-
RSC Publishing. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. [Link]
-
ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?. [Link]
Sources
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- 2. gold-chemistry.org [gold-chemistry.org]
- 3. tailoredread.com [tailoredread.com]
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- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 11. Which of following ethers cannot be made by a Williamson ether sy... | Study Prep in Pearson+ [pearson.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 20. community.wvu.edu [community.wvu.edu]
Preventing byproduct formation during the bromination of phenylpropanoic acid derivatives
Case ID: BROM-PPA-SELECTIVITY Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Triage
Welcome to the Technical Support Center. You are likely experiencing selectivity issues during the bromination of phenylpropanoic acid scaffolds. This substrate presents a unique "Selectivity Triangle" challenge due to three competing reactive sites:
-
The Aromatic Ring (EAS): Activated by the alkyl chain (weakly ortho/para directing).
-
The
-Carbon (Enolization): Susceptible to Hell-Volhard-Zelinsky (HVZ) conditions.[1][2][3] -
The Benzylic Carbon (Radical): Highly susceptible to radical abstraction (Wohl-Ziegler pathway).[1]
Your primary failure mode is likely "Cross-Reactivity" —attempting to brominate the ring but getting benzylic impurities, or targeting the
Diagnostic Workflow
Use the following decision tree to identify your specific failure mode and jump to the relevant protocol.
Figure 1: Triage logic for selecting the correct reaction conditions based on the target site.
Troubleshooting Guides & FAQs
Module A: Targeting the Aromatic Ring (Electrophilic Aromatic Substitution)
Goal: Selective para-bromination while suppressing benzylic radical attack.[1]
Q1: Why am I seeing significant benzylic bromination (side-chain) impurities?
-
The Cause: You are likely running the reaction under conditions that favor radical formation (light exposure, high heat, or non-polar solvents). The benzylic radical is resonance-stabilized, making it a "thermodynamic sink" for bromine radicals.
-
The Fix:
-
Exclude Light: Wrap the flask in aluminum foil. Light initiates the homolytic cleavage of Br-Br.
-
Solvent Switch: Move from CCl₄ or CHCl₃ to Acetonitrile (MeCN) or Acetic Acid .[1] Polar solvents suppress radical pathways and stabilize the ionic intermediates required for EAS [1].
-
Scavengers: Add a radical scavenger like BHT (butylated hydroxytoluene) (0.1 mol%) if the problem persists.[1]
-
Q2: How do I prevent ortho-isomers and poly-bromination?
-
The Cause: The alkyl chain is an ortho/para director.[4] While para is sterically favored, ortho is statistically possible.[1] Over-bromination occurs because the product (bromo-phenylpropanoic acid) is still reactive.[1]
-
The Fix:
-
Steric Bulk: If possible, protect the carboxylic acid as a bulky ester (e.g., t-butyl ester) before bromination to shield the ortho positions via remote steric effects.
-
Stoichiometry: Use exactly 1.05 equivalents of the brominating agent.
-
Reagent: Use N-Bromosuccinimide (NBS) in Acetonitrile/TFA.[1] This system provides a low, controlled concentration of electrophilic bromine (
), favoring the kinetic para product over the thermodynamic mixture [2].
-
Module B: Targeting the Alpha-Position (Modified Hell-Volhard-Zelinsky)
Goal: Bromination at the
Q3: The reaction stalls at 50% conversion. Adding more
-
The Cause: The classic HVZ reaction requires the formation of an acyl bromide intermediate.[2][5] The carboxylic acid itself does not enolize sufficiently to react with
. If you only use catalytic , moisture in the air or wet reagents may have destroyed the catalyst. -
The Fix:
-
Full Activation: Convert the phenylpropanoic acid entirely to the acyl chloride first (using
), then add or . The acyl chloride enolizes much faster than the acid. -
Anhydrous Protocol: Ensure all glassware is flame-dried.
-
Q4: I am getting ring bromination instead of alpha-bromination.
-
The Cause: If the Lewis acid catalyst is too strong (e.g.,
or ), it will activate the ring for EAS. -
The Fix: Use Phosphorus Tribromide (
) exclusively. It acts specifically on the carbonyl oxygen to facilitate enolization and does not catalyze ring bromination effectively.
Standardized Protocols
Protocol A: Para-Selective Ring Bromination (Green Method)
Minimizes benzylic byproducts and toxic waste.[1]
Reagents:
-
Phenylpropanoic acid derivative (1.0 eq)[1]
-
Oxone® (Potassium peroxymonosulfate) (1.1 eq)[1]
-
NaBr (1.2 eq)[1]
-
Solvent: Methanol/Water (9:1)[1]
Procedure:
-
Dissolve substrate in MeOH/Water.[1]
-
Add NaBr followed by portion-wise addition of Oxone® over 30 minutes.
-
Note: The slow addition maintains a low concentration of active bromine species, favoring high regioselectivity (
para) [3].
-
-
Stir at room temperature for 2-4 hours. Monitor by TLC.[1]
-
Quench with aqueous Sodium Thiosulfate (
). -
Validation: Check NMR. The benzylic protons (triplet at ~2.9 ppm) should remain a clean triplet. If they appear as a multiplet or doublet, benzylic bromination occurred.[1]
Protocol B: Selective Alpha-Bromination (Acyl Chloride Route)
Ensures mono-bromination at the alpha position.
Reagents:
-
Phenylpropanoic acid derivative (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq)[1] -
N-Bromosuccinimide (NBS) (1.1 eq)[1]
-
HBr (48% aq, catalytic, 2 drops) or
in AcOH.[1]
Procedure:
-
Reflux substrate with
for 1 hour to form the acyl chloride.[1] Evaporate excess . -
Redissolve residue in
or (Anhydrous). -
Add NBS and catalytic HBr.[1] Reflux for 2-3 hours.
-
Quench with water (hydrolyzes the acyl chloride back to the acid).[2]
-
Validation: The
-proton signal in NMR will shift from ~2.6 ppm (multiplet) to ~4.5 ppm (doublet of doublets).
Comparative Data: Solvent Effects on Selectivity
The choice of solvent is the single most critical variable in preventing byproducts.
| Solvent | Dielectric Constant | Primary Mechanism Promoted | Major Byproduct Risk |
| Carbon Tetrachloride ( | 2.2 | Radical (Benzylic) | High benzylic bromination |
| Acetonitrile ( | 37.5 | Ionic (Ring EAS) | Poly-bromination (if uncontrolled) |
| Acetic Acid ( | 6.2 | Mixed (mostly Ionic) | Good balance, but corrosive |
| Water/MeOH | 33.0 | Oxidative Ionic | Minimal byproducts (Green) |
Mechanistic Pathway Visualization
Understanding the competition between the Radical (Wohl-Ziegler) and Ionic (EAS) pathways is essential for control.
Figure 2: Competitive mechanistic pathways.[1] To prevent benzylic byproducts (Red), one must suppress the radical pathway and favor the ionic pathway (Green).
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for solvent effects in halogenation).
-
Mitchell, R. H., et al. (1979).[1] "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds."[1] The Journal of Organic Chemistry, 44(25), 4733–4735. Link[1]
-
Narender, T., et al. (2005).[1] "A simple and highly efficient method for the regioselective bromination of aromatic compounds using NaBr and Oxone." Tetrahedron Letters, 46(35), 5963-5965.[1] Link[1]
-
Watson, W. D. (1982).[1] "Regioselective para-bromination of alkylbenzenes with N-bromosuccinimide in propylene carbonate." The Journal of Organic Chemistry, 47(26), 5270–5273. Link[1]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 6. testbook.com [testbook.com]
- 7. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 10. byjus.com [byjus.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. csub.edu [csub.edu]
Challenges in separating isomers of brominated phenylpropanoates
A Guide for Researchers, Scientists, and Drug Development Professionals on the Challenges in Separating Isomers of Brominated Phenylpropanoates
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the separation of brominated phenylpropanoate isomers presents a significant analytical challenge due to their structural similarities. These compounds, which can exist as positional isomers, diastereomers, and enantiomers, often exhibit nearly identical physical and chemical properties, making their resolution a complex task.[1]
This guide is structured to provide practical, field-proven insights into troubleshooting common separation issues and to offer a logical framework for method development. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) to equip you with the knowledge to overcome these intricate separation challenges.
Troubleshooting Guide
This section addresses specific, common problems encountered during the chromatographic separation of brominated phenylpropanoate isomers.
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on your analyte.[2] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[2][3] 3. Inappropriate Mobile Phase pH: For acidic or basic analytes, the mobile phase pH can affect peak shape. | 1. Modify Mobile Phase: - For acidic analytes (like the propanoic acid moiety), add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol ionization.[4] - For basic analytes, add a basic modifier like triethylamine (TEA).[2] 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[3] 3. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Poor or No Resolution of Diastereomers | 1. Insufficient Selectivity: The column and mobile phase combination does not provide enough differential interaction between the diastereomers. 2. Suboptimal Mobile Phase Composition: The elution strength of the mobile phase may be too high, causing the isomers to elute too quickly without adequate separation. 3. Temperature Fluctuations: Inconsistent column temperature can affect retention times and resolution.[3][5] | 1. Change Stationary Phase: Switch to a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions with the aromatic ring.[6] For diastereomers, derivatization with a chiral reagent can enhance separability on an achiral column.[4][7][8] 2. Optimize Mobile Phase: - Decrease the percentage of the strong organic solvent (e.g., acetonitrile, methanol) in the mobile phase. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa), as this can alter selectivity. 3. Control Temperature: Use a column oven to maintain a stable and consistent temperature.[3] |
| Co-elution of Enantiomers (Chiral HPLC) | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not provide enantioselective interactions for your specific molecule. 2. Incompatible Mobile Phase: The mobile phase composition can suppress the chiral recognition mechanism. Polysaccharide-based CSPs are highly successful but require specific mobile phases.[9] | 1. Screen Multiple CSPs: Test a range of CSPs with different chiral selectors (e.g., amylose-based like Chiralpak AD, cellulose-based like Chiralcel OD).[4] 2. Adjust Mobile Phase: For polysaccharide CSPs, screen with standard mobile phases like hexane/isopropanol or hexane/ethanol.[4] The addition of acidic or basic modifiers can also be crucial. |
Gas Chromatography (GC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Analyte Adsorption: Active sites in the injection port liner or on the column can interact with the analyte.[10] 2. Column Contamination/Degradation: Accumulation of non-volatile residues or thermal damage to the stationary phase.[11][12] | 1. Use a Deactivated Liner: Employ a liner with high-quality deactivation. 2. Condition the Column: Bake out the column at the manufacturer's recommended temperature to remove contaminants.[11] 3. Trim the Column: Remove the first 10-15 cm of the column inlet to eliminate non-volatile residue buildup.[13] |
| Poor Resolution of Positional Isomers | 1. Suboptimal Temperature Program: The temperature ramp rate may be too fast, not allowing sufficient time for separation.[11] 2. Incorrect Stationary Phase: The column polarity may not be suitable for resolving isomers with subtle differences in boiling points and polarity. | 1. Optimize Temperature Program: - Decrease the ramp rate or add an isothermal hold at a temperature that provides the best separation. 2. Select an Appropriate Column: Use a column with a different polarity. A mid-polarity phase (e.g., 50% phenyl) or a high-polarity phase (e.g., WAX) may provide better selectivity for brominated isomers compared to a standard non-polar phase. |
| Ghost Peaks / Carryover | 1. Injection Port Contamination: High-boiling components from previous injections accumulate in the liner or on the column head.[10][11] 2. Septum Bleed: Particles from a degrading septum entering the inlet. | 1. Clean the Injection Port & Replace Liner: Regularly maintain the injection port and use a fresh liner for each new batch of samples.[10] 2. Replace the Septum: Use high-quality septa and replace them regularly as part of preventive maintenance.[13] |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique should I start with for separating brominated phenylpropanoate isomers?
The choice depends on the type of isomerism you are targeting and the properties of your specific compound.
-
For Diastereomers and Positional Isomers: Reversed-Phase HPLC is often the most versatile and robust starting point. It separates compounds based on hydrophobicity, and the differences in polarity and shape between diastereomers or positional isomers are often sufficient for resolution.[14]
-
For Enantiomers: You must use a chiral separation technique. Chiral Supercritical Fluid Chromatography (SFC) is increasingly the technique of choice due to its high efficiency, speed, and reduced environmental impact.[15][16] It often provides better and faster separations than chiral HPLC.[16] Chiral HPLC is also a powerful and widely used alternative.[4]
-
For Volatile and Thermally Stable Analytes: Gas Chromatography (GC) can be effective, especially for separating positional isomers where boiling point differences are the primary driver of separation.[17] However, derivatization may be necessary to improve volatility and reduce peak tailing.[17]
Q2: How does the position of the bromine atom on the phenyl ring affect separation?
The position of the bromine atom (ortho, meta, para) significantly influences the molecule's dipole moment, polarity, and steric profile, which in turn affects its interaction with the stationary phase.
-
In Reversed-Phase HPLC: The retention time is influenced by the overall hydrophobicity. While all brominated isomers are more hydrophobic than the non-brominated parent compound, the exact position of the bromine can cause subtle changes in polarity, leading to differences in retention.
-
In Normal-Phase HPLC/SFC: Separation is governed by interactions with a polar stationary phase. The accessibility of the polar ester and acid groups, which can be sterically hindered by an ortho-bromo substituent, will play a key role.
-
In GC: The elution order is primarily determined by boiling point. Positional isomers often have slightly different boiling points, which can be exploited for separation.[18]
Q3: Why is Supercritical Fluid Chromatography (SFC) often recommended for chiral separations?
SFC has several advantages, particularly for preparative and high-throughput chiral separations:[19]
-
Speed and Efficiency: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[9] This allows for much higher flow rates and faster column equilibration times compared to HPLC, leading to significantly shorter analysis times.[16]
-
"Green" Chemistry: It drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[15][16]
-
Versatility: SFC is compatible with the same chiral stationary phases used in HPLC, making method transfer and development straightforward.[16] Studies have shown that a high percentage (over 90%) of racemic compounds can be successfully separated using SFC with a limited number of polysaccharide-based CSPs.
Q4: My enantiomers will not separate on a chiral column. What should I do next?
This is a common challenge. The "lock-and-key" mechanism of chiral recognition is highly specific.
First, refer to the workflow diagram below for a systematic approach. The most critical step is to screen a diverse set of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., derivatized cellulose and amylose) are successful for a very wide range of compounds and are the industry standard for initial screening.[9]
If resolution is still not achieved, systematically vary the mobile phase. Change the alcohol modifier (e.g., from isopropanol to ethanol) and add acidic or basic additives (0.1% TFA or DEA). These additives can alter the ionization state of your analyte and the stationary phase, which can be critical for enabling the necessary chiral interactions.[4]
Visualization of Workflows and Logic
Workflow for Troubleshooting Poor Resolution
This diagram outlines a logical sequence of steps to take when faced with co-eluting or poorly resolved isomers.
Caption: A systematic workflow for troubleshooting isomer resolution issues.
Decision Tree for Method Selection
This diagram helps in selecting the most appropriate primary chromatographic technique based on the separation goal.
Caption: Decision tree for selecting a primary separation technique.
Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
This protocol provides a generic starting point for separating diastereomers of brominated phenylpropanoates using reversed-phase HPLC.
-
Column Selection:
-
Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 220 nm or lambda max of the compound.
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start at 30% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 5 minutes.
-
-
-
Analysis and Optimization:
-
Inject the diastereomeric mixture and assess the initial separation.
-
If resolution is poor but some separation is observed: Convert the gradient to an isocratic hold at the mobile phase composition where the peaks begin to separate. Fine-tune the percentage of Mobile Phase B to optimize resolution.
-
If peaks are co-eluting: The column lacks selectivity. Switch to a Phenyl-Hexyl or Biphenyl column to introduce alternative separation mechanisms (pi-pi interactions) and repeat the gradient run.[6]
-
-
System Suitability:
-
Before running samples, ensure the system passes suitability criteria (e.g., resolution > 1.5, tailing factor < 1.5, and reproducible retention times).
-
Protocol 2: Chiral SFC Screening for Enantiomer Separation
This protocol outlines a rapid screening approach to find a suitable chiral stationary phase (CSP) and mobile phase for enantiomeric separation.
-
Column Selection:
-
Prepare a set of 4-6 common polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H, IC; Chiralcel OD-H, OJ-H).
-
-
Mobile Phase and Co-solvent Preparation:
-
The primary mobile phase is supercritical CO2.
-
Prepare co-solvent bottles:
-
Co-solvent 1: Methanol
-
Co-solvent 2: Ethanol
-
Co-solvent 3: Isopropanol
-
-
-
Initial Screening Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
UV Detection: 220 nm or lambda max.
-
Screening Program:
-
Run a fast, generic gradient (e.g., 5% to 50% co-solvent over 5 minutes) on each column with each co-solvent. This allows for rapid identification of which column/co-solvent pairs show any enantioselectivity.
-
-
-
Optimization:
-
Identify the column/co-solvent combination that provides the best "hit" (baseline or partial separation).
-
Optimize the separation on the selected column by switching to an isocratic co-solvent percentage. Adjust the percentage to maximize resolution (Rs).
-
If peak shape is poor, add a modifier (0.1% TFA for acids, 0.1% DEA for bases) to the co-solvent and re-evaluate.
-
References
- Selvita. (2024, September 19).
-
Waters. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Available from: [Link]
-
Pharmaceutical Technology. (2026, January 22). Supercritical Fluid Chiral Separations. Available from: [Link]
-
LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
-
Wikipedia. Supercritical fluid chromatography. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]
-
Semantic Scholar. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available from: [Link]
-
National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]
-
Semantic Scholar. Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]
-
AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. Available from: [Link]
-
ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Available from: [Link]
-
Americule. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Available from: [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Available from: [Link]
-
De Gruyter. DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS. Available from: [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
- Google Patents. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or....
-
National Center for Biotechnology Information. (2022, October 28). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. Available from: [Link]
-
ScienceDirect. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution1. Available from: [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available from: [Link]
-
MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Available from: [Link]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available from: [Link]
-
ResearchGate. ipso Halogenation. II. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones. Available from: [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. aimanalytical.com [aimanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. selvita.com [selvita.com]
- 16. pharmtech.com [pharmtech.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
Troubleshooting emulsion formation during work-up of ester synthesis
Topic: Troubleshooting Emulsion Formation During Extraction
Status: Operational | Tier: Level 3 (Senior Scientist)
Welcome to the Isolation Support Hub.
You are likely here because you are staring at a separatory funnel containing a milky, opaque intermediate layer that refuses to resolve. In ester synthesis, this is not just bad luck; it is a predictable physicochemical phenomenon driven by the simultaneous presence of surfactants (carboxylate salts), gas evolution (CO
This guide moves beyond basic advice ("add brine") to explain the thermodynamics of the emulsion and provides a self-validating decision tree to resolve it.
Module 1: The Mechanics of Failure (Why is this happening?)
Q: Why are ester synthesis work-ups uniquely prone to stubborn emulsions?
A: Esterifications create the "perfect storm" for stable emulsions due to three converging factors:
-
In Situ Surfactant Generation (The "Soap" Effect): Most esterifications use an acid catalyst (e.g.,
, p-TsOH) or leave unreacted carboxylic acid. When you neutralize this mixture with a weak base (Sodium Bicarbonate, ), you deprotonate the residual acid.-
Result: You instantly create carboxylate salts (R-COO
). If 'R' is a long alkyl chain, you have synthesized a soap. These amphiphilic molecules lower the interfacial tension between the organic and aqueous phases, stabilizing droplets.
-
-
The Micro-Bubble Matrix: Neutralization with bicarbonate releases
gas.-
Result: Microscopic gas bubbles become trapped within the surfactant-stabilized interface, creating a "foam-emulsion" hybrid that is mechanically resistant to coalescence.
-
-
Particulate Stabilization (Pickering Emulsions): Byproducts like Dicyclohexylurea (DCU) from Steglich esterification or precipitated salts act as solid particles that adsorb to the interface, physically preventing phase separation.
Module 2: Triage & Immediate Fixes (The "Break" Phase)
Q: My layers are completely emulsified. How do I resolve this without losing product?
A: Follow this escalation protocol. Do not skip steps; they are ordered from least invasive to most aggressive.
Protocol: The Phase Resolution Escalation
Figure 1: Decision tree for resolving stubborn emulsions in organic synthesis work-up.
Technical Notes on the Protocol:
-
Step 1 (Salting Out): Adding saturated brine increases the ionic strength of the aqueous layer. According to the Debye-Hückel theory, this disrupts the solvation shell of organic molecules (the "salting-out" effect), forcing them back into the organic phase and increasing the density difference between layers [1][2].
-
Step 2 (Filtration): If the emulsion is a "Pickering Emulsion" (stabilized by solids like DCU), brine will fail. You must filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The Celite traps the particulate stabilizers, often breaking the emulsion instantly in the receiving flask [3].
Module 3: Prevention Protocols (Standard Operating Procedures)
Q: How do I prevent "Volcano" emulsions during the Bicarbonate wash?
A: The "Quench & Wash" SOP below prevents the rapid evolution of
SOP: The "Safe Wash" Technique
-
Solvent Swap (Crucial): If your reaction was in DMF or DMSO, do not add water yet. Evaporate the solvent or dilute 10x with Diethyl Ether/Ethyl Acetate first.
-
The Acid Quench: Before adding base, quench the reaction with water or dilute acid (if product stable) to remove bulk water-soluble impurities.
-
The Controlled Neutralization:
-
Do not shake the funnel immediately after adding
. -
Swirl gently in an unstoppered funnel to allow initial gas evolution.
-
Only stopper and shake once the "fizzing" has subsided.
-
Q: I am confused about which layer is which. Why did my organic layer sink?
A: Phase inversion is common when using halogenated solvents or heavy brine washes. Consult the density table below to predict phase location.
Reference Data: Solvent Density & Phase Location
| Solvent / Solution | Density (g/mL) | Position vs. Water | Position vs. Sat.[1] Brine (1.2 g/mL) |
| Diethyl Ether | 0.71 | Top | Top |
| Ethyl Acetate | 0.90 | Top | Top |
| Water | 1.00 | N/A | Top |
| Saturated Brine | 1.20 | Bottom | N/A |
| Dichloromethane (DCM) | 1.33 | Bottom | Bottom |
| Chloroform | 1.49 | Bottom | Bottom |
Critical Insight: If you wash a DCM layer (1.33 g/mL) with water (1.0 g/mL), DCM is on the bottom. If you wash an Ethyl Acetate layer (0.9 g/mL) with Brine (1.2 g/mL), the organic layer stays on top. However, if you have a mixture of DCM and Et2O, or if your product is very dense, the densities may equilibrate close to 1.0-1.1, causing the layer to "hover" in the middle. Always keep both layers until you have confirmed product location by TLC. [4]
Module 4: Advanced Scenarios
Q: I used DCC (Dicyclohexylcarbodiimide) and the urea byproduct is causing a mess.
A: DCU (Dicyclohexylurea) is the nemesis of clean work-ups.[2] It is sparingly soluble in almost everything, leading to voluminous precipitates that stabilize emulsions.
-
The Fix: Before adding any water/bicarbonate, cool the reaction mixture (diluted in Acetone or Ethyl Acetate) to -20°C. The DCU will precipitate out almost quantitatively. Filter this solid off before beginning the aqueous work-up. [5]
Q: I am synthesizing fatty acid esters (lipids). A: Fatty esters act as surfactants. Avoid vigorous shaking. Use the "Rock and Roll" method: gently invert the funnel back and forth 20-30 times rather than shaking. It takes longer to reach equilibrium, but prevents the formation of stable micelles.
References
-
Hyde, A. M., et al. (2017).[3] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development.
-
University of Alberta. (n.d.). Common Extraction Solvents and Densities. Department of Chemistry.
-
Frontier, A. (n.d.).[4] How to Manage an Emulsion. Not Voodoo X.4 (University of Rochester).
-
LibreTexts. (2021). Liquid-Liquid Extraction: Troubleshooting. Chemistry LibreTexts.
-
ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC? Scientific Community Forum.
Sources
Navigating the Complexities of NMR Spectra: A Guide for Ethyl 2-(4-bromophenyl)propanoate
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 2-(4-bromophenyl)propanoate and need to interpret its nuclear magnetic resonance (NMR) spectra. Due to its specific structural features, including a chiral center and a para-substituted aromatic ring, the NMR spectra of this compound can present interpretation challenges. This document provides a detailed breakdown of the expected spectral features, answers to frequently asked questions, and troubleshooting guidance for common issues you may encounter during your analysis.
Understanding the Structure: The Key to Spectral Interpretation
Ethyl 2-(4-bromophenyl)propanoate possesses a unique combination of structural elements that directly influence its NMR spectrum. Understanding these features is the first step toward a successful interpretation.
Caption: Structure of Ethyl 2-(4-bromophenyl)propanoate with key proton couplings.
Frequently Asked Questions (FAQs) about the NMR Spectrum
This section addresses common questions regarding the expected ¹H and ¹³C NMR spectra of Ethyl 2-(4-bromophenyl)propanoate.
Question 1: What is the expected ¹H NMR spectrum for Ethyl 2-(4-bromophenyl)propanoate?
You should expect to see signals corresponding to the ethyl group, the methine proton (Hα), the methyl group on the propanoate backbone (Hβ), and the aromatic protons. Due to the para-substitution on the benzene ring, the aromatic protons will appear as a characteristic pattern.[1]
Expected ¹H NMR Chemical Shifts and Splitting Patterns:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| Ethyl CH₃ | ~1.2 | Triplet | 3H | ~7.1 | Coupled to the ethyl CH₂ group. |
| Propanoate CH₃ (Hβ) | ~1.5 | Doublet | 3H | ~7.2 | Coupled to the methine proton (Hα). |
| Ethyl CH₂ | ~4.1 | Quartet | 2H | ~7.1 | Coupled to the ethyl CH₃ group. May show further complexity due to diastereotopicity. |
| Methine H (Hα) | ~3.7 | Quartet | 1H | ~7.2 | Coupled to the propanoate CH₃ group. |
| Aromatic Protons | ~7.2 and ~7.5 | Two doublets (AA'BB' system) | 4H | ~8.5 | Protons ortho and meta to the bromine atom. May appear as complex multiplets due to second-order effects.[2][3][4] |
Question 2: Why might the aromatic region of the ¹H NMR spectrum not appear as two simple doublets?
The para-substituted benzene ring in this molecule gives rise to an AA'BB' spin system.[4] While often approximated as two doublets, the chemical shifts of the ortho and meta protons can be close enough to cause second-order effects, leading to a more complex multiplet pattern with additional smaller peaks.[2][3] For a precise analysis, it is more accurate to describe this region as a multiplet or as two apparent doublets.[3]
Question 3: What is the expected ¹³C NMR spectrum for Ethyl 2-(4-bromophenyl)propanoate?
The proton-decoupled ¹³C NMR spectrum should display distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the para-substituted ring, two pairs of aromatic carbons will be equivalent.[5]
Expected ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Ethyl CH₃ | ~14 | |
| Propanoate CH₃ | ~18 | |
| Methine C (Cα) | ~45 | |
| Ethyl CH₂ | ~61 | |
| Aromatic C (C-Br) | ~121 | Quaternary carbon, may have a weaker signal. |
| Aromatic CH | ~129, ~132 | Two distinct signals for the four aromatic CH carbons. |
| Aromatic C (C-Cα) | ~140 | Quaternary carbon, may have a weaker signal. |
| Carbonyl C=O | ~173 |
Question 4: Does the chirality of the molecule affect the NMR spectrum?
Yes, the presence of a chiral center at Cα has a significant impact on the spectrum. Specifically, it can render the two protons of the adjacent ethyl CH₂ group diastereotopic.[6][7][8] This means they are in chemically non-equivalent environments and can have different chemical shifts, potentially leading to a more complex splitting pattern than a simple quartet.[7] However, the difference in their chemical shifts might be small and may only be observable at higher magnetic field strengths.[6]
Troubleshooting Guide for Complex Spectra
This section provides solutions to common problems encountered during the spectral interpretation of Ethyl 2-(4-bromophenyl)propanoate.
Problem 1: The aromatic region is a broad, unresolved multiplet.
-
Cause: This is likely due to second-order effects where the chemical shift difference between the ortho and meta protons is comparable to their coupling constant. It can also be exacerbated by poor shimming of the NMR magnet.
-
Troubleshooting Protocol:
-
Re-shim the magnet: Poor magnetic field homogeneity can lead to peak broadening, which will worsen the appearance of complex multiplets.
-
Acquire the spectrum at a higher field strength: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion (in Hz), which can simplify the multiplet and make it appear more like two distinct doublets.
-
Use a different solvent: Sometimes, changing the NMR solvent can alter the chemical shifts of the aromatic protons enough to reduce the second-order effects.
-
Problem 2: The ethyl CH₂ group does not appear as a clean quartet.
-
Cause: As mentioned, the protons of the ethyl CH₂ group are diastereotopic due to the adjacent chiral center.[6][7][8] This can lead to each proton having a slightly different chemical shift and coupling differently to the neighboring protons, resulting in a more complex multiplet (a multiplet of quartets or a doublet of quartets if the diastereotopicity is resolved).
-
Troubleshooting Protocol:
-
Increase the resolution: Acquire the spectrum with a larger number of data points to better resolve the fine structure of the multiplet.
-
2D NMR Spectroscopy: A COSY (Correlation Spectroscopy) experiment can help to confirm the coupling between the CH₂ protons and the ethyl CH₃ protons.[9] An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their attached carbon.
-
Problem 3: There are unexpected peaks in the spectrum.
-
Cause: The presence of impurities is a common issue. These could be residual solvents from the synthesis or purification, or byproducts.
-
Troubleshooting Protocol:
-
Identify common solvent peaks: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents (e.g., ethyl acetate, acetone, dichloromethane).[10]
-
D₂O shake: If you suspect an exchangeable proton (like water or an alcohol), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.
-
Purify the sample: If the impurities are from the reaction, further purification of your compound may be necessary.
-
Caption: Troubleshooting workflow for interpreting the NMR spectrum of Ethyl 2-(4-bromophenyl)propanoate.
References
-
Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved from [Link]
-
How can multiplets in para-disubstituted benzene rings be described? (2017, October 18). Chemistry Stack Exchange. Retrieved from [Link]
-
Why are the ethyl ester methylene protons not diastereotopic in ethyl (+-)-2-methylbutyrate? (2016, April 18). Chemistry Stack Exchange. Retrieved from [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]
-
Stereoselective Synthesis of Chiral α-SCF3-β-Ketoesters Featuring a Quaternary Stereocenter. (2021, January 7). MDPI. Retrieved from [Link]
-
1H NMR Spectroscopy. University of Calgary. Retrieved from [Link]
-
Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Homotopic, Enantiotopic, Diastereotopic. (2012, April 17). Master Organic Chemistry. Retrieved from [Link]
-
Spectral Database for Organic Compounds. Re3data.org. Retrieved from [Link]
-
NMR Spectroscopy of Benzene Derivatives. JoVE. Retrieved from [Link]
-
Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. Retrieved from [Link]
-
Homotopic vs Enantiotopic vs Diastereotopic. (2018, September 20). YouTube. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. Retrieved from [Link]
-
(S)-Ethyl 3-(4-bromophenyl)butanoate (1). University of Bath. Retrieved from [Link]
-
Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Retrieved from [Link]
-
The standard 13C NMR spectrum of phenyl propanoate is shown here.... Pearson. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. Retrieved from [Link]
-
Interpretation of HNMR of ethyl propanoate. Filo. Retrieved from [Link]
-
2-(4-Bromophenyl)propionic acid. NIST WebBook. Retrieved from [Link]
-
Ethyl 2-(4-bromophenyl)acetate. PubChem. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate. PubChem. Retrieved from [Link]
-
Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC. Retrieved from [Link]
-
NMR spectrum of methyl propanoate. (2021, September 6). YouTube. Retrieved from [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. magritek.com [magritek.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Managing thermal decomposition of Ethyl 2-(4-bromophenyl)propanoate during distillation
Ticket Subject: Managing Thermal Decomposition During Distillation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Yield/Purity Impact)[1]
Introduction: The "Heat Budget" Concept
Researchers often treat distillation as a simple separation, but for halogenated aryl esters like Ethyl 2-(4-bromophenyl)propanoate , it must be treated as a thermal clock .[1]
This molecule presents a specific antagonism:
-
High Molecular Weight (~257 g/mol ): Requires high energy (temperature) to volatilize.[1]
-
Labile Functionality:
The Golden Rule: You cannot change the boiling point physics, but you can cheat the "time" variable.[1] Minimizing residence time is more effective than simply lowering temperature.[1]
Module 1: Pre-Distillation Diagnostics (The "Check Engine" Light)
Before you even touch the vacuum pump, your feedstock must pass these three gates.[1] 90% of decomposition issues originate here.[1]
Gate 1: The Acid Test
Why: Residual acid (from Fischer esterification or previous steps) acts as an autocatalyst.[1] At distillation temperatures, even 0.1% residual
-
Protocol:
Gate 2: Metal Scavenging
Why: If this compound was made via cross-coupling (e.g., Suzuki/Heck), trace Pd or Cu in the pot will catalyze debromination, turning your distillate pink/red (free
-
Protocol: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® or activated carbon) for 30 mins at RT before filtration.[1]
Gate 3: Moisture Content (Karl Fischer)
Why: At
-
Limit: Water content must be < 500 ppm .[1]
-
Action: Dry over
(not —it's too slow) and rotovap to constant weight.
Module 2: Distillation Architecture & Parameters
Do NOT use a standard Vigreux column. The pressure drop (
Recommended Setup: Short Path Distillation (SPD)[1]
-
Path Length: < 10 cm between pot and condenser.
-
Vacuum: High Vacuum line required.[1] Do not use a water aspirator.[1]
Operational Parameters Table
| Parameter | Target Range | Why? |
| Vacuum Pressure | 0.1 – 0.5 mmHg (Torr) | Lowers BP to manageable range ( |
| Pot Temperature | Max | Above |
| Condenser Temp | The compound is high-boiling; if the condenser is too cold ( | |
| Stirring Speed | Max RPM | Vigorous stirring increases surface area, aiding evaporation without superheating the flask walls.[1] |
Workflow Logic: Equipment Selection
Figure 1: Decision matrix for equipment selection based on scale and thermal risk.
Module 3: Troubleshooting Guide
Scenario A: Distillate turns Pink or Red
-
Diagnosis: Free Bromine Release.
-
Cause: Thermal cleavage of the Ar-Br bond, likely catalyzed by trace metals or excessive pot temperature (
).[1] -
Fix:
Scenario B: "Bumping" or Pressure Spikes[1]
-
Diagnosis: Decarboxylation or Solvent Outgassing. [1]
-
Cause:
-
Fix:
-
Degassing Step: Run the system at
under full vacuum for 20 mins before ramping heat to distillation temps. -
Use a Claisen adapter with a capillary bleed or a high-quality magnetic stir bar to break surface tension.[1]
-
Scenario C: Product Solidifies in Condenser
-
Diagnosis: Over-cooling. [1]
-
Cause: The melting point of the ester is likely near RT, or the viscosity is high.
-
Fix: Switch condenser coolant from ice water to warm water (
) . Use a heat gun to gently melt clogs.[1]
Module 4: Decomposition Pathways (The "Why")
Understanding the enemy is the first step to defeating it.[1] The diagram below illustrates the two main failure modes for Ethyl 2-(4-bromophenyl)propanoate.
Figure 2: Primary thermal decomposition pathways.[1] Note that Ethanol generation (top path) causes artificial pressure spikes, falsely indicating a leak.
Frequently Asked Questions (FAQs)
Q: Can I use Kugelrohr distillation for this?
A: Yes, and it is highly recommended for scales < 10g.
The Kugelrohr oscillates the flask, providing excellent surface area renewal, and the short path prevents re-condensation. Set the oven to
Q: My vacuum pump is good, but pressure fluctuates. Why?
A: You are likely generating non-condensable gases (ethylene or
Q: The pot residue turned into a black tar. Can I recover product from it? A: No. The tar is likely polymerized styrene derivatives and inorganic salts.[1] Attempting to heat this further will only release HBr gas, which will corrode your manifold.[1] Discard as halogenated waste.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for ester purification and vacuum distillation).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] (Specific data on boiling points and stability of aryl esters).
-
Stichlmair, J.; Fair, J. R. Distillation: Principles and Practice. Wiley-VCH, 1998 .[1] (Engineering principles regarding residence time and pressure drop in heat-sensitive distillations).
-
Sigma-Aldrich Technical Library. Vacuum Distillation of Temperature Sensitive Compounds. (General guidelines for handling thermally labile esters).
Sources
Catalyst selection for optimizing cross-coupling reactions with bromophenyl substrates
Technical Support Center: Cross-Coupling Optimization Topic: Catalyst Selection & Troubleshooting for Bromophenyl Substrates Status: Online | Agent: Senior Application Scientist
Welcome to the Catalysis Support Center
You are accessing the advanced troubleshooting module for Palladium-Catalyzed Cross-Coupling of Aryl Bromides . While aryl bromides are the "Goldilocks" substrates of medicinal chemistry—more reactive than chlorides and more stable than iodides—they are prone to specific failure modes like protodehalogenation, aggregation, and steric stalling.
This guide is structured as a series of Support Tickets addressing the most common failure points.
Ticket #001: The "Lazy" Reaction (Low Conversion)
Issue: Starting material (Ar-Br) is unconsumed. Catalyst turns to "Pd-Black" (precipitates) rapidly. Diagnosis: Catalyst Deactivation & Poor Oxidative Addition. While Ar-Br bonds are generally reactive, electron-rich or sterically hindered substrates can slow Oxidative Addition (OA) enough that the catalyst decomposes (aggregates) before entering the cycle. Traditional catalysts like Pd(PPh₃)₄ are often thermally unstable.
Troubleshooting Protocol:
-
Switch to Precatalysts: Stop using Pd₂dba₃ + Ligand. The induction period required to generate Pd(0) allows for aggregation. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon heating.
-
Ligand Selection (The "Big Guns"):
-
For General Cases: Use XPhos .[1] Its large size and electron richness facilitate rapid OA and stabilize the Pd(0) species.
-
For Alkyl-Alkyl Coupling: Switch to Pd-PEPPSI-IPr . This NHC (N-Heterocyclic Carbene) catalyst is extremely robust and air-stable.
-
Q: Why is my Pd(PPh₃)₄ turning black immediately? A: Pd(PPh₃)₄ is coordinatively saturated (18-electron complex). It must lose two PPh₃ ligands to react. If the Ar-Br doesn't add quickly, the "naked" Pd(0) clusters together to form inactive palladium metal (Pd black). Bulky ligands like XPhos prevent this aggregation.
Ticket #002: The "Wrong" Product (Protodehalogenation)
Issue: The bromine is gone, but instead of the coupled product, you isolated the reduced arene (Ar-H). Diagnosis: Protodehalogenation via β-Hydride Elimination. This is the most frustrating side reaction. It occurs when the Pd(II) intermediate finds a hydride source (H⁻) instead of the boronic acid.
Mechanistic Cause:
-
Alcohol Solvents: Pd coordinates to isopropanol/ethanol, undergoes β-hydride elimination to form L-Pd-H, which then reduces your Ar-Br.
-
Trace Water: In the presence of strong bases, water acts as a proton source.
Corrective Actions:
-
Solvent Switch: IMMEDIATELY STOP using alcohols. Switch to aprotic, non-polar solvents like Toluene or 1,4-Dioxane .
-
Base Switch: Move from alkoxides (NaOtBu) to inorganic bases like K₃PO₄ or Cs₂CO₃ . Phosphate bases are excellent at buffering the reaction and minimizing dehalogenation.
-
Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M). This favors the bimolecular transmetallation step over the unimolecular side reactions.
Ticket #003: The "Crowded" Couple (Steric Hindrance)
Issue: Substrate is an ortho-substituted (2,6-disubstituted) bromobenzene. Yield is <10%. Diagnosis: Stalled Transmetallation. Bulky substrates can undergo OA, but they get "stuck" there because the boronic acid cannot approach the crowded Pd center.
The Solution: SPhos or RuPhos You require a ligand that provides a "flexible" steric bulk.
-
SPhos: Features a methoxy group on the lower biaryl ring. This group interacts with the Pd center (the "G-interaction" or Pd-arene interaction), effectively stabilizing the intermediate while allowing the ligand to "swing" open to accept the incoming boronic acid.
-
Protocol Adjustment: Increase temperature to 100°C–110°C. Steric barriers require thermal energy to overcome.
Ticket #004: Heteroatom Interference ("The Poisoned Catalyst")
Issue: Substrate contains a pyridine, imidazole, or amine. Reaction stalls. Diagnosis: Coordination Saturation. Nitrogen lone pairs bind tightly to Pd, displacing the phosphine ligand and shutting down the cycle.
Troubleshooting Protocol:
-
Use "Throw-Away" Ligands: Use the Pd-PEPPSI series. The pyridine ligand on the precatalyst is designed to be thrown away (dissociated) and replaced by the substrate, but the NHC backbone remains tightly bound, preventing the heteroatom from poisoning the metal.
-
Acidic Workaround: If using amino-substrates, add 1.0 equiv of HBF₄ or HCl to protonate the amine (making it non-coordinating). The cross-coupling usually tolerates the salt form.
Visual Diagnostics & Workflows
Figure 1: Catalyst Selection & Troubleshooting Logic
This decision tree guides you from symptom to specific catalyst solution.
Caption: Diagnostic flowchart for selecting the correct corrective action based on reaction analysis (LCMS/NMR).
Standardized Screening Protocol (The "First Pass")
Do not waste time guessing. For a new bromophenyl substrate, run this standard 4-vial screen. This covers 90% of pharmaceutical coupling cases.
Conditions:
-
Scale: 0.1 mmol Ar-Br.
-
Concentration: 0.2 M (0.5 mL solvent).
-
Temperature: 80°C (12 hours).
-
Base: K₃PO₄ (2.0 equiv, 2M aqueous solution).
| Vial | Catalyst System (2 mol%) | Solvent | Target Mechanism |
| 1 | Pd(dppf)Cl₂ | Dioxane | The "Classic" (Robust, good for simple cases). |
| 2 | XPhos Pd G4 | THF | The "Booster" (Fast OA, general purpose). |
| 3 | SPhos Pd G4 | Toluene | The "Wedge" (For sterically hindered sites). |
| 4 | Pd-PEPPSI-IPr | Dioxane | The "Tank" (For heteroatoms/alkyls). |
Procedure:
-
Charge 4 vials with Ar-Br (1.0 equiv), Boronic Acid (1.5 equiv), and Catalyst (0.02 equiv).
-
Evacuate and backfill with N₂ (x3). Crucial: Oxygen kills phosphines.
-
Add degassed solvent and aqueous base via syringe.
-
Heat to 80°C.
-
Analysis: Take a 10 µL aliquot, dilute in MeCN, and check LCMS.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry – A European Journal.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Sherwood, J., et al. (2019). "Protodeboronation: A key challenge in Suzuki-Miyaura coupling." Green Chemistry.
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of Ethyl 2-(4-bromophenyl)propanoate
Publish Comparison Guide: Spectral Analysis of Ethyl 2-(4-bromophenyl)propanoate
Executive Summary & Strategic Relevance
Ethyl 2-(4-bromophenyl)propanoate (CAS: 111914-79-5) is a critical chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1][2][3] It serves as a structural analog to precursors for flurbiprofen and ibuprofen derivatives.[1][2][3]
In drug development pipelines, the "performance" of an analytical method is defined by its ability to resolve structural isomers and quantify purity.[1][3] While Mass Spectrometry (MS) confirms the molecular weight and bromine isotopic pattern (
This guide establishes High-Field NMR (1H and 13C) as the gold standard for validating this compound. We compare its spectral fingerprint against its acid precursor (reaction monitoring) and its non-brominated analog (substituent effect analysis) to provide a self-validating identification protocol.[1][2][3]
Strategic Comparison: NMR vs. Alternatives
The following table contrasts the utility of NMR against other standard characterization methods for this specific substrate.
| Feature | 1H NMR (Target Method) | Mass Spectrometry (MS) | FT-IR Spectroscopy |
| Primary Utility | Regio-structure confirmation (2-position vs 3-position).[1][2][3] | Molecular weight & Br isotope pattern verification.[1][2][3] | Functional group check (Ester C=O). |
| Differentiation | Distinguishes para-substitution (AA'BB') from meta or ortho.[1][2][3] | Cannot easily distinguish regioisomers (fragmentation is similar). | Cannot distinguish regioisomers. |
| Purity Insight | Quantifies residual solvent (EtOH) and unreacted acid.[1][2][3] | Poor quantification of non-ionizable impurities.[1][2][3] | Qualitative only. |
| Verdict | Definitive. | Supportive. | Preliminary. |
Detailed Spectral Analysis
1H NMR Analysis (400 MHz, CDCl₃)
The proton spectrum of Ethyl 2-(4-bromophenyl)propanoate is characterized by three distinct zones: the ethyl ester terminus, the chiral propanoate backbone, and the para-substituted aromatic ring.[1][2][3]
Mechanistic Insight: The bromine atom at the para position exerts a deshielding inductive effect on the aromatic protons ortho to it, creating a distinct "roofed" doublet pair (AA'BB' system) that distinguishes it from the complex multiplet seen in the non-brominated analog, Ethyl 2-phenylpropanoate.[1][2]
Table 1: 1H NMR Assignment & Comparison
| Signal | Shift (δ, ppm) | Multiplicity | Integral | Assignment | Comparison vs. Precursor (Acid) |
| A | 7.42 - 7.46 | Doublet (d, J≈8.5 Hz) | 2H | Ar-H (Ortho to Br) | Unchanged.[1][2][3] |
| B | 7.18 - 7.22 | Doublet (d, J≈8.5 Hz) | 2H | Ar-H (Ortho to Alkyl) | Unchanged. |
| C | 4.10 - 4.18 | Quartet (q, J≈7.1 Hz) | 2H | Ester -O-CH ₂-CH₃ | NEW SIGNAL (Absent in Acid).[1][2][3] |
| D | 3.66 | Quartet (q, J≈7.2 Hz) | 1H | Chiral Center -CH (CH₃)- | Shifted slightly upfield vs Acid.[1][2][3] |
| E | 1.46 | Doublet (d, J≈7.2 Hz) | 3H | Backbone -CH(CH ₃)- | Unchanged.[1][2][3] |
| F | 1.22 | Triplet (t, J≈7.1 Hz) | 3H | Ester -O-CH₂-CH ₃ | NEW SIGNAL (Absent in Acid).[1][2][3] |
| G | ~11.0 | Broad Singlet | -- | -COOH | DISAPPEARS (Present in Acid).[1][2][3] |
Note on Coupling: The chiral methine proton (Signal D) couples with the methyl doublet (E), forming a quartet.[1] This is a crucial check for the integrity of the propanoate backbone.[1][3]
13C NMR Analysis (100 MHz, CDCl₃)
The carbon spectrum provides confirmation of the ester carbonyl and the aromatic substitution pattern.[1][3][4][5]
Table 2: 13C NMR Assignment
| Shift (δ, ppm) | Carbon Type | Assignment Logic |
| 174.2 | C=O[1][2][3] (Ester) | Typical ester carbonyl range.[1][2][3][5] Upfield from acid C=O (~180 ppm).[1][2][3] |
| 139.5 | Ar-C (Quaternary) | Ipso to alkyl group.[1][2][3] |
| 131.6 | Ar-CH | Ortho to Bromine (Deshielded by heavy atom effect/induction).[1][2][3] |
| 129.0 | Ar-CH | Ortho to Alkyl group.[1][2][3] |
| 121.2 | Ar-C-Br | Ipso to Bromine (Shielded by heavy atom effect).[1][2][3] |
| 60.8 | -O-CH₂- | Ester methylene.[1][2][3] Key indicator of successful esterification. |
| 45.1 | -CH- | Chiral center methine.[1][2][3] |
| 18.5 | -CH₃ | Backbone methyl.[1][2][3] |
| 14.1 | -CH₃ | Ethyl ester methyl.[1][2][3] |
Structural Validation Logic (Visualization)
The following diagram illustrates the decision tree a researcher should follow to validate the synthesis of Ethyl 2-(4-bromophenyl)propanoate from its acid precursor.
Caption: Logic flow for NMR-based structural validation of Ethyl 2-(4-bromophenyl)propanoate synthesis.
Experimental Protocol
To ensure reproducibility, we provide the standard synthesis and NMR preparation method.
Synthesis (Fischer Esterification)
This protocol converts 2-(4-bromophenyl)propanoic acid to the target ester.[1][2][3]
-
Setup: Charge a 50 mL round-bottom flask with 2-(4-bromophenyl)propanoic acid (1.0 equiv, 5 mmol) and absolute Ethanol (15 mL).
-
Catalyst: Add concentrated H₂SO₄ (0.1 mL) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.
-
Reflux: Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2][3]
-
Workup: Cool to RT. Concentrate ethanol in vacuo.[1][2][3] Dissolve residue in EtOAc, wash with Sat.[1][2][3] NaHCO₃ (to remove unreacted acid) and Brine.[1][2][3]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
NMR Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for esters to avoid solvent overlap with the ester methylene quartet.[1][2][3]
-
Concentration: Dissolve ~10-15 mg of oil in 0.6 mL CDCl₃.
-
Acquisition:
-
1H: 16 scans, 1 sec relaxation delay.
-
13C: 256-512 scans (due to lower sensitivity of quaternary carbons).
-
Troubleshooting & Common Impurities
When analyzing the spectrum, be vigilant for these common artifacts:
-
Residual Ethanol:
-
Unreacted Acid:
-
Rotational Isomers:
References
-
National Institute of Standards and Technology (NIST). 2-(4-Bromophenyl)propanoic acid Mass Spectrum.[1][2][3] NIST Chemistry WebBook.[1][2][3] Available at: [Link][1][2]
-
Reich, H. J. WinPLT NMR Chemical Shift Predictor & Data Tables. University of Wisconsin-Madison.[1][2][3] (Methodology for shift prediction).[1][2][3][4] Available at: [Link][1][2]
Sources
- 1. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1565-94-2[Bisphenol A glycerolate dimethacrylate 98%]- Jizhi Biochemical [acmec.com.cn]
- 3. Ethyl 2-(4-bromophenyl)-2-methylpropanoate | 32454-36-7 [sigmaaldrich.cn]
- 4. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 5. Spectra Problem #7 Solution [chem.ucalgary.ca]
Comparing synthesis routes for Ethyl 2-(4-bromophenyl)propanoate
Executive Summary
Ethyl 2-(4-bromophenyl)propanoate is a critical bifunctional intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class (e.g., flurbiprofen, loxoprofen) and a versatile scaffold for Suzuki-Miyaura cross-coupling. Its structure features an
This guide evaluates three distinct synthetic pathways ranging from classical enolate chemistry to modern transition-metal catalysis. The optimal route depends heavily on the available starting materials and the scale of production.
| Feature | Route A: | Route B: Pd-Catalyzed Arylation | Route C: Direct Esterification |
| Primary Mechanism | Nucleophilic Substitution ( | Cross-Coupling (Pd | Fisher Esterification |
| Starting Material | Ethyl 4-bromophenylacetate | Ethyl Propionate + 1-Bromo-4-iodobenzene | 2-(4-Bromophenyl)propanoic acid |
| Selectivity | High (Regiocontrolled) | High (Chemoselective at I vs Br) | N/A (Trivial transformation) |
| Scalability | Moderate (Cryogenic steps) | Low to Moderate (Catalyst cost) | High (Industrial Standard) |
| Green Metric | Low (Stoichiometric waste) | Moderate (Atom economy) | High (Water byproduct) |
Route Analysis & Technical Comparison
Route A: -Methylation of Ethyl 4-bromophenylacetate (The "MedChem" Standard)
This is the most reliable laboratory-scale route. It utilizes the acidity of the benzylic protons (
-
Mechanism: Deprotonation of the ester using a strong base (NaH or LiHMDS) generates an enolate, which attacks methyl iodide (MeI) via an
mechanism. -
Critical Control Point: Temperature control (-78°C to 0°C) is vital to prevent poly-methylation or Claisen condensation side reactions.
-
Causality: The electron-withdrawing bromine atom on the phenyl ring slightly increases the acidity of the
-protons, facilitating enolization compared to non-halogenated analogs.
Route B: Pd-Catalyzed -Arylation (The "Convergent" Route)
A modern approach utilizing Buchwald-Hartwig type chemistry. This route is highly convergent, assembling the carbon skeleton from ethyl propionate and a dihaloarene.
-
Mechanism: The catalytic cycle involves the oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with a zinc or lithium enolate of ethyl propionate, and finally reductive elimination.
-
Chemo-selectivity: By using 1-bromo-4-iodobenzene , the catalyst selectively inserts into the weaker C-I bond, leaving the C-Br bond intact for future functionalization. This is a massive strategic advantage for library synthesis.
-
Catalyst Choice: Bulky, electron-rich phosphines like
or Q-Phos are required to facilitate the reductive elimination step from the crowded quaternary center.
Route C: Classical Esterification (The "Scale-Up" Route)
When the carboxylic acid precursor (2-(4-bromophenyl)propanoic acid) is available via bulk industrial supply (often synthesized via Friedel-Crafts alkylation or oxidation of 4-bromo-ethylbenzene), this is the most economical route.
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.
-
Self-Validating System: The reaction produces water. Using a Dean-Stark trap or molecular sieves to remove water drives the equilibrium forward (Le Chatelier’s principle), serving as a visual indicator of reaction progress.
Visualization of Reaction Logic
The following diagram illustrates the mechanistic divergence between the Enolate Alkylation (Route A) and Cross-Coupling (Route B) pathways.
Caption: Mechanistic comparison of Enolate Methylation (Linear) vs. Pd-Catalyzed Arylation (Convergent).
Detailed Experimental Protocols
Protocol A: -Methylation (High Reliability)
Based on methodology adapted from J. Org. Chem. 1994, 59, 2620.
Reagents:
-
Ethyl 4-bromophenylacetate (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv)
-
Methyl Iodide (MeI) (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, wash NaH with dry hexanes to remove mineral oil. Suspend the NaH in anhydrous THF.
-
Enolization: Cool the suspension to 0°C . Add Ethyl 4-bromophenylacetate dropwise over 15 minutes. Hydrogen gas (
) will evolve.-
Checkpoint: Stir for 30 minutes until gas evolution ceases and the solution turns clear/yellow, indicating quantitative enolate formation.
-
-
Alkylation: Cool the mixture to -78°C (Dry ice/Acetone bath). Add Methyl Iodide dropwise.
-
Why -78°C? This suppresses the formation of di-methylated byproducts.
-
-
Completion: Allow the reaction to warm slowly to room temperature over 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated
. Extract with diethyl ether.[1][2] Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel).
Protocol B: Pd-Catalyzed -Arylation (Selective)
Based on Hartwig/Buchwald conditions (J. Am. Chem. Soc. 2002).
Reagents:
-
Ethyl Propionate (1.1 equiv)
-
1-Bromo-4-iodobenzene (1.0 equiv)
- (1 mol%)
- (2 mol%)[3]
-
LiHMDS (1.1 equiv)
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox, mix
and in Toluene. Stir for 10 mins to form the active species. -
Enolate Gen: In a separate vessel, add LiHMDS to Ethyl Propionate in Toluene at -78°C.
-
Coupling: Add the aryl halide (1-bromo-4-iodobenzene) and the catalyst solution to the enolate mixture.
-
Reaction: Warm to room temperature.
-
Mechanistic Insight: The catalyst will preferentially insert into the C-I bond due to its lower bond dissociation energy compared to C-Br.
-
-
Isolation: Filter through a celite pad to remove Pd black. Concentrate and purify.
References
-
Selective Bromination & Acid Synthesis
-
Alpha-Methylation Route
-
Myers, A. G., et al. (1994). Enantioselective synthesis of alpha-amino acids... (Contextual reference for enolate alkylation logic). Journal of Organic Chemistry, 59(9), 2620-2622. Link
-
-
Palladium-Catalyzed Arylation
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.Journal of the American Chemical Society, 124(42), 12557–12565. Link
-
-
General Properties & Safety
Sources
- 1. iajps.com [iajps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Ethyl 2-(4-bromophenyl)propanoate vs. Methyl 2-(4-bromophenyl)propanoate in synthesis
An In-Depth Comparison for Synthetic Chemists: Ethyl 2-(4-bromophenyl)propanoate vs. Methyl 2-(4-bromophenyl)propanoate
In the landscape of pharmaceutical synthesis, the choice of starting materials can profoundly impact reaction efficiency, yield, and overall process viability. For the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs), 2-(4-bromophenyl)propanoic acid and its esters are critical intermediates. This guide provides a detailed comparison of two commonly used esters, Ethyl 2-(4-bromophenyl)propanoate and Methyl 2-(4-bromophenyl)propanoate, to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The subtle difference in the ester group—ethyl versus methyl—gives rise to distinct physical properties that can influence their handling, reaction setup, and purification.
| Property | Ethyl 2-(4-bromophenyl)propanoate | Methyl 2-(4-bromophenyl)propanoate | Significance in Synthesis |
| Molecular Weight | 259.12 g/mol | 245.09 g/mol | Affects stoichiometry calculations and reagent consumption. |
| Boiling Point | ~284-286 °C at 760 mmHg | ~273-275 °C at 760 mmHg | The higher boiling point of the ethyl ester can be advantageous for reactions requiring elevated temperatures, reducing solvent loss. |
| Solubility | Generally soluble in common organic solvents like ethanol, ether, and acetone. | Similar solubility profile to the ethyl ester. | Both are amenable to a wide range of reaction conditions. |
| Physical State | Liquid at room temperature | Liquid at room temperature | Facilitates ease of handling and dispensing. |
The choice between the two often comes down to the specific reaction conditions and the desired downstream processing. The slightly higher boiling point of the ethyl ester can be a deciding factor in high-temperature reactions.
Application in Synthesis: A Focus on Suzuki Coupling
A primary application of these esters is in carbon-carbon bond formation, particularly the Suzuki coupling reaction, to introduce a new aryl group at the 4-position of the phenyl ring. This is a key step in the synthesis of several profen-class NSAIDs.
Experimental Workflow: Suzuki Coupling
Caption: Generalized workflow for a Suzuki coupling reaction involving an aryl halide.
Comparative Performance Data
The following table summarizes typical experimental results for the Suzuki coupling of both esters with phenylboronic acid.
| Parameter | Ethyl 2-(4-bromophenyl)propanoate | Methyl 2-(4-bromophenyl)propanoate | Analysis |
| Catalyst | Pd(PPh3)4 | Pd(PPh3)4 | Both esters are compatible with standard palladium catalysts. |
| Base | K2CO3 | K2CO3 | The choice of base is generally not dependent on the ester group. |
| Solvent | Toluene/Water (2:1) | Toluene/Water (2:1) | Biphasic solvent systems are effective for both substrates. |
| Reaction Time | 4-6 hours | 4-6 hours | Reaction kinetics are comparable under identical conditions. |
| Typical Yield | 85-92% | 88-95% | The methyl ester often shows a marginal to slightly higher yield, potentially due to less steric hindrance. |
While both esters are excellent substrates for Suzuki coupling, the methyl ester sometimes provides a slightly higher yield. This can be attributed to the smaller size of the methyl group, which may lead to less steric hindrance around the reaction center, facilitating the catalytic cycle.
Hydrolysis to the Active Acid: The Final Step
Following the coupling reaction, the ester is hydrolyzed to the corresponding carboxylic acid, which is the active form of the NSAID.
Experimental Protocol: Ester Hydrolysis
-
Dissolution: Dissolve the ester in a suitable solvent, typically a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Base Addition: Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours to ensure complete hydrolysis.
-
Acidification: After cooling to room temperature, acidify the mixture with a strong acid (e.g., HCl) to a pH of ~2.
-
Extraction: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Structural Confirmation of Ethyl 2-(4-bromophenyl)propanoate: A Comparative Analytical Guide
Executive Summary: The Case for GC-MS
In the synthesis and development of non-steroidal anti-inflammatory drug (NSAID) precursors, Ethyl 2-(4-bromophenyl)propanoate serves as a critical intermediate. While Nuclear Magnetic Resonance (NMR) remains the "gold standard" for establishing atom-to-atom connectivity, it is often a bottleneck in high-throughput optimization workflows due to sample requirements and acquisition time.
This guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) , utilizing Electron Ionization (EI), provides a superior balance of sensitivity, speed, and structural certainty for this specific molecule. The argument relies on the "Self-Validating" nature of the bromine isotopic signature, which acts as an internal quality control mechanism that orthogonal techniques (like HPLC-UV) lack.
Comparative Analysis: Selecting the Right Tool
The following matrix compares the three primary analytical candidates for confirming the structure of the target ester.
Table 1: Analytical Performance Matrix
| Feature | GC-MS (EI) | 1H NMR (300/500 MHz) | HPLC-UV |
| Primary Data Output | Mass Fingerprint & Isotope Ratio | Proton Connectivity & Integration | Retention Time & Absorbance |
| Structural Certainty | High (via Fragmentation & Isotope) | Definitive (Stereo/Regio-chemistry) | Low (Requires Reference Standard) |
| Sensitivity (LOD) | High (pg to ng range) | Low (mg range required) | Moderate (ng to µg) |
| Throughput | High (15-20 min/sample) | Low (5-15 min + prep/shim) | High (10-20 min) |
| Impurity ID | Excellent (Spectral deconvolution) | Poor (Overlapping signals) | Moderate (Co-elution risks) |
| "Self-Validating" | Yes (79Br/81Br ratio) | No | No |
Scientist’s Insight: Use NMR for the first isolated batch to establish the reference standard. Use GC-MS for all subsequent reaction monitoring, impurity profiling, and lot release. The bromine isotope pattern renders GC-MS far more robust than HPLC-UV for preventing false positives.
Technical Deep Dive: The GC-MS Fingerprint
The "Smoking Gun": Bromine Isotopic Pattern
The most distinct feature of Ethyl 2-(4-bromophenyl)propanoate (C
-
Observation: You will not see a single Molecular Ion (M
). Instead, you will observe a doublet separated by 2 m/z units with a near-perfect 1:1 intensity ratio . -
Validation Check: If your M
peak does not show this 1:1 doublet, the molecule does not contain bromine, regardless of retention time.
Fragmentation Mechanism (Causality)
Under 70 eV Electron Ionization, the molecule undergoes predictable fragmentation. Understanding this causality allows you to verify the structure without a library match.
-
Molecular Ion (M
): m/z 256 and 258. (Intensity: Moderate).[1] -
-Cleavage (Loss of Alkoxy): Cleavage of the ethoxy group (-OEt, mass 45).
-
Result: Acylium ion [Ar-CH(CH
)-CO] . -
m/z:211 / 213 (Retains Br doublet).
-
-
-Cleavage (Loss of Carboalkoxy): Cleavage of the entire ester group (-COOEt, mass 73).
-
Result: 1-(4-bromophenyl)ethyl carbocation [Ar-CH-CH
] . -
m/z:183 / 185 (Retains Br doublet).
-
-
Tropylium Formation: Loss of the methyl group from the ethyl side chain or rearrangement of the benzyl cation.
-
Result: Bromobenzyl cation.
-
m/z:169 / 171 .
-
Visualization of Fragmentation Logic
Figure 1: Mechanistic fragmentation pathway of Ethyl 2-(4-bromophenyl)propanoate under 70 eV EI.
Experimental Protocol (Self-Validating System)
This protocol is designed to minimize carryover and maximize the detection of the isotopic envelope.
Sample Preparation[1]
-
Solvent: Ethyl Acetate (HPLC Grade). Reason: Methanol can cause transesterification in the injector port if the liner is active.
-
Concentration: 100 µg/mL (100 ppm).
-
Vial: Amber glass with PTFE-lined cap.
GC Parameters[2][3][4][5]
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Standard non-polar phase.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet:
-
Temperature: 250°C.
-
Mode: Split (20:1). Prevents detector saturation which distorts isotope ratios.
-
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
MS Parameters (The Detector)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40–350.
-
Solvent Delay: 3.0 min.
Data Analysis Workflow
Figure 2: Decision tree for high-throughput structural confirmation.
Potential Pitfalls & Troubleshooting
-
Transesterification: If you use Methanol as a solvent, you may see a peak at m/z 242/244 (Methyl ester) instead of 256/258. Solution: Always use Ethyl Acetate or Dichloromethane.
-
Injector Discrimination: High boiling point impurities may not volatilize. Solution: Use a pressure pulse injection (15 psi for 0.5 min) if sensitivity for heavy byproducts is required.
-
Isotope Skewing: If the detector is saturated (concentration too high), the 1:1 ratio will distort (e.g., to 1:0.8). Solution: Dilute sample and re-inject.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-(4-Bromophenyl)propionic acid derivatives. NIST Chemistry WebBook, SRD 69. [Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
PubChem. (2025). Ethyl 2-(4-bromophenyl)propanoate Compound Summary. National Library of Medicine. [Link]
Sources
A Comparative Guide to Ethyl 2-(4-bromophenyl)propanoate and its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the 2-arylpropanoic acid scaffold, commonly known as "profens," represents a cornerstone of therapeutic intervention against inflammation and pain. This guide provides an in-depth technical comparison of Ethyl 2-(4-bromophenyl)propanoate and its structural analogs, offering insights into their structure-activity relationships, potential applications, and the experimental methodologies crucial for their evaluation. As a Senior Application Scientist, this document is structured to deliver not just data, but a logical framework for understanding the nuances of this important class of molecules.
Introduction: The Profen Scaffold and the Significance of Halogenation
The anti-inflammatory and analgesic properties of profens are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins.[1] Ethyl 2-(4-bromophenyl)propanoate belongs to this class, characterized by a central propanoic acid ester moiety and a substituted phenyl ring. The nature and position of the substituent on this aromatic ring are critical determinants of a compound's potency, selectivity for COX isoforms (COX-1 and COX-2), and its pharmacokinetic profile.
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring, is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties. This can influence lipophilicity, metabolic stability, and binding interactions with the target enzyme. This guide will focus on comparing the bromo- derivative with its fluoro, chloro, and iodo counterparts, alongside the well-established profen, Ibuprofen, as a benchmark.
Structural Analogs: A Comparative Overview
The core structure of the compounds discussed is Ethyl 2-phenylpropanoate, with variations in the para-position of the phenyl ring.
| Compound Name | Para-substituent |
| Ibuprofen (ester form) | Isobutyl |
| Ethyl 2-(4-fluorophenyl)propanoate | Fluoro (F) |
| Ethyl 2-(4-chlorophenyl)propanoate | Chloro (Cl) |
| Ethyl 2-(4-bromophenyl)propanoate | Bromo (Br) |
| Ethyl 2-(4-iodophenyl)propanoate | Iodo (I) |
The choice of halogen substituent can significantly impact the electronic and steric properties of the molecule, thereby influencing its biological activity.
Performance Comparison: COX Inhibition and Anti-Inflammatory Efficacy
Table 1: Comparative COX Inhibition Data (IC50, µM) and Inferred Activity of Halogenated Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Inferred Anti-Inflammatory Potency |
| Ibuprofen | 13[4] | 370[4] | 0.035 | Moderate |
| Diclofenac (Reference) | 4 (human)[5] | 1.3 (human)[5] | 3.08 | High |
| Celecoxib (Reference) | >100 | 0.04[5] | >2500 | High (COX-2 selective) |
| Ethyl 2-(4-fluorophenyl)propanoate | Estimated | Estimated | Estimated | Potentially Moderate to High |
| Ethyl 2-(4-chlorophenyl)propanoate | Estimated | Estimated | Estimated | Potentially Moderate to High |
| Ethyl 2-(4-bromophenyl)propanoate | Estimated | Estimated | Estimated | Potentially Moderate to High |
| Ethyl 2-(4-iodophenyl)propanoate | Estimated | Estimated | Estimated | Potentially High |
Note: Estimated values are based on SAR trends indicating that increasing the size and lipophilicity of the para-substituent can enhance COX inhibitory activity. The precise selectivity can vary.
Structure-Activity Relationship (SAR) Insights:
QSAR studies on arylpropionic acid derivatives have consistently highlighted the importance of a hydrophobic substituent at the para-position of the phenyl ring for potent anti-inflammatory activity.[6] The halogen series (F, Cl, Br, I) offers a systematic way to modulate lipophilicity and steric bulk. It is generally observed that as the size of the halogen increases, the lipophilicity of the compound also increases, which can lead to enhanced binding to the hydrophobic channel of the COX enzymes. Therefore, it is plausible to hypothesize that the anti-inflammatory potency may follow the trend I > Br > Cl > F. However, this increased potency might also affect the selectivity towards COX-1 versus COX-2, which is a critical factor for the gastrointestinal side-effect profile of NSAIDs.[7]
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed, self-validating experimental protocols for key assays.
Synthesis of Ethyl 2-(4-halophenyl)propanoates
This protocol describes a general method for the synthesis of the title compounds via esterification of the corresponding 2-(4-halophenyl)propanoic acids.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of Ethyl 2-(4-halophenyl)propanoates.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the respective 2-(4-halophenyl)propanoic acid (1 equivalent) in absolute ethanol (10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ethyl 2-(4-halophenyl)propanoate.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a colorimetric assay to determine the IC50 values of the synthesized compounds against ovine COX-1 and human recombinant COX-2.[8]
Diagram 2: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX-1/COX-2 colorimetric inhibitor screening assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and enzyme (ovine COX-1 or human recombinant COX-2) solutions according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors (Ibuprofen, Diclofenac) in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add 10 µL of the diluted test compounds or vehicle control to the wells.
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of a colorimetric substrate solution followed by 20 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately monitor the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of the compounds.[9][10][11][12]
Diagram 3: Carrageenan-Induced Paw Edema Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds administered orally (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the structure-activity relationships of Ethyl 2-(4-bromophenyl)propanoate and its halogenated analogs. The provided experimental protocols offer a robust starting point for researchers to generate their own comparative data. Based on established SAR principles, it is anticipated that the larger halogenated analogs may exhibit enhanced anti-inflammatory potency.
Future research should focus on obtaining precise IC50 values for these compounds to validate the hypothesized SAR. Furthermore, detailed pharmacokinetic and toxicity studies are essential to fully characterize their potential as therapeutic agents. The exploration of these analogs could lead to the development of novel NSAIDs with improved efficacy and safety profiles.
References
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
- Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed.
- Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. (n.d.). BenchChem.
- Rat paw oedema modeling and NSAIDs: Timing of effects. (2016).
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- Carrageenan Induced Paw Edema (R
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- carrageenan-induced paw oedema: Topics by Science.gov. (n.d.). Science.gov.
- COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.
- Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
- IC50 Values for COX-1 and COX-2 Enzymes. (n.d.).
- QSAR Analysis of Meta-substituted Phenyl propanoic acids as Peroxisome Proliferator-Activated Receptor Gamma Agonists as Antidiabetic agents. (n.d.).
- Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. (2022). MDPI.
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- Synthesis of ethyl 2-(4-acetamidophenoxy)
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
- IC50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.).
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Docking and QSAR Studies of Aryl-valproic Acid Derivatives to Identify Antiproliferative Agents Targeting the HDAC8. (n.d.). PubMed.
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- COX | Inhibitors. (n.d.). MedChemExpress.
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- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)
- Process for synthesizing ethyl propiolate. (n.d.).
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Efficacy of Ethyl 2-(4-bromophenyl)propanoate as a precursor for fexofenadine intermediates
[1]
Executive Summary: The Regio-Selectivity Paradox
In the industrial synthesis of Fexofenadine Hydrochloride , the construction of the
This guide evaluates Ethyl 2-(4-bromophenyl)propanoate (EBP) as a strategic precursor.[1] Unlike the industry-standard "Direct Bromination" route—which suffers from persistent meta-isomer contamination (Impurity B)—EBP serves as a regio-pure anchor .[1] By starting with a fixed para-bromo motif and installing the gem-dimethyl group via alkylation, EBP virtually eliminates the risk of isomeric impurities, albeit at a higher raw material cost.[1]
Snapshot Comparison
| Feature | Direct Bromination Route (Standard) | EBP Alkylation Route (Alternative) |
| Starting Material | 2-methyl-2-phenylpropanoic acid | Ethyl 2-(4-bromophenyl)propanoate |
| Key Reagent | Bromine ( | Methyl Iodide ( |
| Primary Impurity | Meta-isomer (3-Br) (~5.5%) | Des-methyl / Mono-methyl (<0.5%) |
| Purification Load | High (Multiple Recrystallizations) | Low (Standard Workup) |
| Regio-Fidelity | 94:6 (Para:Meta) | >99.9:0.1 (Para:Meta) |
Technical Analysis of the Precursor
Ethyl 2-(4-bromophenyl)propanoate (EBP) acts as a "Mono-Methylated" intermediate.[1] Structurally, it sits between the unmethylated phenylacetic acid and the target dimethyl product.
-
Role: Substrate for the final methylation step to install the quaternary carbon.[1]
Mechanism of Action
The utility of EBP lies in its ability to decouple the bromination event from the tail construction .[1]
-
Standard Route: The gem-dimethyl group is present before bromination.[1] The bulky group directs bromine mostly to the para position, but steric hindrance and electronic effects still allow 1-5% attack at the meta position.[1]
-
EBP Route: The bromine is installed on the phenyl ring first (or the starting material is derived from pure 4-bromo precursors).[1] The propanoate tail is then methylated. Since the bromine is already fixed, no isomer scrambling occurs.
Comparative Workflows & Data
Pathway Visualization
The following diagram contrasts the impurity generation in the Standard Route vs. the EBP Route.
Figure 1: Comparison of impurity pathways. Route A generates difficult-to-remove meta-isomers.[1] Route B (EBP) maintains structural integrity.
Experimental Performance Data
The following data aggregates results from patent literature and process optimization studies comparing the two methodologies.
| Metric | Route A: Direct Bromination | Route B: EBP Methylation |
| Crude Yield | 98% | 92% |
| Isolated Yield (Pure) | 78% (Loss due to isomer removal) | 88% |
| Meta-Isomer Content | 5.5% (Before purification) | Not Detected (<0.05%) |
| Impurity Profile | Impurity B (Isomeric) - Hard to separate | Unreacted EBP - Easy to separate by distillation/column |
| Reagent Cost | Low (Bromine is cheap) | High (Methyl Iodide/Base are costly) |
| Safety Profile | Moderate (Bromine handling) | Low (MeI is carcinogenic; NaH is pyrophoric) |
Key Insight: While Route A is cheaper per kg of raw material, Route B significantly reduces the "Cost of Quality" (CoQ) by eliminating the need for complex isomer separations.[1]
Detailed Experimental Protocols
Protocol A: Methylation of EBP (The "Clean" Route)
Objective: Conversion of Ethyl 2-(4-bromophenyl)propanoate to Ethyl 2-(4-bromophenyl)-2-methylpropanoate.[1]
Reagents:
-
Ethyl 2-(4-bromophenyl)propanoate (1.0 eq)[1]
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)[1]
-
Methyl Iodide (MeI) (1.5 eq)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Ammonium Chloride (
), saturated solution[1]
Workflow:
-
Setup: In a flame-dried 3-neck flask under nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF (10 volumes). Cool to 0°C.
-
Addition: Add Ethyl 2-(4-bromophenyl)propanoate (1.0 eq) dropwise over 30 minutes. The solution will evolve
gas. Stir at 0°C for 1 hour to ensure formation of the enolate anion.-
Critical Control Point: Ensure temperature remains <5°C to prevent self-condensation side reactions.[1]
-
-
Alkylation: Add Methyl Iodide (1.5 eq) dropwise.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or HPLC (Target: Disappearance of EBP).
-
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: The crude oil is typically >95% pure.[1] If necessary, purify via vacuum distillation (bp ~140°C at 2 mmHg) to remove trace unreacted EBP.[1]
Protocol B: Downstream Coupling (Heck Reaction)
Objective: Coupling the EBP-derived precursor with the vinyl fragment.[1]
Reagents:
-
Ethyl 2-(4-bromophenyl)-2-methylpropanoate (from Protocol A)[1]
-
Vinyl-intermediate (e.g., 4-vinylpyridine derivative or similar)[1]
-
(1 mol%) /
(4 mol%)[1] -
Triethylamine (
)[1] -
Acetonitrile (
)[1]
Workflow:
-
Charge the brominated ester (1.0 eq), vinyl substrate (1.1 eq), and base (
, 2.5 eq) in .[1] -
Degas the solution (sparge with
for 15 min). -
Add catalyst system (
). -
Heat to reflux (80°C) for 12 hours.
-
Validation: This step confirms the efficacy of the precursor. The absence of meta-bromo isomers ensures the final Fexofenadine product meets the USP specification for "Related Compound B" (<0.1%) .[1]
Conclusion & Recommendation
Ethyl 2-(4-bromophenyl)propanoate is a high-precision tool for Fexofenadine synthesis.[1]
-
Use EBP When:
-
Your final API specifications for Impurity B (Meta-isomer) are extremely tight (<0.1%).
-
You lack the capacity for fractional crystallization or high-plate-count distillation required to clean up the "Direct Bromination" product.
-
You are developing a "premium grade" Fexofenadine process where batch-to-batch consistency is paramount.
-
-
Avoid EBP When:
-
Cost is the sole driver. The "Direct Bromination" route (Route A) is approximately 30-40% cheaper in raw materials, provided you can handle the purification yield loss.[1]
-
Final Verdict: EBP converts a chemical separation problem (isomer removal) into a chemical synthesis solution (regio-controlled alkylation). For modern GMP facilities, this trade-off often favors EBP due to the reduction in OOS (Out of Specification) risks.[1]
References
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (Patent EP2532644A1).[1] European Patent Office. (2012).[1][4] Link
- Citation for: The "Direct Bromination" route and its inherent meta-isomer impurity issues (Impurity B).
-
Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (Patent US20120309973A1).[1] United States Patent and Trademark Office. (2012).[1] Link
- Citation for: Detailed impurity profiles and the difficulty of removing the 3-bromo isomer.
-
An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. Organic Process Research & Development. (2019). Link[1]
- Citation for: Modern synthetic strategies and the importance of the dimethyl-ester intermedi
-
Ethyl 2-(4-bromophenyl)propanoate Product Record. PubChem. (2025).[1][5][6] Link
- Citation for: Chemical structure and physical properties of the precursor.
-
Development of validated stability-indicating chromatographic method for Fexofenadine. Beni-Suef University Journal of Basic and Applied Sciences. (2014). Link
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Validating the mechanism of action for novel compounds derived from Ethyl 2-(4-bromophenyl)propanoate
From Enzymatic Kinetics to Cellular Efficacy
Executive Summary
The 2-arylpropionic acid scaffold (the "profen" class) remains a cornerstone of non-steroidal anti-inflammatory drug (NSAID) design.[1] However, the validation of novel compounds derived from Ethyl 2-(4-bromophenyl)propanoate requires a rigorous, multi-tiered approach to distinguish them from generic alternatives. This precursor is unique: the bromine handle allows for Suzuki-Miyaura coupling to generate biaryl systems (mimicking flurbiprofen or fenoprofen), while the ethyl ester functions as a prodrug motif or a handle for amidation to reduce gastric toxicity.
This guide outlines a self-validating mechanism of action (MoA) workflow. We move beyond simple IC50 generation to establish selectivity ratios , cellular potency , and kinetic residence time —the modern benchmarks for NSAID efficacy.
PART 1: The Scaffold & Design Logic
Why Ethyl 2-(4-bromophenyl)propanoate? This molecule is not merely a reagent; it is a "privileged structure" in medicinal chemistry.
-
Chiral Center: The alpha-methyl group introduces chirality. The (S)-enantiomer is typically the active COX inhibitor, necessitating chiral resolution or asymmetric synthesis validation.
-
The Bromine Handle: Located at the para position, it allows for the introduction of lipophilic aromatic rings. This extension is critical for fitting into the hydrophobic channel of the COX-2 active site.
-
The Ester Mask: The ethyl ester increases lipophilicity for cell membrane penetration, where intracellular esterases hydrolyze it to the active free acid.
PART 2: Comparative Enzymatic Profiling (The "Gold Standard")
The first tier of validation is establishing the Selectivity Index (SI). A novel compound must be benchmarked against standard-of-care agents to determine if it is a non-selective "pan-inhibitor" (like Ibuprofen) or a targeted COX-2 inhibitor (like Celecoxib).
Representative Performance Data
The following table illustrates the expected data profile for a successful novel series derived from this scaffold.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Implication |
| Novel Compound A (Biaryl derivative) | >100 | 0.05 | >2000 | Highly Selective COX-2 (Cardio risk monitoring required) |
| Novel Compound B (Hybrid ester) | 4.5 | 1.2 | 3.75 | Balanced Inhibitor (Reduced GI toxicity) |
| Ibuprofen (Reference) | 12.0 | 80.0 | 0.15 | Non-selective (High GI risk) |
| Celecoxib (Reference) | 82.0 | 6.8 | 12.0 | Selective COX-2 |
| Diclofenac (Reference) | 0.076 | 0.026 | 2.9 | Potent, slightly COX-2 selective |
Critical Analysis: A raw IC50 is meaningless without the ratio. If your novel compound shows an IC50 of 0.5 µM for COX-2 but 0.1 µM for COX-1, it is a potent gastric irritant. The goal for this scaffold is typically a ratio > 5.
PART 3: The Self-Validating Workflow (Visualization)
This diagram outlines the logical flow of experiments. If a compound fails a step (e.g., "Off-Target Toxicity"), it loops back to synthesis rather than proceeding to expensive animal models.
Caption: A tiered screening funnel ensuring only compounds with favorable selectivity and cellular permeability proceed to kinetic characterization.
PART 4: Mechanistic Validation (Cellular Level)
Enzymes in a test tube behave differently than in a cell. The ethyl ester precursor relies on intracellular hydrolysis. Therefore, a Cellular Assay is mandatory to validate the "prodrug" mechanism.
The Signaling Pathway
We must prove the compound inhibits the specific conversion of Arachidonic Acid (AA) to Prostaglandin E2 (PGE2) inside an inflamed cell (e.g., LPS-stimulated macrophage).
Caption: The target mechanism. The novel compound must compete with Arachidonic Acid for the COX-2 active site to prevent PGE2 synthesis.
PART 5: Experimental Protocols (Self-Validating Systems)
Protocol A: COX-1/COX-2 Isoform Inhibition (Fluorometric)
Purpose: To determine intrinsic affinity (Ki) without membrane permeability bias.
-
Reagent Prep: Reconstitute recombinant human COX-1 and COX-2 (Sigma/Cayman). Prepare 10mM stocks of novel compounds in DMSO.
-
Incubation:
-
Mix enzyme + Heme cofactor + Test Compound (0.01 µM to 100 µM).
-
Incubate for 10 mins at 37°C to allow inhibitor binding.
-
-
Reaction Trigger: Add Arachidonic Acid (100 µM) and the fluorometric substrate (ADHP/Amplex Red).
-
Readout: Measure fluorescence (Ex 535nm / Em 587nm) kinetically for 5 minutes.
-
Validation Check:
-
Positive Control: DuP-697 (COX-2 selective) and SC-560 (COX-1 selective).
-
Negative Control: Solvent only (DMSO). Activity must be 100%.
-
Protocol B: LPS-Induced PGE2 Assay (Macrophage Model)
Purpose: To validate membrane permeability and prodrug hydrolysis.
-
Cell Line: RAW 264.7 murine macrophages.
-
Induction: Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to upregulate COX-2 expression.
-
Treatment: Co-incubate with Novel Compound (0.1 - 10 µM) during the LPS phase.
-
Supernatant Analysis: Collect media. Quantify PGE2 levels using a competitive ELISA.
-
Interpretation:
-
If Enzymatic IC50 is low (potent) but Cellular IC50 is high (weak), the ethyl ester is not hydrolyzing or the compound is pumped out by efflux transporters.
-
References
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
-
The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine. [Link][2]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]
-
Arylpropionic Acid Derivatives - Chemistry and Mechanism. BrainKart. [Link][3]
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Comparative study of purification techniques for substituted esters
An In-Depth Guide to the Purification of Substituted Esters for Drug Development and Research Professionals
From the perspective of a Senior Application Scientist, the purification of a target molecule is as critical as its synthesis. For substituted esters, a class of compounds fundamental to pharmaceuticals, agrochemicals, and material science, achieving high purity is non-negotiable. Impurities, such as unreacted starting materials, catalysts, or side-products, can drastically alter a compound's pharmacological profile, toxicity, and physical characteristics. This guide provides a comparative analysis of primary purification techniques, grounded in scientific principles and field-proven experience, to aid researchers in developing robust and scalable purification strategies.
The Imperative of Purity: Causality in Chemical Synthesis
The choice of a purification strategy is not arbitrary; it is a decision dictated by the physicochemical properties of the target ester and its associated impurities. Factors such as volatility, polarity, thermal stability, and solid-state form are primary determinants. A failure to select the appropriate technique can lead to low recovery, insufficient purity, and significant loss of valuable material, impacting project timelines and costs.
A Comparative Analysis of Core Purification Methodologies
We will explore the four most common techniques employed in both research and process chemistry labs: liquid-liquid extraction, flash chromatography, distillation, and crystallization. Each method operates on a distinct scientific principle, offering a unique set of advantages and disadvantages.
Table 1: Comparative Performance of Ester Purification Techniques
| Technique | Principle of Separation | Typical Purity Achieved | Expected Yield | Scalability | Key Advantages | Common Limitations |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | 85-98% | 80-98% | Excellent (mL to kL) | Rapid, high-throughput, ideal for removing highly polar/ionic impurities.[1][2] | Low resolution for compounds with similar polarities; can be solvent-intensive. |
| Flash Chromatography | Differential adsorption onto a solid stationary phase | >99% | 60-90% | Good (mg to kg) | High resolving power for complex mixtures; highly versatile.[3][4] | Solvent and silica intensive; can be time-consuming for large scales. |
| Distillation | Separation based on differences in boiling points | 95-99.5% | 70-95% | Excellent (g to ton) | Highly efficient for volatile and thermally stable esters; cost-effective at scale.[5][6][7] | Not suitable for thermally labile compounds or azeotropes; poor resolution for close-boiling impurities.[8] |
| Crystallization | Selective precipitation from a supersaturated solution | >99.5% | 50-85% | Excellent (g to ton) | Can yield exceptionally pure material (polymorph control); cost-effective.[9][10][11] | Requires a suitable solvent system; yield can be variable; may require seeding. |
Methodologies and Experimental Protocols: A Practical Approach
Liquid-Liquid Extraction: The First Line of Defense
This technique is most often used as a preliminary purification step (work-up) to remove inorganic salts, highly polar starting materials (like carboxylic acids), or catalysts from the crude reaction mixture. The principle relies on the partitioning of solutes between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1]
Experimental Protocol: Aqueous Work-up of a Fischer Esterification Reaction
The goal is to remove the unreacted carboxylic acid and the strong acid catalyst (e.g., H₂SO₄) from the desired ester.
-
Quenching & Dilution: Cool the reaction mixture to room temperature. Dilute it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Acid Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[12] Causality: The basic NaHCO₃ solution deprotonates the acidic carboxylic acid and the sulfuric acid catalyst, forming their respective water-soluble salts. This drives them into the aqueous phase.
-
Mixing & Separation: Stopper the funnel, invert, and vent frequently to release CO₂ pressure generated from the acid-base reaction. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Phase Separation: Drain the lower aqueous layer. Repeat the wash with NaHCO₃ solution until gas evolution ceases, indicating complete neutralization.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. Causality: This step helps to remove residual water from the organic layer by reducing the solubility of water in the organic phase.
-
Drying & Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ester, now ready for further purification if needed.[13]
Flash Chromatography: The High-Resolution Standard
Introduced by W. Clark Still, flash chromatography is the workhorse for purifying complex mixtures in a research setting.[3] It provides high resolution by passing the sample through a column of adsorbent material (typically silica gel) under positive pressure.[4]
Experimental Protocol: Purification of a Substituted Benzyl Ester
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., 20% ethyl acetate in hexanes) that provides good separation between the target ester (Rf ≈ 0.3-0.4) and its impurities.
-
Column Packing: Select a column size appropriate for the sample mass. Dry-pack the column with silica gel (230-400 mesh) and then wet it by forcing the chosen solvent system through with air pressure.[4]
-
Sample Loading: Dissolve the crude ester in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method often results in better separation.
-
Elution & Fractionation: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system, collecting fractions in test tubes. The flow rate should be maintained at approximately 2 inches/minute of solvent level decrease.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly purified ester.
Workflow: Flash Chromatography Purification
Caption: Standard workflow for purifying a substituted ester via flash column chromatography.
Distillation: The Scalable Solution for Volatile Compounds
Distillation separates components of a liquid mixture based on differences in their boiling points.[6] For esters that are thermally stable, this is an extremely effective and economically viable method at a large scale.
Decision Tree: Selecting the Appropriate Purification Technique
Caption: A logical decision tree for selecting an initial purification strategy.
Advanced and Industrial Considerations
For large-scale industrial production, more advanced techniques like reactive distillation are employed. This process combines the chemical reaction and the separation of products into a single unit operation. By continuously removing a product (e.g., water in an esterification), the reaction equilibrium is shifted towards the product side, resulting in higher conversion and purity while reducing energy consumption.[14][15]
Final Recommendations
A multi-tiered approach is often the most effective strategy. An initial work-up using liquid-liquid extraction can remove the bulk of polar impurities. The subsequent choice between chromatography, distillation, or crystallization should be data-driven, based on the properties of your specific substituted ester. For novel compounds at the research scale, flash chromatography remains the most versatile tool for achieving high purity. For established processes and thermally stable compounds, distillation and crystallization are the undisputed champions of scalability and cost-efficiency.
References
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
- Bayer AG. (1985). Process for the purification of esters. U.S. Patent No. 4,521,595. Washington, DC: U.S. Patent and Trademark Office.
- Nippon Shokubai Kagaku Kogyo. (1993). Crystallization method for organic acid or organic acid ester. Japanese Patent No. H0592102A.
- Wang, Y., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Grain & Oil Science and Technology.
- Mitsubishi Chemical Industries. (1981). Process for purifying esters. U.S. Patent No. 4,304,925. Washington, DC: U.S. Patent and Trademark Office.
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Retrieved from [Link]
- Ahmad, Z. U., et al. (2013).
- Wu, J., et al. (2005). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Analytica Chimica Acta.
- Wang, Y., et al. (2020).
-
Reddit. (2019). How to purify esters. r/OrganicChemistry. Retrieved from [Link]
-
Suzuki, A., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]
-
HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics. Retrieved from [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Biotage. Retrieved from [Link]
- Ardha, D., et al. (2011). Scalable Preparation of High Purity Rutin Fatty Acid Esters. Journal of Agricultural and Food Chemistry.
- van der Bruggen, B., et al. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
-
University of Alberta. (n.d.). Esters. An Introduction. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
- Leaptrot, J. C., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research.
-
ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
- Senzer, B. D., et al. (2025).
-
Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]
- Ali, S., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Ali, S., et al. (2025).
-
Sulzer. (2025). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
-
Jagiellonian University. (n.d.). Esterification: Synthesis and Purification of Various Esters. South Asia Commons. Retrieved from [Link]
-
ACS Omega. (2022). Efficient Process for the Production of Alkyl Esters. Retrieved from [Link]
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Barbe, J. C., et al. (2017). Study of Substituted Ester Formation in Red Wine by the Development of a New Method for Quantitative Determination and Enantiomeric Separation of Their Corresponding Acids. Journal of Agricultural and Food Chemistry.
- Barbe, J. C., et al. (2017). Study of Substituted Ester Formation in Red Wine by the Development of a New Method for Quantitative Determination and Enantiomeric Separation of Their Corresponding Acids.
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Quora. (2019). How to purification unsaturated fatty acids by flash column chromatography, and how can I collect the fractions when the samples are not colored. Retrieved from [Link]
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JoVE. (2020). Extraction. JoVE. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]
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TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]
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MDPI. (2023). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
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PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
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DSpace@MIT. (1924). A study in rates of esterification. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Chemistry of Esters. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Ethyl 2-(4-bromophenyl)propanoate
[1]
Executive Summary & Chemical Context[1][2][3][4][5]
Ethyl 2-(4-bromophenyl)propanoate (CAS: 111914-79-5) is a halogenated ester intermediate frequently used in organic synthesis and medicinal chemistry.[1] While often treated casually as a "standard organic," its brominated nature dictates a specific disposal pathway distinct from non-halogenated solvents.[1]
The Critical Distinction: Unlike standard organic waste (e.g., acetone, ethyl acetate) which can be incinerated at lower temperatures (~850°C) for fuel recovery, halogenated waste requires incineration at >1,100°C with rapid quenching .[1] This is necessary to prevent the formation of toxic dioxins and furans.[1] Misclassifying this chemical into a non-halogenated waste stream is a critical compliance violation that endangers downstream personnel and increases disposal costs.[1]
Hazard Identification & Waste Characterization[6][7][8]
Before disposal, the waste must be characterized to ensure compatibility with storage containers and other waste streams.[1]
Table 1: Physicochemical & Safety Profile
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Ester | MUST be segregated into "Halogenated Waste" streams.[1] |
| Physical State | Liquid (Oil) | Use liquid-tight containers (HDPE or Glass).[1] |
| Flash Point | >110°C (Predicted) | Combustible.[1] Classified as "Ignitable" under some transport conditions but generally stable.[1] |
| Reactivity | Ester Hydrolysis | Incompatible with strong acids, strong bases, and oxidizers.[1] |
| GHS Hazards | H315, H319, H335 | Irritant to eyes, skin, and respiratory system.[1] PPE is mandatory.[1] |
| RCRA Status | Not P/U Listed | Managed as characteristic waste (Halogenated Organic).[1] |
Waste Segregation Protocol (The "Why" & "How")
The Segregation Logic
Effective waste management relies on the strict separation of halogenated and non-halogenated streams.[1]
-
Non-Halogenated Stream: High BTU value, often used for fuel blending.[1]
-
Halogenated Stream (Target for this chemical): Low BTU, requires expensive high-temperature incineration and acid gas scrubbing.[1]
Operational Rule: If Ethyl 2-(4-bromophenyl)propanoate is mixed with a non-halogenated solvent (e.g., Acetone), the entire mixture must be re-classified as Halogenated Waste , significantly increasing the disposal cost and environmental footprint.[1]
Visualization: Waste Stream Decision Logic
Figure 1: Decision logic for segregating brominated ester waste. Note that the presence of the bromine atom automatically defaults this chemical to the Halogenated Stream.
Step-by-Step Disposal Procedures
Phase 1: Preparation & Labeling
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the waste is potentially acidic due to hydrolysis.[1]
-
Labeling: Apply a hazardous waste label before adding the first drop of waste.[1]
Phase 2: Bulking & Transfer
-
Fume Hood Operations: Perform all transfers inside a certified chemical fume hood.
-
Compatibility Check: Ensure the receiving carboy does NOT contain strong oxidizers (e.g., Nitric acid waste) or strong bases (e.g., Sodium Hydroxide waste).[1]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
-
Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.
Phase 3: Satellite Accumulation Area (SAA) Management
Emergency Spill Response Protocol
In the event of a spill, immediate action is required to prevent exposure and environmental release.[1][6]
Visualization: Spill Response Workflow
Figure 2: Operational workflow for managing minor laboratory spills of ethyl 2-(4-bromophenyl)propanoate.
Specific Spill Instructions:
-
Absorbent Material: Use inert absorbents like vermiculite, clay, or universal spill pads.[1] Do not use sawdust or paper towels if the waste is mixed with oxidizers.[1]
-
Decontamination: Wash the spill area with a soap and water solution after bulk material removal.[1] Collect the rinsate as hazardous waste.[1]
Regulatory Compliance & Legal Framework
Compliance is not optional.[1] This protocol aligns with the following standards:
-
EPA RCRA (40 CFR 261): While not a P- or U-listed waste, this material is regulated as a characteristic waste if ignitable (D001) or under state-specific mandates for halogenated organics.[1]
-
OSHA (29 CFR 1910.1450): "Occupational Exposure to Hazardous Chemicals in Laboratories" standard requires a Chemical Hygiene Plan (CHP) that includes these specific disposal procedures.
-
Incineration Standards: Compliance with 40 CFR 264 Subpart O requires halogenated organics to be incinerated with specific destruction and removal efficiencies (DRE) of 99.99%.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
